molecular formula C11H10N2O2 B13066931 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B13066931
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: MDRXAKNJDIYWTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a high-purity chemical intermediate built on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its wide spectrum of potent biological activities . This scaffold is a fundamental component in several approved therapeutic agents, including the sedative-hypnotic Zolpidem and the antiulcer drug Zolimidine . The specific incorporation of a cyclopropyl substituent at the 8-position and a carboxylic acid functional group at the 3-position makes this compound a highly versatile building block for medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is of significant interest in the development of new antimicrobials. Research has demonstrated that imidazo[1,2-a]pyridine-3-carboxamides, for which the carboxylic acid is a direct precursor, exhibit potent low-micromolar activity against Mycobacterium avium and have shown efficacy in in vivo infection models . Furthermore, this scaffold is being actively investigated for its antitumor and antiviral properties, highlighting its broad utility . In particular, derivatives bearing a carboxylic acid group at the 3-position have been identified as a novel class of phosphonocarboxylate inhibitors that target Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation . The nature of the substituent on the ring system, such as the cyclopropyl group in this compound, is a critical structural determinant of the inhibitor's activity against this enzyme, which is a potential therapeutic target for several diseases . Researchers can utilize this compound as a key synthetic intermediate to develop novel inhibitors for enzymatic studies or to create new chemical entities for biological screening. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-8(7-3-4-7)2-1-5-13(9)10/h1-2,5-7H,3-4H2,(H,14,15)

InChI-Schlüssel

MDRXAKNJDIYWTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC=CN3C2=NC=C3C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Discovery and Validation of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the search for novel, highly selective pharmacophores is driven by the need to overcome kinase resistance and off-target toxicity. The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold"—a highly modular, nitrogen-fused bicyclic system that consistently demonstrates potent bioactivity across oncological, antiviral, and anti-inflammatory domains.

By functioning as an optimal bioisostere for the adenine ring of ATP, this scaffold has become a cornerstone in the development of targeted covalent inhibitors (TCIs) and ATP-competitive kinase inhibitors. This technical guide deconstructs the mechanistic rationale, synthetic workflows, and biological validation protocols required to successfully discover and optimize novel imidazo[1,2-a]pyridine derivatives.

Mechanistic Rationale: Scaffold Hopping & Kinase Binding

The transition from traditional heterocycles to the imidazo[1,2-a]pyridine framework is largely driven by a scaffold hopping strategy . For instance, in the development of KRAS G12C inhibitors, replacing the pyridinopyrimidinone core (found in AMG510) with an imidazo[1,2-a]pyridine backbone preserves the spatial orientation of the electrophilic warhead while dramatically altering the molecule's pharmacokinetic profile (1).

Causality in Structural Design:

  • Planarity and Dihedral Angle: The fused bicyclic system provides a rigid, planar geometry with a dihedral angle approaching zero degrees. This flat conformation is critical for slipping into the narrow hydrophobic clefts of the ATP-binding pocket under the P-loop of kinases like PI3Kα (2).

  • Hinge Region Interactions: The nitrogen atom at the 1-position of the imidazo[1,2-a]pyridine core acts as a highly efficient hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region.

  • Modular Substitution Vectors: The C3 and C6 positions serve as optimal vectors. C3 substitutions typically project into the solvent-exposed region to enhance solubility, while C6 modifications (e.g., trifluoroisopropoxy groups) exploit deep hydrophobic pockets to drive target selectivity (3).

Target Pathway Modulation

Imidazo[1,2-a]pyridine derivatives exhibit profound versatility in regulating oncogenic cellular pathways. Recent breakthroughs highlight their efficacy as pan-PI3K inhibitors, PI3K/mTOR dual inhibitors, and covalent KRAS G12C inhibitors.

Imidazo[1,2-a]pyridine derivatives targeting KRAS and PI3K/mTOR oncogenic pathways.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the translational potential of these derivatives, we must evaluate their phenotypic efficacy. The table below summarizes recent high-impact derivatives, demonstrating how specific structural modifications dictate target affinity and cellular potency.

Compound IDPrimary TargetCell LineIC₅₀ (μM)Key Structural FeatureReference
I-11 KRAS G12CNCI-H3580.86Propargylamide covalent warhead4
15a PI3K/mTORHCT116< 0.10C3-amide substitution3
5o FLT3-ITDMV4-11< 0.10Thiophene hybrid core5
14 pan-PI3KA2780< 0.056'-Trifluoroisopropoxy group2

Advanced Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridine frameworks relies heavily on multicomponent reactions (MCRs) due to their high atom economy, rapid generation of complexity, and convergent nature.

Groebke-Blackburn-Bienaymé (GBB) 3-component synthesis workflow.

Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Synthesis

The GBB reaction is the gold standard for synthesizing C3-substituted imidazo[1,2-a]pyridines (6).

  • Causality & Self-Validation: The use of a catalytic acid (e.g., p-TsOH or Iodine) drives the initial formation of the imine intermediate by protonating the aldehyde, facilitating nucleophilic attack by the isocyanide. This protocol is self-validating via TLC monitoring: if the imine intermediate spot persists without conversion to the cyclized product, it directly indicates a failure in isocyanide insertion, prompting immediate catalyst adjustment before downstream purification (7).

Step-by-Step Methodology:

  • Reagent Preparation: Combine 2-aminopyridine (1.0 eq), an appropriate aryl aldehyde (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) in a polar protic solvent (e.g., Methanol or Ethanol, 0.2 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%) or Iodine (10 mol%) to the mixture.

  • Condensation & Cyclization: Stir the reaction mixture at room temperature (or up to 60 °C depending on the steric hindrance of the aldehyde) for 12–24 hours.

  • Reaction Monitoring: Monitor the cascade cyclization via TLC (Eluent: Petroleum Ether/Ethyl Acetate 3:1). The disappearance of the starting materials and the transient imine validates completion.

  • Isolation: Quench the reaction, concentrate under vacuum to remove the residual solvent, and purify the residue by flash column chromatography to isolate the pure imidazo[1,2-a]pyridine derivative.

Biological Evaluation & Validation

Once synthesized, the derivatives must undergo rigorous phenotypic screening. For kinase inhibitors, cellular viability assays are the first line of validation to ensure the compound can penetrate the cell membrane and engage its target in a complex biological matrix.

Protocol 2: Cell Viability & Antiproliferation Assay (CCK-8)
  • Causality & Self-Validation: Using a Cell Counting Kit-8 (CCK-8) assay over traditional MTT provides a highly water-soluble formazan product. This eliminates the need for post-incubation DMSO solubilization steps. By removing this step, we eliminate a critical variable of volumetric error, ensuring that the absorbance readout is an absolute, self-validating reflection of cell viability (8).

Step-by-Step Methodology:

  • Cell Seeding: Inoculate target cancer cell lines (e.g., MV4-11, MOLM-13, or NCI-H358) in 96-well clear-bottom plates at a density of 3 × 10⁴ cells per well in 100 μL of appropriate media. Incubate for 24 h at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare 10-point serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives in DMSO. Spike the compounds into the media ensuring the final DMSO concentration remains < 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.

  • Quantification: Add 10 μL of CCK-8 reagent directly to each well. Incubate the plates for an additional 2 to 4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the raw absorbance data to the vehicle control (0.1% DMSO) to generate dose-response curves. Calculate the IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly privileged structure in drug discovery. Through rational scaffold hopping, precise exploitation of kinase hinge regions, and highly efficient multicomponent synthetic workflows like the GBB reaction, medicinal chemists can rapidly generate libraries of potent inhibitors. As demonstrated by recent advances targeting KRAS G12C and PI3K/mTOR, the structural modularity of this core will continue to drive the next generation of targeted therapeutics.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications), 2020. URL:[Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry (PubMed), 2021. URL:[Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters (PubMed), 2016. URL: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances (RSC Publishing), 2025. URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR. ACS Omega (ACS Publications), 2023. URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing), 2023. URL:[Link]

Sources

Physicochemical Profiling and Metrology of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019022-65-1) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The imidazo[1,2-a]pyridine core serves as a foundational pharmacophore across multiple therapeutic areas, ranging from GABA-A receptor modulation to kinase inhibition and antiviral development (e.g., Respiratory Syncytial Virus inhibitors)[2].

This technical whitepaper dissects the physicochemical properties of this specific derivative, elucidating how the 8-cyclopropyl substitution and 3-carboxylic acid moiety dictate its electronic behavior, solubility, and lipophilicity. Furthermore, we provide self-validating experimental protocols designed to accurately characterize its complex amphoteric nature.

Structural and Physicochemical Profiling

The strategic placement of functional groups on the imidazo[1,2-a]pyridine core profoundly impacts both its pharmacokinetic (PK) and pharmacodynamic (PD) profile[3].

Quantitative Data Summary

Table 1: Key Physicochemical Properties and Structural Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol Low MW allows for extensive downstream elaboration while remaining well within Lipinski's Rule of 5 parameters.
Topological Polar Surface Area ~54.6 ŲOptimal for membrane permeability; balances aqueous solubility with lipophilicity[3].
Hydrogen Bond Donors (HBD) 1The carboxylic acid OH acts as a strong HBD for target engagement or solvent interaction.
Hydrogen Bond Acceptors (HBA) 3N1 and carboxylate oxygens provide multiple vectors for hinge-binding (in kinases) or viral target interaction.
Predicted LogP 1.5 - 2.0The 8-cyclopropyl group increases lipophilicity compared to the parent scaffold, enhancing passive permeability.
Structural Causality
  • The 8-Cyclopropyl Group: Unlike linear alkyl chains (e.g., a propyl group) which introduce entropic penalties upon target binding due to rotational degrees of freedom, the rigid cyclopropyl group provides a defined steric shield. This increases local lipophilicity, fills hydrophobic pockets in target proteins (such as viral polymerases[2]), and sterically protects the electron-rich imidazopyridine core from rapid cytochrome P450-mediated oxidative metabolism.

  • The 3-Carboxylic Acid: Synthetically, this is a versatile handle for amide coupling[1]. Electronically, it acts as a strong electron-withdrawing group (EWG) through the aromatic system, significantly depressing the basicity of the N1 nitrogen compared to the unsubstituted parent heterocycle[3].

Electronic & Acid-Base Behavior (Zwitterionic Nature)

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is an amphoteric molecule. The unsubstituted parent imidazo[1,2-a]pyridine has a basic pKa of ~6.8[4]. However, the 3-carboxylic acid (pKa ~3.5–4.5) withdraws electron density, lowering the basic pKa of the N1 nitrogen to approximately 4.5–5.5.

Consequently, the molecule exists as a zwitterion near pH 4.0, where its aqueous solubility is at its absolute minimum (the isoelectric point). At physiological pH (7.4), the carboxylic acid is fully deprotonated while the N1 nitrogen is neutral, resulting in a net anionic species.

G Cation Cationic Form (pH < 3.0) NH+, COOH Zwitterion Zwitterionic Form (pH 3.5 - 4.5) NH+, COO- Cation->Zwitterion -H+ (pKa1) Anion Anionic Form (pH > 5.5) N, COO- Zwitterion->Anion -H+ (pKa2)

Figure 1: pH-dependent ionization states of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid.

Self-Validating Metrology Protocols

Due to the compound's zwitterionic nature and low aqueous solubility at its isoelectric point, standard aqueous titrations are prone to failure via precipitation. To ensure scientific integrity, the following protocols utilize built-in self-validating mechanisms.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
  • Causality: To prevent precipitation during titration, a methanol-water cosolvent system is employed. The apparent pKa ( psKa ) is measured across varying dielectric constants, and the true aqueous pKa is mathematically extrapolated[5].

  • Self-Validating Mechanism: The linearity of the Yasuda-Shedlovsky plot ( R2>0.98 ) acts as an internal control. Deviation from linearity strictly indicates compound precipitation or electrode failure, invalidating the run[6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 30%, 40%, and 50% (v/v) methanol-water mixtures containing 0.15 M KCl to maintain a constant ionic strength background.

  • Electrode Calibration: Calibrate the glass electrode in each cosolvent mixture using the Four-Plus technique to obtain the concentration-scale pH (pcH)[5].

  • Titration: Dissolve 2.0 mg of the compound in 10 mL of the cosolvent. Titrate with standardized 0.5 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Deconvolution: Extract the psKa values from the titration curves using Bjerrum plot analysis[7].

  • Extrapolation: Plot psKa+log[H2​O] against the reciprocal dielectric constant ( 1/ϵ ). The y-intercept at the 1/ϵ of pure water yields the true aqueous pKa[7].

Protocol B: Shake-Flask LogD(7.4) Determination with Mass Balance
  • Causality: LogD at pH 7.4 is critical for predicting intestinal absorption and blood-brain barrier penetration. Because the compound is anionic at pH 7.4, its LogD will be significantly lower than its calculated LogP.

  • Self-Validating Mechanism: A mass balance calculation ensures that the compound has not precipitated at the aqueous-organic interface or adsorbed to the glassware, which would artificially skew the partition coefficient.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 7.4. Mutually saturate the buffer and n-octanol by stirring them together vigorously for 24 hours.

  • Equilibration: Dissolve the compound in the saturated octanol phase to a concentration of 1 mg/mL. Add an equal volume of the saturated aqueous buffer to a silanized glass vial.

  • Partitioning: Agitate the vial on a mechanical shaker at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both the octanol and aqueous phases using LC-UV/MS.

  • Mass Balance Check: Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . If the recovery is < 95% of the initial mass, the assay is invalidated and must be repeated.

G Prep 1. Sample Preparation Dissolve in Octanol/Buffer Shake 2. Equilibration Shake-flask at 25°C for 60 min Prep->Shake Sep 3. Phase Separation Centrifugation at 3000g Shake->Sep Quant 4. LC-UV/MS Analysis Quantify both phases Sep->Quant MassBal 5. Mass Balance Check Validate recovery > 95% Quant->MassBal

Figure 2: Self-validating shake-flask LogD(7.4) determination workflow with mass balance.

Synthetic Utility and Downstream Applications

The primary utility of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid lies in its role as an electrophilic coupling partner. It is frequently reacted with primary or secondary amines to generate complex amide-linked Active Pharmaceutical Ingredients (APIs). For instance, coupling this scaffold with functionalized pyrrolidines or piperidines has yielded highly potent inhibitors of the Respiratory Syncytial Virus (RSV) replication machinery[2].

G SM 8-Cyclopropylimidazo[1,2-a] pyridine-3-carboxylic acid Act Activation HATU, DIPEA, DMF SM->Act Amine Amine Addition R-NH2 Act->Amine Prod Amide Product (Target API) Amine->Prod

Figure 3: Standard amide coupling workflow utilizing the 3-carboxylic acid moiety.

Coupling Considerations: Due to the electron-deficient nature of the 3-position (exacerbated by the carboxylic acid), highly efficient coupling reagents such as HATU in the presence of a non-nucleophilic base (e.g., DIPEA) are required to prevent decarboxylation and ensure high yields during API synthesis.

References

  • PubChem. "Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142". Source: National Institutes of Health (NIH). URL: [Link]

  • PubChem. "Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960". Source: National Institutes of Health (NIH). URL: [Link]

  • European Patent Office. "FURTHER HETEROAROMATIC COMPOUNDS HAVING ACTIVITY AGAINST RSV - EP 3887372 B1". Source: Google Patents.
  • PubMed. "pH-metric pKa determination of water-insoluble drugs in organic solvent-water mixtures". Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • PubMed Central. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". Source: National Institutes of Health (NIH). URL: [Link]

  • Evotec. "Ionization Services (pKa Analysis)". Source: Evotec ADME-Tox. URL: [Link]

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Advanced Spectroscopic Characterization of Imidazo[1,2-a]pyridine Regioisomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge in Medicinal Chemistry

Imidazo[1,2-a]pyridines are privileged, nitrogen-bridged heterocyclic scaffolds that form the pharmacological core of several blockbuster therapeutics, including the sedatives zolpidem and alpidem, as well as emerging [1]. The synthesis of these compounds—often achieved via the condensation of 2-aminopyridines with α -haloketones or through multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions—frequently yields a mixture of regioisomers [2, 3].

The most common isomeric dilemma involves distinguishing between C-2 and C-3 substituted imidazo[1,2-a]pyridines. Because these isomers possess identical molecular weights and highly similar electronic profiles, standard analytical techniques like 1D 1 H NMR or low-resolution mass spectrometry are insufficient for definitive structural elucidation. As a Senior Application Scientist, I approach this challenge not by looking at isolated data points, but by constructing a self-validating analytical system where spatial proximity (NOESY), through-bond connectivity (HMBC), and gas-phase fragmentation (MS/MS) orthogonally confirm the regiochemistry.

The Causality of Spectroscopic Modalities

To definitively assign imidazo[1,2-a]pyridine isomers, one must understand the physical causality behind the spectroscopic techniques employed.

2D NOESY: The Spatial Linchpin

Nuclear Overhauser Effect Spectroscopy (NOESY) is the most critical tool for distinguishing C-2 from C-3 isomers. NOESY relies on dipole-dipole cross-relaxation to identify protons that are spatially close (< 5 Å), regardless of the number of intervening bonds.

  • Causality in C-3 Isomers: A substituent at the C-3 position is sterically forced into close spatial proximity with the C-5 proton of the pyridine ring. A strong NOE cross-peak between the substituent's protons and the C-5 proton definitively assigns the C-3 regioisomer [1].

  • Causality in C-2 Isomers: A substituent at the C-2 position is spatially distant from the C-5 proton. Instead, it will exhibit NOE cross-peaks with the C-3 proton (if unsubstituted) or with other adjacent moieties, but never with the C-5 proton.

2D HMBC: The Skeletal Anchor

Heteronuclear Multiple Bond Correlation (HMBC) maps 1 H- 13 C couplings over 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

  • Causality: HMBC is used to anchor the substituent to the quaternary bridgehead carbons. For a C-3 substituent, the key protons will show a 3JCH​ correlation to the bridgehead carbon (C-3a). For a C-2 substituent, the correlation pathways shift, providing an orthogonal map of the molecular skeleton that validates the NOESY data.

High-Resolution ESI-MS/MS: Gas-Phase DivergenceElectrospray ionization mass spectrometry (ESI-MS) is highly effective for these nitrogen-rich heterocycles because the bridgehead nitrogen readily accepts a proton to form a stable [M+H]+ ion [4].
  • Causality: When subjected to collision-induced dissociation (CID), C-2 and C-3 isomers exhibit divergent fragmentation pathways. The relative stability of the resulting carbocations dictates the cleavage. C-3 isomers, due to the electronic influence of the bridgehead nitrogen, often undergo more facile cleavage of the substituent bond compared to C-2 isomers, resulting in distinct MS/MS spectra.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer assignment, the following step-by-step methodology must be executed as a closed-loop validation system.

Step 1: Sample Preparation and Internal Standardization
  • Purification: Isolate the isomers via high-performance liquid chromatography (HPLC) or flash silica chromatography to >95% purity. Mixed samples will result in overlapping 2D spectra, destroying the spatial mapping.

  • Solvation: Dissolve 15–20 mg of the purified isomer in 600 µL of deuterated solvent (CDCl 3​ or DMSO- d6​ ).

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm) to ensure absolute chemical shift accuracy, which is vital for cross-referencing literature values [5].

Step 2: NMR Acquisition Parameters (The "Why")
  • 1D 1 H and 13 C NMR: Acquire at 400 MHz or 600 MHz. Ensure a sufficient relaxation delay ( D1≥2 seconds) to allow for accurate integration of the aromatic protons.

  • 2D NOESY (Critical Step): Set the mixing time ( τm​ ) to 300–500 ms . Causality: Imidazo[1,2-a]pyridines are small molecules that tumble rapidly in solution (extreme narrowing limit). A longer mixing time is required to build up the NOE signal, but it must be capped at 500 ms to prevent spin diffusion (where magnetization transfers across multiple sequential protons, creating false-positive spatial correlations).

  • 2D HMBC: Optimize the pulse sequence for a long-range coupling constant ( nJCH​ ) of 8 Hz . This specifically targets the 2- and 3-bond couplings necessary to bridge the substituent to the heterocyclic core.

Step 3: HR-ESI-MS/MS Acquisition
  • Inject the sample into an LC-QTOF or Orbitrap mass spectrometer operating in Positive Ion Mode .

  • Apply a stepped normalized collision energy (NCE) of 20, 40, and 60 eV. Causality: Stepped NCE ensures that both fragile functional groups (cleaved at 20 eV) and the robust imidazo[1,2-a]pyridine core (cleaved at 60 eV) are captured in a single composite MS/MS spectrum.

Step 4: Orthogonal Data Synthesis
  • Validation Logic: If NOESY indicates a C-3 substituent (via C-5 proton interaction), the HMBC must show a 3JCH​ correlation from the substituent to the C-3a bridgehead carbon. If these two data points do not align, the sample is either impure or the core structure is not an imidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic features used to differentiate the two primary regioisomers.

Spectroscopic FeatureC-2 Substituted IsomerC-3 Substituted Isomer
1 H NMR (Core Protons) Sharp singlet for C-3 proton ( δ ~7.2–7.8 ppm).Sharp singlet for C-2 proton ( δ ~7.5–8.0 ppm).
2D NOESY Correlations Substituent protons C-3 proton.No correlation to C-5.Substituent protons C-5 pyridine proton .
2D HMBC Correlations Substituent protons C-2 ( 2J ), C-3 ( 3J ).Substituent protons C-3 ( 2J ), C-2 ( 3J ), C-3a ( 3J ).
ESI-MS/MS Primary Loss Often retains the imidazole ring during initial low-energy CID fragmentation.Prone to immediate substituent cleavage or pyridine ring expansion.

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical system, demonstrating how physical separation feeds into orthogonal spectroscopic modalities.

Workflow Mix Crude Synthesis Mixture (Imidazo[1,2-a]pyridines) Sep Chromatographic Isolation (HPLC / Flash Silica) Mix->Sep Purify IsoA Regioisomer A (C-2 Substituted) Sep->IsoA IsoB Regioisomer B (C-3 Substituted) Sep->IsoB NMR1 1D NMR (1H, 13C) Chemical Shift Profiling IsoA->NMR1 NMR2 2D NMR (NOESY, HMBC) Spatial & Connectivity Mapping IsoA->NMR2 MS HR-ESI-MS/MS Fragmentation Analysis IsoA->MS IsoB->NMR1 IsoB->NMR2 IsoB->MS Val Self-Validating Structural Elucidation NMR1->Val Core ID NMR2->Val Regiochemistry MS->Val Exact Mass & Fragments

Fig 1: Orthogonal spectroscopic workflow for the isolation and structural elucidation of isomers.

References

  • Title: Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of imidazo[1,2-a] pyridine derivatives by the one-pot, three–component condensation Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry Source: Semantic Scholar URL: [Link]

  • Title: US20090291973A1 / WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS Source: Google Patents URL

Biological Activity Screening of Imidazo[1,2-a]pyridine-3-Carboxylic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical libraries saturated with generic heterocycles. However, the imidazo[1,2-a]pyridine core stands apart as a highly privileged, "drug prejudice" scaffold[1]. While historically recognized as the structural foundation for GABA-A receptor modulators (e.g., zolpidem, alpidem)[2], recent synthetic advancements have repositioned its 3-carboxylic acid and 3-carboxamide derivatives as highly potent anti-infective and anticancer agents[2][3].

The strategic functionalization at the C-3 position via carboxylic acids or amides allows these molecules to act as precise hydrogen-bond donors/acceptors, enabling high-affinity interactions with diverse biological targets. Recent literature highlights their efficacy as broad-spectrum antiviral agents targeting host dihydroorotate dehydrogenase (DHODH)[4], influenza RNA-dependent RNA polymerase (RdRp)[5], and as low-nanomolar antitubercular agents targeting the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB)[2][3].

This guide delineates a self-validating, highly rigorous biological screening cascade designed to accurately evaluate the activity of these derivatives while eliminating false positives.

Mechanistic Landscape & Target Engagement

Before initiating a screening cascade, it is critical to understand the causality behind the compound's mechanism of action (MOA). Imidazo[1,2-a]pyridine-3-carboxylic acids exhibit distinct polypharmacology depending on their peripheral substitutions:

  • Antiviral (Host-Targeted): By replacing quinoline carboxylic acid scaffolds with the imidazo[1,2-a]pyridine-3-carboxylic acid motif, researchers have developed potent DHODH inhibitors. These compounds bind the ubiquinone site, disrupting host pyrimidine biosynthesis and subsequently starving the virus of nucleotides required for replication[4].

  • Antiviral (Direct-Acting): Specific 3-carboxamide derivatives act as direct RdRp inhibitors by binding to the PAC domain of the influenza PA-PB1 complex, blocking viral transcription[5].

  • Antimycobacterial: Highly lipophilic derivatives (e.g., those containing trifluoromethyl groups) disrupt the mycobacterial electron transport chain, leading to rapid ATP depletion and bacterial cell death[3].

MOA Imidazo Imidazo[1,2-a]pyridine-3-carboxylic acids DHODH Host DHODH Inhibition Imidazo->DHODH Binds Ubiquinone Site RdRp Viral RdRp (PA-PB1) Inhibition Imidazo->RdRp Binds PAC Domain QcrB M. tuberculosis QcrB Inhibition Imidazo->QcrB Disrupts Electron Transport Pyrimidine Depletion of Pyrimidine Pool DHODH->Pyrimidine ViralRep Suppression of Viral Replication RdRp->ViralRep ATP ATP Depletion & Cell Death QcrB->ATP Pyrimidine->ViralRep

Fig 1: Mechanistic pathways of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.

The Self-Validating Screening Cascade

By placing biophysical binding (SPR) ahead of phenotypic screening for target-directed programs (like antiviral DHODH inhibitors), we establish causality—proving the molecule physically engages the target before we observe a cellular effect[4][5]. Conversely, for anti-TB programs where cell-wall permeability is the primary bottleneck, phenotypic whole-cell screening (MABA) is prioritized, followed by target deconvolution[3][6].

Workflow Start Compound Library (Imidazo[1,2-a]pyridine derivatives) Tier1 Tier 1: Biophysical Screening Surface Plasmon Resonance (SPR) Start->Tier1 Decision1 KD < 5 µM? Tier1->Decision1 Tier2 Tier 2: In Vitro Efficacy Viral IC50 / Mtb MIC (MABA) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 High Potency? Tier2->Decision2 Tier3 Tier 3: Cytotoxicity & Selectivity CC50 on Mammalian Cells Decision2->Tier3 Yes Decision2->Discard No Decision3 SI > 10? Tier3->Decision3 Lead Lead Optimization & In Vivo PK/PD Decision3->Lead Yes Decision3->Discard No

Fig 2: Orthogonal screening workflow for imidazo[1,2-a]pyridine derivatives.

Step-by-Step Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the equilibrium dissociation constant ( KD​ ) and binding kinetics of the compounds to recombinant targets (e.g., DHODH or RdRp)[4][5]. Causality Check: SPR eliminates false positives caused by aggregation or non-specific cellular toxicity.

  • Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute the recombinant protein (e.g., DHODH) in 10 mM sodium acetate (pH 4.5) and inject over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Crucial Step): Prepare the imidazo[1,2-a]pyridine-3-carboxylic acid derivatives in running buffer (PBS-P+). Application Scientist Tip: Ensure the DMSO concentration in the analyte precisely matches the running buffer (typically 1-5%). A DMSO mismatch of even 0.1% will cause a massive bulk refractive index shift, masking the true binding signal.

  • Kinetic Injection: Inject compounds at varying concentrations (e.g., 0.3125 µM to 20 µM) at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Subtract the reference flow cell and blank buffer injections (double referencing). Fit the sensograms using a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ .

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against mycobacterial strains[3][6]. Causality Check: MABA is an oxidation-reduction viability assay. It ensures the compound is actually killing the bacteria rather than merely inhibiting an isolated enzyme without penetrating the thick mycobacterial cell wall.

  • Plate Setup: Use a sterile 96-well plate. Self-Validating Control: Fill the outer perimeter wells with 200 µL of sterile water to prevent evaporation from the inner test wells, which would artificially concentrate the drug and yield false MICs.

  • Media & Inoculum: Add 100 µL of Middlebrook 7H9 broth to the test wells. Inoculate with M. tuberculosis H37Rv to achieve a final OD 600​ of ~0.05.

  • Compound Addition: Perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine derivatives (from 10 µM down to 0.005 µM). Include a rifampin positive control and a DMSO negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days in a Biosafety Level 3 (BSL-3) facility.

  • Resazurin Readout: Add 30 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Analysis: A color shift from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Quantitative Data Presentation

To benchmark your internal screening results, the following table synthesizes representative biological activity data for optimized imidazo[1,2-a]pyridine-3-carboxylic acid/amide derivatives from recent authoritative literature.

Compound Class / ModificationPrimary TargetBinding Affinity ( KD​ )Cellular Efficacy ( IC50​ / MIC)Selectivity Index (SI)Ref
Imidazo[1,2-a]pyridine-3-carboxylic acid (Biphenyl hybrid)Host DHODH~1.5 µM (SPR) IC50​ = 2.1 µM (H1N1)> 50[4]
Imidazo[1,2-a]pyridine-3-carboxamide (Specific linker)Viral RdRp (PAC domain)0.82 µM (SPR) IC50​ = 0.95 µM (H1N1)> 20[5]
Imidazo[1,2-a]pyridine-3-carboxamide (Trifluoromethyl/Halogen)M. tuberculosis (QcrB)N/A (Phenotypic)MIC 0.006 µM> 100[3]
Azo-linked Imidazo[1,2-a]pyridine (Phenol moiety)Bacterial GyrBDocking: -10.4 kcal/molMIC = 0.5 mg/mL (E. coli)N/A[7]

Conclusion & Future Perspectives

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold offers a highly tunable platform for drug discovery. As demonstrated, minor peripheral modifications dictate whether the molecule acts as a host-directed antiviral, a direct viral polymerase inhibitor, or a highly potent antitubercular agent. By employing a stringent, biophysically-grounded screening cascade—anchored by SPR and validated by robust phenotypic assays like MABA—researchers can confidently advance these privileged scaffolds from hit-to-lead and ultimately into in vivo pharmacokinetic models.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters.
  • Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids - PMC.

Sources

"structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-8-carboxamides"

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-8-carboxamides: A Technical Guide for Target-Directed Drug Discovery

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, historically leveraged in the development of GABA receptor modulators, kinase inhibitors, and antiviral agents. Recently, a highly specific functionalized subset—imidazo[1,2-a]pyridine-8-carboxamides —has emerged as a potent, novel lead series for the treatment of Mycobacterium tuberculosis (Mtb)[1].

Discovered through phenotypic whole-cell screening of focused nitrogen-heterocycle libraries, these compounds exhibit selective, bactericidal activity against Mtb (including multidrug-resistant and extensively drug-resistant strains) with virtually no cross-reactivity against standard Gram-positive or Gram-negative pathogens[2]. This technical guide deconstructs the structure-activity relationship (SAR) of the 8-carboxamide series, detailing the mechanistic biology, synthetic workflows, and physicochemical optimization required to advance these leads into viable clinical candidates.

Target Biology: QcrB and the Electron Transport Chain

The bactericidal efficacy of imidazo[1,2-a]pyridine-8-carboxamides is driven by their highly specific engagement with QcrB , the cytochrome b subunit of the menaquinol-cytochrome c oxidoreductase (cytochrome bc1 complex)[3].

Mycobacterium tuberculosis relies heavily on oxidative phosphorylation for survival, even in non-replicating, hypoxic states[4]. The electron transport chain (ETC) transfers electrons from donors (e.g., NADH) through the menaquinone (MQ) pool to the cytochrome bc1 complex, and ultimately to the terminal cytochrome c oxidase (aa3). This electron flow pumps protons across the mycobacterial membrane, generating the proton motive force (PMF) required by F1F0 ATP synthase to produce ATP[3].

By binding to the ubiquinol oxidation pocket of QcrB, imidazo[1,2-a]pyridine-8-carboxamides block electron transfer. This disruption collapses the PMF, leading to rapid ATP depletion, metabolic starvation, and cell death.

QcrB_Pathway NADH NADH / Succinate MQ Menaquinone (MQ) Pool NADH->MQ Electron Transfer QcrB Cytochrome bc1 Complex (QcrB Subunit) MQ->QcrB Oxidation CytC Cytochrome c Oxidase (aa3) QcrB->CytC Electron Flow ATP_Synthase F1F0 ATP Synthase CytC->ATP_Synthase Proton Motive Force (PMF) ATP ATP Production (Cell Survival) ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine- 8-carboxamides Inhibitor->QcrB Binds QcrB Blocks Electron Flow

M. tuberculosis ETC pathway highlighting QcrB inhibition by 8-carboxamides.

Core Structure-Activity Relationship (SAR) Dynamics

The optimization of the imidazo[1,2-a]pyridine core requires precise spatial and electronic tuning of three distinct regions: the 8-carboxamide moiety, the C2 position, and the C3 position[2].

The 8-Carboxamide Position (Target Engagement)

The presence of the carboxamide group at the 8-position is non-negotiable for antimycobacterial activity[1]. The amide acts as a critical hydrogen-bond donor/acceptor pair within the QcrB binding pocket.

  • Unsubstituted Amides (-NH2): Exhibit poor membrane permeability and weak whole-cell activity.

  • N-Alkylation/Arylation: Significantly improves potency. Specifically, linking a tetrahydrofuran moiety (e.g., N-(tetrahydrofuran-3-yl)) to the 8-carboxamide yields optimal spatial geometry, dropping the Minimum Inhibitory Concentration (MIC) to the low microgram/mL range[5].

  • Optimized Leads: Highly optimized derivatives in this series have achieved MIC values between 0.25 µg/mL and 0.5 µg/mL against Mtb[6].

The C2 and C3 Positions (Lipophilicity and Steric Fit)
  • C2 Substitution: The introduction of aromatic rings (e.g., phenyl or 4-fluorophenyl) at the C2 position enhances lipophilic interactions with the hydrophobic residues of the QcrB pocket.

  • C3 Substitution: Halogenation (e.g., chloro or bromo) or the addition of small alkyl groups at C3 prevents oxidative metabolism at this vulnerable site, thereby increasing the metabolic half-life and microsomal stability of the compound[7].

Quantitative SAR Data Summary

The following table summarizes the phenotypic screening data for representative substitutions, illustrating the causality between structural modifications and whole-cell efficacy.

Compound SeriesC2 SubstitutionC8 Carboxamide SubstitutionMtb H37Rv MIC (µg/mL)VERO IC50 (µg/mL)
Unsubstituted CorePhenyl-NH2> 50.0> 50.0
N-Alkyl DerivativePhenyl-NH(CH2CH3)12.5> 50.0
THF-Linked DerivativePhenyl-NH(Tetrahydrofuran-3-yl)4.0> 50.0
Optimized Lead (5c-5f)4-Fluorophenyl-NH(Tetrahydrofuran-3-yl)0.25 - 0.5> 50.0
Isoniazid (Control)N/AN/A0.05> 50.0

Experimental Methodologies

Workflow Start 2-Aminonicotinic Acid Derivatives Step1 Amidation (Position 8) HATU/DIPEA Coupling Start->Step1 Primary/Secondary Amines Step2 Cyclization (Positions 2,3) Reaction with α-haloketones Step1->Step2 Reflux, 80°C Step3 Purification Flash Chromatography / SLE Step2->Step3 Isolate Core Screen1 Whole-Cell Screening Mtb H37Rv Resazurin Assay Step3->Screen1 In Vitro Testing Screen2 Cytotoxicity Profiling VERO Cells IC50 Screen1->Screen2 Selectivity Index Lead Lead Optimization SAR & Physicochemical Tuning Screen2->Lead Iterative Design

Synthetic and biological evaluation workflow for imidazo[1,2-a]pyridine-8-carboxamides.

Solution-Phase Synthesis Protocol

While solid-phase extraction (SLE) methods exist for combinatorial libraries[7], lead optimization typically employs a robust solution-phase multi-step synthesis to ensure high yield and purity for biological testing.

  • Amidation (Targeting Position 8): React 2-aminonicotinic acid with the desired amine (e.g., tetrahydrofuran-3-amine) using HATU and DIPEA in DMF at room temperature. Causality: HATU is selected because it efficiently activates the electron-deficient carboxylic acid, driving the amidation forward despite the deactivating effect of the adjacent pyridine nitrogen.

  • Cyclization (Targeting Positions 2 & 3): React the resulting 2-aminonicotinamide intermediate with an α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) in ethanol. Heat at reflux (80°C) for 12-16 hours. Causality: The basicity of the pyridine nitrogen initiates a nucleophilic attack on the α-carbon of the haloketone, followed by cyclization via the primary amine, forming the fused imidazo[1,2-a]pyridine core[8].

  • Purification: Concentrate the mixture in vacuo, neutralize with saturated NaHCO3, and extract with ethyl acetate. Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to afford the final compound.

Biological Evaluation: Resazurin Microtiter Assay (REMA)

The REMA is a self-validating phenotypic assay. It directly ties the visual readout to the metabolic state of the bacilli, making it ideal for screening ETC inhibitors[9].

  • Culturing: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until log phase (OD600 ~0.6).

  • Plating: Dispense 100 µL of the bacterial suspension (diluted to ~10^5 CFU/mL) into 96-well microtiter plates.

  • Compound Exposure: Add 100 µL of serially diluted imidazo[1,2-a]pyridine-8-carboxamides (maintaining final DMSO concentration < 1%). Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours.

  • Validation & Analysis: Causality: Resazurin acts as an internal redox indicator. If the compound successfully inhibits QcrB, the ETC is halted and cellular dehydrogenases cannot reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest concentration that prevents this colorimetric shift.

Physicochemical Optimization & Pharmacokinetics

Basic lipophilic amines, such as early-generation imidazopyridines, frequently suffer from hERG channel toxicity (QTc prolongation) and poor aqueous solubility. To mitigate these liabilities in the 8-carboxamide series, medicinal chemists prioritize lowering the overall lipophilicity (clogP < 4) and modulating the basicity (pKa) of the bridgehead nitrogen. The introduction of polar, oxygen-containing aliphatic rings (like the tetrahydrofuran moiety at the 8-position) serves a dual purpose: it fulfills the steric requirements of the QcrB binding pocket while simultaneously disrupting the planar lipophilicity that drives off-target hERG binding[5].

References

  • Kamal, A., et al. "Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides." Journal of Combinatorial Chemistry 9.2 (2007): 267-274.

  • Ramachandran, S., et al. "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters 23.17 (2013): 4996-5001.

  • "The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets." Cold Spring Harbor Perspectives in Medicine (2014).

  • "A Brief Overview on Recent Advances in the Development of Anti-Tubercular Compounds Containing Different Heterocyclic Ring Systems." Longdom Publishing.

Sources

"pharmacophore modeling of imidazo[1,2-a]pyridine-3-carboxamide analogues"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of Imidazo[1,2-a]pyridine-3-carboxamide Analogues

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic scaffolds[1]. Among the most promising are the imidazo[1,2-a]pyridine-3-carboxamides (IPAs), a class of highly selective, nanomolar-potency inhibitors that disrupt mycobacterial energy metabolism[2][3]. By targeting the QcrB subunit of the cytochrome bc1​ complex, clinical candidates like Q203 (Telacebec) and ND-09759 induce rapid bacteriostasis[2][4].

This whitepaper provides a comprehensive, step-by-step technical guide to the pharmacophore modeling, 3D-QSAR analysis, and rational design of IPA analogues. It is designed for computational chemists and drug development professionals seeking to optimize this scaffold for enhanced pharmacokinetic (PK) profiles and target affinity.

Molecular Target & Mechanistic Rationale

To build an accurate pharmacophore model, one must first understand the causality of the ligand-target interaction. IPAs do not target cell wall synthesis; rather, they block oxidative phosphorylation[2].

The mycobacterial electron transport chain relies on the menaquinol-cytochrome c oxidoreductase ( bc1​ complex) to transport electrons and maintain the proton motive force (PMF)[2]. IPAs bind specifically to the QcrB subunit of this complex[2]. By occupying the menaquinol oxidation site, IPAs halt ATP synthesis[2][4].

MOA IPA Imidazo[1,2-a]pyridine Analogues QcrB Cytochrome b (QcrB) Binding IPA->QcrB BC1 bc1 Complex Inhibition (Blocks Menaquinol) QcrB->BC1 PMF Loss of Proton Motive Force BC1->PMF ATP ATP Depletion & Cell Death PMF->ATP

Mechanism of action for IPAs targeting the mycobacterial respiratory chain.

Structural Causality: In-cell NMR and mutagenesis studies have validated that the carboxamide linker of IPAs interacts directly with specific QcrB residues, notably Thr313[5]. Mutations at this residue confer resistance, highlighting the absolute necessity of the carboxamide moiety as a hydrogen-bond anchor in any predictive pharmacophore model[5].

The "HHPRR" Pharmacophore Hypothesis

A robust ligand-based pharmacophore model extracts the minimal structural features required for biological activity. Extensive computational studies utilizing PHASE (Schrödinger) on diverse datasets of IPA analogues have yielded a highly predictive five-featured Common Pharmacophore Hypothesis (CPH): the HHPRR model[1][6].

  • H (Hydrophobic - 2 Features): Corresponds to the lipophilic tail (e.g., the trifluoromethoxy-phenyl-piperidinyl group in Q203 or the phenoxyethyl group in other derivatives)[7][8]. This lipophilicity is critical for penetrating the mycolic acid-rich mycobacterial cell wall and occupying the hydrophobic pocket of QcrB[8].

  • P (Positive Ionizable / Hydrogen Bond Donor - 1 Feature): Represented by the nitrogen/oxygen of the critical 3-carboxamide linker[1][7].

  • R (Aromatic Ring - 2 Features): Represented by the fused imidazo[1,2-a]pyridine core and the terminal aromatic rings of the side chain[1][6].

Quantitative Structure-Activity Relationship (SAR) Data

The table below synthesizes the structural modifications of key IPAs against their pharmacophore compliance and in vitro efficacy[3][7][8][9].

Compound / AnalogueStructural ModificationPharmacophore MatchMIC vs Mtb H37Rv (μM)
Q203 (Telacebec) 6-chloro core, extended lipophilic tailFull (HHPRR)< 0.003
ND-09759 2,7-dimethyl core, benzylamide tailFull (HHPRR)< 0.01
Compound 18 (Moraski) 2-methyl, 4-trifluoromethoxybenzylFull (HHPRR)≤ 0.006
Compound 6 (Sulfonamide) Sulfonamide replaces carboxamideMisses 'P' Feature> 20.0
Aniline Derivative Amide reduced to amineMisses 'P' Feature> 20.0

Data Insight: The sharp drop in potency for the sulfonamide and aniline derivatives structurally validates the necessity of the "P" (carboxamide) feature in the HHPRR hypothesis[9].

Experimental Protocol: Pharmacophore Modeling & 3D-QSAR Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for generating a 3D-QSAR model for novel IPAs[1][10].

Step 1: Dataset Curation and Ligand Preparation

  • Compile a dataset of synthesized IPAs with known MIC values. Convert MICs to pMIC ( −log(MIC) ) for linear regression.

  • Define "Actives" ( pMIC>6.0 , i.e., <1μM ) and "Inactives" ( pMIC<5.0 , i.e., >10μM )[1][9].

  • Process ligands using a preparation tool (e.g., LigPrep). Generate tautomers and assign protonation states at physiological pH (7.4 ± 0.2) using Epik.

Step 2: Conformational Search & Feature Extraction

  • Perform a systematic conformational search (e.g., OPLS3e force field) saving up to 100 low-energy conformers per ligand[1].

  • Map standard pharmacophore features (HBA, HBD, HYD, ARO, POS) onto the active conformers[10].

Step 3: Common Pharmacophore Hypothesis (CPH) Generation

  • Align active ligands. Require the hypothesis to match a strict consensus (e.g., at least 4 out of 5 most active compounds).

  • Score hypotheses based on vector alignment, site matching, and volume overlap. Select the top-scoring model (e.g., the HHPRR configuration)[1].

Step 4: Atom-Based 3D-QSAR Model Construction

  • Align the entire dataset (training and test sets) to the HHPRR pharmacophore[1].

  • Construct a 3D grid (1 Å spacing) and assign binary values based on atom occupation (hydrogen bond donors, hydrophobic, etc.).

  • Perform Partial Least Squares (PLS) regression (typically 3-5 factors) to correlate 3D spatial features with pMIC variance[1].

Step 5: Statistical Validation (The Self-Validating Gate) A model is only as good as its predictive power. You must achieve the following thresholds:

  • Training Set Correlation ( R2 ): Must be >0.90 (indicates strong internal fit)[1].

  • Cross-Validation ( Q2 ): Must be >0.60 (validates that the model is not overfitted)[1].

  • Pearson R: Should approach >0.80 for the external test set[1].

Workflow A Ligand Library Preparation (Actives vs. Inactives) B Conformational Search (Low-Energy States) A->B C Feature Extraction (HBA, HBD, HYD, ARO, POS) B->C D CPH Generation (HHPRR Model Selection) C->D E Atom-Based 3D-QSAR (PLS Regression) D->E F Validation (R² > 0.9, Q² > 0.6) E->F

Step-by-step computational workflow for IPA pharmacophore modeling and 3D-QSAR.

Downstream Validation: Molecular Docking & MD Simulations

While ligand-based pharmacophore modeling (HHPRR) predicts the required geometry, structure-based validation ensures the proposed analogues physically fit the target pocket[10][11].

Molecular Docking: Once novel IPAs are designed using the 3D-QSAR model, dock them into the homology-modeled QcrB protein (or related validated targets)[11][12]. High-affinity binders typically exhibit Glide/MolDock scores ≤−90 kcal/mol[11]. The critical interaction to verify is the hydrogen bonding between the IPA's carboxamide linker and the target's active site residues (e.g., Thr313 in QcrB)[5][11].

Molecular Dynamics (MD) & ADMET: Static docking is insufficient for final validation. Run MD simulations (e.g., 100 ns using Desmond or GROMACS) to calculate the Root Mean Square Deviation (RMSD) of the ligand-protein complex[1][10]. An RMSD stabilizing under 2.5 Å confirms that the hydrophobic tail of the IPA maintains its anchor within the binding pocket without inducing destabilizing conformational shifts[1]. Finally, process the candidates through ADMET prediction tools (like QikProp) to ensure the highly lipophilic tail does not violate Lipinski's Rule of Five, maintaining acceptable human oral absorption[1][10].

References

  • Mali, S. N., & Chaudhari, H. K. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. Open Pharmaceutical Sciences Journal.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. NIH / PMC.
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH / PMC.
  • Wu, X., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters.
  • Kang, S., et al. (2017). Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. European Journal of Medicinal Chemistry.
  • Abate, G., et al. (2020). SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. MDPI.
  • Arthur, D. E., et al. (2020). Virtual molecular docking study of some novel carboxamide series as new anti-tubercular agents. European Journal of Chemistry.

Sources

Exploring the Chemical Space of Imidazo[1,2-a]pyridine Scaffolds: A Comprehensive Guide to Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The imidazo[1,2-a]pyridine core is a privileged bicyclic 5,6-fused heterocycle that bridges the gap between synthetic organic chemistry and advanced pharmacophore design. Recognized as a "drug bias" scaffold, it forms the structural foundation for numerous FDA-approved therapeutics, ranging from GABA_A receptor agonists to emerging antitubercular agents. This technical guide provides a rigorous framework for researchers and drug development professionals to navigate the chemical space of imidazo[1,2-a]pyridines. By synthesizing mechanistic causality with field-proven protocols, we will explore de novo scaffold construction and advanced regioselective C–H functionalization strategies.

The Privileged Nature of the Imidazo[1,2-a]pyridine Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing high-affinity ligands for diverse biological targets. The imidazo[1,2-a]pyridine system achieves this through its unique electronic properties: a π -conjugated framework that allows for broad structural tuning, hydrogen-bond accepting capabilities, and favorable pharmacokinetic profiles (high bioavailability and metabolic stability)[1][2].

The electron-rich nature of the imidazole ring, specifically driven by the electron-donating effect of the bridgehead nitrogen, makes the C3 position highly nucleophilic. This intrinsic electronic bias dictates both the biological interactions of the molecule and the synthetic strategies we must employ to functionalize it[3][4].

Table 1: Clinical Validation of the Imidazo[1,2-a]pyridine Pharmacophore
Drug NamePrimary IndicationBiological TargetKey Structural Features
Zolpidem InsomniaGABA_A receptor agonistC3-acetamide, C2-tolyl, C6-methyl
Alpidem AnxietyGABA_A receptor agonistC3-acetamide, C2-chlorophenyl
Zolimidine Peptic Ulcer DiseaseGastroprotective agentC2-phenyl, C3-methylsulfonyl
Olprinone Heart FailurePDE3 inhibitorC6-cyano, C2-pyridyl
Q203 (Telacebec) Tuberculosis (Phase II)Cytochrome bc1 complex (QcrB)C3-carboxamide, C2-aryl

Data synthesized from recent medicinal chemistry reviews on FDA-approved imidazo[1,2-a]pyridines[2][5].

Strategic De Novo Synthesis: Constructing the Core

To effectively explore the chemical space, one must first establish robust, scalable methods for core construction. The two most authoritative methodologies are the classical Tschitschibabin condensation and the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[6][7].

G N1 2-Aminopyridine T_Rxn Tschitschibabin Condensation N1->T_Rxn GBB_Rxn GBB Multicomponent Reaction N1->GBB_Rxn N2 α-Haloketone N2->T_Rxn N3 Aldehyde N3->GBB_Rxn N4 Isocyanide N4->GBB_Rxn Core Imidazo[1,2-a]pyridine Scaffold T_Rxn->Core Base/Heat GBB_Rxn->Core Catalyst/USI

Divergent synthetic pathways to access the imidazo[1,2-a]pyridine core scaffold.
The Tschitschibabin Condensation

Causality & Mechanism: The Tschitschibabin reaction remains the most widely employed method due to the commercial availability of starting materials. The reaction is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen onto the α -carbon of an α -haloketone (N-alkylation). This is followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon, culminating in dehydration to yield the fully aromatic imidazo[1,2-a]pyridine[7][8].

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines This protocol is designed to be self-validating; the use of a mild base (NaHCO₃) prevents the degradation of sensitive functional groups while driving the dehydration step.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-5-phenylpyridin-2-amine (1.0 mmol) in 20 mL of anhydrous ethanol[7].

  • Reagent Addition: Add the substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone, 1.1 mmol) followed by sodium bicarbonate (1.5 mmol) to act as an acid scavenger for the liberated HBr.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6–12 hours. Monitor the consumption of the 2-aminopyridine via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Upon completion, cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

Causality & Mechanism: For high-throughput screening (HTS) library generation, the GBB 3-component reaction (3CR) is superior. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds via the formation of a Schiff base (imine) between the aminopyridine and the aldehyde, followed by a formal [4+1] cycloaddition or α -addition of the isocyanide, and subsequent cyclization/isomerization[6][9].

Protocol 2: Ultrasound-Assisted Green GBB Synthesis This protocol utilizes ultrasound irradiation (USI) and p-toluenesulfonic acid (TsOH) to achieve high atom economy and rapid reaction kinetics under green chemistry principles[10].

  • Preparation: In a 10 mL glass vial, sequentially add 2-aminopyridine (1.0 mmol), an aldehyde (e.g., furfural, 1.0 mmol), and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) in 3 mL of ethanol.

  • Catalysis: Add a catalytic amount of TsOH·H₂O (10 mol%). The acid catalyst is crucial for accelerating the initial imine formation.

  • Irradiation: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature. Sonicate for 30–60 minutes. The acoustic cavitation generates localized hot spots that drastically reduce reaction times compared to thermal reflux[10].

  • Isolation: Filter the resulting precipitate (if solid) or concentrate the mixture and purify via column chromatography. Yields typically range from 77–91%[10].

Navigating the Chemical Space: Regioselective Late-Stage Functionalization

While de novo synthesis builds the core, Late-Stage Functionalization (LSF) via direct C–H activation allows for the rapid diversification of the scaffold without requiring pre-halogenated substrates. The regioselectivity of these reactions is governed by the inherent electron density of the imidazo[1,2-a]pyridine system.

Regio Core Imidazo[1,2-a]pyridine C3 C3 Position (Electron Rich) Core->C3 Primary Target C2 C2 Position (Steric Control) Core->C2 Secondary Target C6 C6/C8 Positions (Pre-functionalization) Core->C6 Pyridine Ring Rxn1 Electrophilic Attack (Cyanation, Arylation) C3->Rxn1 Rxn2 Radical Addition (Perfluoroalkylation) C3->Rxn2 Rxn3 Tschitschibabin Substrates C6->Rxn3

Regioselectivity map for late-stage C-H functionalization of imidazo[1,2-a]pyridines.
C3-Regioselective Functionalization

The C3 position is the most nucleophilic site due to the enamine-like character imparted by the bridgehead nitrogen. It is highly susceptible to both electrophilic aromatic substitution and radical addition[3][4].

Electrochemical Oxidative C–H Cyanation: Introducing a cyano group at the C3 position is highly desirable for modulating the lipophilicity and metabolic stability of drug candidates (e.g., Olprinone analogs). Recent advancements have replaced highly toxic cyanating agents with TMSCN under electrochemical conditions[11].

  • Mechanism: Anodic oxidation of the imidazo[1,2-a]pyridine generates a radical cation at the C3 position, which is subsequently trapped by the cyanide nucleophile (derived from TMSCN). A KH₂PO₄/K₂HPO₄ buffer is essential to maintain the local pH and stabilize the intermediates at the electrode surface[11].

Visible-Light Induced Perfluoroalkylation: Fluorination drastically alters the pKa, lipophilicity, and membrane permeability of the scaffold. Visible light-induced perfluoroalkylation via electron donor–acceptor (EDA) complexes allows for the installation of CF₃ or C₂F₅ groups at the C3 position at room temperature, avoiding harsh transition-metal catalysts[3][12].

Table 2: Recent Advances in Regioselective C3-Functionalization
Functionalization TypeReagents / Catalyst SystemReaction ConditionsAverage YieldRef
Cyanation TMSCN, KH₂PO₄/K₂HPO₄Electrochemical, Undivided cell, RT69–84%[11]
Perfluoroalkylation Perfluoroalkyl iodides, EDA complexVisible Light (Photoredox), RT50–95%[3]
Nitrosylation Nitrite salts, Photocatalyst-freeVisible Light, Aerobic, RT>80%[13]
Diamination Nitroalkenes, Iron catalystAerobic, Mild heating>75%[13]

Conclusion & Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery. While classical methods like the Tschitschibabin condensation provide reliable access to the core, the future of this chemical space lies in sustainable, high-throughput methodologies. The integration of ultrasound-assisted GBB multicomponent reactions[9][10] and transition-metal-free, photoredox-driven C–H functionalizations[3][4] allows medicinal chemists to generate vast, highly decorated libraries with unprecedented atom economy.

For drug development professionals, mastering the regioselective control of this scaffold—particularly manipulating the electron-rich C3 position—is essential for optimizing pharmacokinetic properties and overcoming challenges like multi-drug resistant tuberculosis (MDR-TB)[5][14].

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at:[Link]

  • Zarathe, C. H., & Garcia-Morales, R. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum ECSOC-23. Available at: [Link]

  • MDPI Open Access. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at:[Link]

  • Yin, G. J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. NIH National Library of Medicine. Available at:[Link]

  • ACS Publications. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. Organic Letters. Available at:[Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at:[Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances (via PMC). Available at:[Link]

Sources

Methodological & Application

One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Compounds bearing this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] Notably, derivatives such as zolpidem and alpidem have been successfully commercialized as sedative and anxiolytic drugs, respectively, underscoring the pharmaceutical relevance of this heterocyclic system. The C-3 carboxylate derivatives, in particular, serve as versatile intermediates for further functionalization, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides a detailed exploration of efficient one-pot methodologies for the synthesis of imidazo[1,2-a]pyridine-3-carboxylates, with a focus on the underlying chemical principles, practical experimental protocols, and troubleshooting advice for researchers in organic synthesis and drug development.

Core Synthetic Strategy: The Condensation of 2-Aminopyridines and β-Ketoesters

The most direct and atom-economical approach to the imidazo[1,2-a]pyridine-3-carboxylate core is the condensation reaction between a 2-aminopyridine and a β-ketoester. This method hinges on the in-situ generation of a reactive α-haloketoester, which circumvents the need to handle lachrymatory and unstable α-halo carbonyl compounds. Two prominent reagents for this in-situ halogenation are N-Bromosuccinimide (NBS) and Carbon Tetrabromide (CBr4).

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established cascade of elementary steps. The causality behind this one-pot process is a sequence of bromination, nucleophilic substitution, and cyclocondensation.

  • In-Situ Generation of α-Bromoketoester: N-Bromosuccinimide (NBS) or Carbon Tetrabromide (CBr4) acts as an electrophilic bromine source, reacting with the enol form of the β-ketoester to generate the α-bromo intermediate. NBS is often preferred due to its solid nature and ease of handling.[3]

  • Nucleophilic Attack by 2-Aminopyridine: The highly nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom of the in-situ generated α-bromoketoester, displacing the bromide ion and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amine of the pyridinium intermediate then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to yield the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism General Mechanism of NBS-Mediated Synthesis 2-Aminopyridine 2-Aminopyridine Pyridinium_Intermediate Pyridinium Intermediate 2-Aminopyridine->Pyridinium_Intermediate Nucleophilic Substitution Beta-Ketoester Beta-Ketoester Alpha-Bromo-Ketoester Alpha-Bromo-Ketoester Beta-Ketoester->Alpha-Bromo-Ketoester Bromination NBS NBS NBS->Alpha-Bromo-Ketoester Alpha-Bromo-Ketoester->Pyridinium_Intermediate Cyclized_Intermediate Cyclized Intermediate Pyridinium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine-3-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: General mechanism of NBS-mediated synthesis.

Experimental Protocols

Protocol 1: NBS-Mediated One-Pot Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol details a reliable and scalable method for the synthesis of a model imidazo[1,2-a]pyridine-3-carboxylate using readily available starting materials.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: CBr4-Mediated One-Pot Synthesis

This method offers an alternative to NBS, particularly useful when different reactivity or solubility is required.[4][5][6][7]

Materials:

  • 2-Aminopyridine

  • β-Ketoester (e.g., ethyl benzoylacetate)

  • Carbon Tetrabromide (CBr4)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed reaction vessel, dissolve the 2-aminopyridine (0.5 mmol) and the β-ketoester (0.5 mmol) in anhydrous acetonitrile (2 mL).

  • Add Carbon Tetrabromide (CBr4) (1.0 mmol, 2 equivalents).[5]

  • Seal the vessel and heat the mixture at 80 °C for 6-12 hours, monitoring by TLC.[5]

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the typical yields for the synthesis of various imidazo[1,2-a]pyridine-3-carboxylates using the CBr4-mediated method, demonstrating the versatility of this protocol.

Entry2-Aminopyridineβ-KetoesterProductYield (%)Reference
12-AminopyridineEthyl acetoacetateEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate90[5]
22-Amino-5-methylpyridineEthyl acetoacetateEthyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate85[5]
32-Amino-4-methylpyridineEthyl benzoylacetateEthyl 2-phenyl-7-methylimidazo[1,2-a]pyridine-3-carboxylate82[5]
42-AminopyridineEthyl benzoylacetateEthyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate88[5]
52-Amino-5-bromopyridineEthyl acetoacetateEthyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate65[5]

Yields are for isolated products after purification.

Caption: Experimental workflow for one-pot synthesis.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive NBS or CBr4.- Wet solvent or reagents.- Insufficient reaction time or temperature.- Use freshly opened or purified NBS/CBr4.- Ensure all solvents and reagents are anhydrous.- Increase reaction time and/or temperature, monitoring by TLC.
Formation of Multiple Byproducts - Side reactions of the β-ketoester.- Polymerization of starting materials.- Over-bromination.- Add NBS/CBr4 portion-wise at a controlled temperature.- Ensure the reaction is not overheated.- Optimize the stoichiometry of the reagents.
Difficulty in Product Isolation/Purification - Product is highly polar and remains in the aqueous layer.- Co-elution of product with starting materials or byproducts.- Perform multiple extractions with ethyl acetate or dichloromethane.- Adjust the eluent system for column chromatography (e.g., use a gradient elution).
Inconsistent Yields - Variability in the quality of reagents.- Inconsistent heating.- Standardize the source and purity of all starting materials.- Use an oil bath for consistent and even heating.

Expert Insight: The electronic nature of the substituents on the 2-aminopyridine ring can significantly impact the reaction rate and yield. Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, leading to faster reactions and higher yields. Conversely, strong electron-withdrawing groups can retard the reaction.[5]

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates from 2-aminopyridines and β-ketoesters, mediated by reagents like NBS or CBr4, represents a highly efficient, scalable, and practical approach for accessing this important class of heterocyclic compounds. These methods avoid the use of hazardous reagents and streamline the synthetic process, making them highly valuable for applications in medicinal chemistry and drug discovery. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can reliably produce a diverse range of these valuable scaffolds for further investigation.

References

  • Huo, C., Tang, J., Xie, H., Wang, Y., & Dong, J. (2016). CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Organic Letters, 18(5), 1016–1019. [Link]

  • Organic Chemistry Portal. (n.d.). CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Retrieved from [Link]

  • De Souza, A. C. S., de F. F. M. de Souza, M., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • De Souza, A. C. S., de F. F. M. de Souza, M., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Huo, C., Tang, J., Xie, H., Wang, Y., & Dong, J. (2016). CBr4 Mediated Oxidative C–N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Organic Letters. [Link]

  • Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Dutta, U., Bag, T. K., & Deka, D. C. (2019). A Green Protocol for the Synthesis of α-Diazo-β-hydroxyesters and One-Pot Conversion to β-Keto-Esters and Imidazo[1,2-a]pyridine-3-carboxylates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (2016). One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. Green Chemistry. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). [Link]

  • Molecules. (2025). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. [Link]

  • Semantic Scholar. (2016). One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. [Link]

  • Semantic Scholar. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. ResearchGate. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules. [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • NextSDS. (n.d.). 2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350. [Link]

Sources

Application Note: Analytical Methods for Imidazo[1,2-a]pyridine Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged" fused bicyclic heterocycle in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including the marketed hypnotic drug zolpidem and various experimental anti-tuberculosis and anticancer agents[1],[2]. Because these nitrogen-rich systems are frequently synthesized via multicomponent reactions (such as the Groebke–Blackburn–Bienaymé reaction), confirming the exact regiochemistry of substituents and ensuring high compound purity are critical analytical hurdles[2].

This application note provides a comprehensive, causality-driven guide to the structural elucidation and purity profiling of imidazo[1,2-a]pyridine derivatives using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

AnalyticalWorkflow Sample Imidazo[1,2-a]pyridine Synthesis Product NMR NMR Spectroscopy (1H, 13C, HMBC/HSQC) Sample->NMR LCMS LC-MS/MS (ESI+) Mass & Fragmentation Sample->LCMS HPLC RP-HPLC (UV-Vis) Purity Profiling Sample->HPLC FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR Struct Regiochemical & Structural Elucidation NMR->Struct Quant Purity Verification (>95% Threshold) LCMS->Quant HPLC->Quant FTIR->Struct Final Fully Characterized Lead Compound Struct->Final Quant->Final

Analytical workflow for imidazo[1,2-a]pyridine structural and purity characterization.

Diagnostic NMR Spectroscopy: Regiochemical Elucidation

Causality & Mechanistic Rationale

High-resolution 1D ( 1 H, 13 C) and 2D (HMBC, HSQC) NMR spectroscopy are paramount for confirming the fusion of the imidazole and pyridine rings. The proton at the C5 position is highly diagnostic; it is situated adjacent to the positively polarized bridgehead nitrogen (N4), which subjects it to strong electron-withdrawing effects and magnetic anisotropy. Consequently, the C5-H signal is significantly deshielded, typically appearing downfield as a doublet between 8.00 and 8.50 ppm[3].

Table 1: Diagnostic NMR Chemical Shifts for the Imidazo[1,2-a]pyridine Scaffold
PositionNucleusTypical Chemical Shift (ppm)Multiplicity / CouplingCausality / Structural Significance
C5-H 1 H8.00 – 8.50Doublet (J ≈ 6.5–7.5 Hz)Highly deshielded due to proximity to the bridgehead nitrogen; confirms core integrity.
C2-H 1 H7.40 – 7.90SingletConfirms mono-substitution at the C3 position of the imidazole ring.
C3-H 1 H7.20 – 7.60SingletConfirms mono-substitution at the C2 position.
C=O (Aldehyde/Ketone) 13 C~ 196.50QuaternaryDiagnostic for carbonyl-functionalized derivatives[3].
C-OH (Hydroxyl) 13 C~ 162.67QuaternaryDiagnostic for hydroxyl-functionalized derivatives[3].
Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified imidazo[1,2-a]pyridine derivative in 0.6 mL of a deuterated solvent (CDCl 3​ or DMSO- d6​ , depending on polarity).

  • 1D Acquisition: Acquire the 1 H spectrum at 400–600 MHz (minimum 16 scans) and the 13 C spectrum at 100–150 MHz (minimum 512 scans).

  • 2D HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range JCH​ couplings (typically 8 Hz).

  • Data Interpretation: Map the long-range correlation (2-3 bonds) between the deshielded C5-H proton and the bridgehead quaternary carbons to definitively prove the regiochemistry of the fused bicyclic system.

  • System Validation & Internal Check: The sum of the integration values for the aromatic region in the 1 H spectrum must exactly match the theoretically predicted number of protons for the specific derivative. A discrepancy mathematically flags either an incomplete reaction, residual solvent, or co-eluting structural isomers.

Mass Spectrometry (LC-MS/MS): Molecular Confirmation

Causality & Mechanistic Rationale

The imidazo[1,2-a]pyridine core contains an sp2 -hybridized nitrogen (N1) with a highly basic lone pair. In an acidic mobile phase (e.g., containing 0.1% formic acid), this nitrogen readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the most sensitive and mechanically sound choice for mass spectrometric characterization, yielding robust [M+H]+ precursor ions[3].

Protocol 2: ESI+ LC-MS/MS Profiling
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). Formic acid acts as the critical proton source to drive ESI+ ionization.

  • Chromatographic Separation: Inject 2 µL of the sample (10 µg/mL) onto a C18 Reverse Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 1000.

  • Fragmentation: Apply collision-induced dissociation (CID) using argon gas to generate MS/MS spectra. Look for the characteristic neutral loss of substituents (e.g., loss of halogens or alkyl groups) while the highly stable imidazo[1,2-a]pyridine core remains intact.

  • System Validation & Internal Check: If the synthesized derivative contains a halogen (e.g., Cl or Br), the isotopic pattern of the [M+H]+ ion must be evaluated. A chlorine-containing compound must exhibit an M and M+2 peak ratio of exactly 3:1, whereas a bromine-containing compound must show a 1:1 ratio. Failure to observe these exact isotopic distributions invalidates the proposed elemental composition.

Reversed-Phase HPLC: Purity Profiling

Causality & Mechanistic Rationale

For imidazo[1,2-a]pyridine derivatives advancing to in vitro or in vivo biological evaluations, a purity threshold of >95% is mandatory to prevent false-positive biological activity from trace impurities[4]. The extended π -conjugation of the fused bicyclic system provides a strong, broad UV absorbance, making Photodiode Array (PDA) UV-Vis detection highly effective.

Protocol 3: RP-HPLC Method for >95% Purity Verification
  • Column & Mobile Phase: Utilize a high-resolution C18 column (250 mm × 4.6 mm, 5 µm). Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a 50:50 isocratic blend, or a gradient depending on lipophilicity)[5].

  • Injection & Flow Rate: Inject 10 µL of the sample dissolved in the mobile phase. Maintain a constant flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at dual wavelengths: 254 nm (universal aromatic absorbance) and 280 nm (specific to the extended conjugation of the imidazopyridine core).

  • System Validation & Internal Check: Prior to sample analysis, inject a blank (diluent only) to verify a flat baseline and rule out column carryover. During sample analysis, utilize the PDA detector to calculate the "Peak Purity Angle" across the main imidazo[1,2-a]pyridine peak. The Peak Purity Angle must be strictly less than the Peak Purity Threshold; if it is greater, a hidden co-eluting impurity is present under the main peak, and the chromatographic gradient must be adjusted.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations ACS Omega URL:[Link]

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents Bentham Science Publishers URL: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction Beilstein Journal of Organic Chemistry URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity RSC Advances URL:[Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry URL:[Link]

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Application Notes and Protocols for In Vitro Assays with 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents[1][2][3]. 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid belongs to this versatile class of molecules. The unique structural features of imidazo[1,2-a]pyridines, such as their electronic properties and ability to form specific interactions with biological targets, make them attractive for drug discovery[1][4]. Derivatives of this scaffold have been shown to inhibit various protein kinases, including phosphoinositide 3-kinase (PI3K), mTOR, and the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5)[5][6][7][8].

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, such as proliferation, differentiation, apoptosis, and migration[9][10]. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and fibrosis[10][11]. ALK5, a transmembrane serine/threonine kinase, is the primary receptor that transduces TGF-β signals[9][12]. Upon ligand binding, ALK5 phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3, initiating a signaling cascade that culminates in the regulation of target gene expression[10][13]. Consequently, inhibitors of ALK5 are of significant interest as potential therapeutics.

These application notes provide a comprehensive guide to the in vitro characterization of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid, with a focus on assays relevant to its potential mechanism of action as a kinase inhibitor, particularly targeting the TGF-β/ALK5 signaling pathway. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately assess the biochemical and cellular activity of this compound.

Physicochemical Properties and Compound Handling

A fundamental prerequisite for reliable in vitro testing is the proper handling and solubilization of the test compound. While specific data for 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively published, general properties of the imidazo[1,2-a]pyridine class can guide its handling.

Solubility: Imidazo[1,2-a]pyridine derivatives are typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol[5][14]. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium for the final assay. It is critical to ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts[15].

Stability: The stability of the compound in solution should be considered. Stock solutions in DMSO are generally stable when stored at -20°C or -80°C. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to minimize degradation.

Property Recommendation Rationale
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds, allowing for a concentrated stock solution.
Stock Concentration 10-50 mMProvides a convenient starting point for serial dilutions for various assays.
Storage of Stock -20°C or -80°C in aliquotsMinimizes freeze-thaw cycles and potential degradation.
Working Solutions Prepare fresh from stockEnsures consistent compound activity and minimizes precipitation or degradation in aqueous buffers.
Final DMSO Concentration ≤ 0.5% in assayHigh concentrations of DMSO can be toxic to cells and interfere with enzyme activity.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for determining if a compound directly interacts with and inhibits the activity of a purified enzyme. Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, a direct enzymatic assay against ALK5 is a logical starting point.

Protocol 1: ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining enzyme inhibition[9][12][16][17].

Scientific Rationale: The assay is based on a two-step reaction. First, the kinase reaction is performed, and upon its completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Workflow for ALK5 Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_comp Prepare serial dilutions of 8-Cyclopropylimidazo[1,2-a]pyridine- 3-carboxylic acid add_comp Add compound dilutions or vehicle to plate prep_comp->add_comp prep_reagents Prepare Master Mix: - Kinase Buffer - ATP - ALK5 Substrate add_master Add Master Mix prep_reagents->add_master prep_enzyme Dilute ALK5 enzyme add_enzyme Initiate reaction with ALK5 enzyme prep_enzyme->add_enzyme add_master->add_enzyme incubate_kinase Incubate at 30°C for 45-60 min add_enzyme->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (stops reaction) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40-45 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30-45 min add_detection->incubate_detection read_lum Measure Luminescence incubate_detection->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: General workflow for the in vitro ALK5 kinase inhibition assay.

Materials:

  • Recombinant human TGFβR1 (ALK5)[9][16]

  • TGFBR1 Peptide Substrate[9][16]

  • ATP[9][16]

  • 5x Kinase Assay Buffer 1 (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[12]

  • Dithiothreitol (DTT)[12]

  • ADP-Glo™ Kinase Assay Kit[9][16][17]

  • 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

  • White, low-volume 96-well or 384-well plates[16]

  • Plate reader capable of measuring luminescence

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. Add DTT to a final concentration of 50 µM[12].

  • Compound Dilution: Prepare a serial dilution of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%[15].

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate. The final concentration of ATP should be at or near the K_m for ALK5[16].

  • Reaction Setup (for a 25 µL final volume): a. Add 2.5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of the microplate[16]. b. Add 12.5 µL of the Master Mix to all wells[9]. c. To the "Negative Control" (no enzyme) wells, add 10 µL of 1x Kinase Assay Buffer. d. Initiate the kinase reaction by adding 10 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Inhibitor" wells[9][16].

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes[9].

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP[9][16]. b. Incubate at room temperature for 45 minutes[9]. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal[9]. d. Incubate at room temperature for another 30-45 minutes[16].

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assays: Target Validation in a Biological Context

Cell-based assays are crucial for confirming that a compound's biochemical activity translates into a functional effect in a cellular environment. These assays can assess the compound's ability to cross cell membranes, engage its target in the presence of other cellular components, and modulate downstream signaling pathways.

Protocol 2: TGF-β-Induced Reporter Gene Assay

This assay measures the ability of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid to inhibit TGF-β-induced transcriptional activity. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of TGF-β-responsive elements (TREs)[13][18][19].

Scientific Rationale: In the presence of TGF-β, the ALK5 receptor is activated, leading to the phosphorylation of SMAD proteins. Phosphorylated SMADs translocate to the nucleus and, in complex with other transcription factors, bind to TREs in the promoter of the reporter gene, driving its expression. An inhibitor of ALK5 will block this cascade, resulting in a decrease in reporter gene expression, which can be quantified by measuring the reporter protein's activity (e.g., luminescence for luciferase)[18][19].

Workflow for TGF-β Reporter Gene Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed reporter cells in a 96-well plate incubate_adhere Incubate overnight to allow adherence seed_cells->incubate_adhere starve_cells Serum-starve cells (optional) incubate_adhere->starve_cells pretreat Pre-treat with compound dilutions or vehicle starve_cells->pretreat stimulate Stimulate with TGF-β1 pretreat->stimulate incubate_reporter Incubate for 16-24 hours stimulate->incubate_reporter lyse_cells Lyse cells incubate_reporter->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_lum Measure luminescence add_substrate->measure_lum normalize_data Normalize to cell viability (if necessary) measure_lum->normalize_data calc_inhibition Calculate % Inhibition of TGF-β1-induced signal normalize_data->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

Caption: Workflow for a cell-based TGF-β reporter gene assay.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay system[20]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator[18].

  • Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid or vehicle control for 1-2 hours[21].

  • Stimulation: Add TGF-β1 to the wells to a final concentration that induces a submaximal response (e.g., EC80 concentration, typically 0.1-1 ng/mL)[19]. Include unstimulated controls (vehicle only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator[16].

  • Cell Lysis and Luciferase Assay: a. Wash the cells once with PBS. b. Lyse the cells according to the luciferase assay kit manufacturer's instructions[16]. c. Measure the luciferase activity using a luminometer.

Data Analysis:

  • Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel cytotoxicity assay) if the compound exhibits toxicity at the tested concentrations.

  • Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of the compound.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: Western Blot Analysis of SMAD2 Phosphorylation

This protocol directly measures the phosphorylation of SMAD2, a key downstream effector of ALK5, providing a direct readout of target engagement in a cellular context.

Scientific Rationale: Activation of ALK5 by TGF-β leads to the rapid phosphorylation of SMAD2 at specific serine residues in its C-terminal domain. Western blotting using a phospho-specific antibody allows for the quantification of this phosphorylation event, providing a direct measure of the upstream kinase activity[10][22]. A successful ALK5 inhibitor will reduce the levels of phosphorylated SMAD2 (p-SMAD2) upon TGF-β stimulation.

Materials:

  • A suitable cell line that responds to TGF-β (e.g., A549 human lung carcinoma cells)

  • Complete and serum-free cell culture media

  • Recombinant human TGF-β1

  • 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat with various concentrations of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid or vehicle for 1-2 hours. d. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes[21].

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse in RIPA buffer with inhibitors[23]. b. Determine the protein concentration of the lysates using a BCA protein assay[23].

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane[23]. b. Block the membrane with blocking buffer for 1 hour at room temperature[23][24]. c. Incubate the membrane with primary antibody against p-SMAD2 overnight at 4°C[24]. d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[24]. e. Detect the signal using an ECL substrate and an imaging system[21].

  • Re-probing: Strip the membrane and re-probe with an antibody against total SMAD2 to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for p-SMAD2 and total SMAD2 using densitometry software.

  • Normalize the p-SMAD2 signal to the total SMAD2 signal for each sample.

  • Calculate the percent inhibition of TGF-β1-induced SMAD2 phosphorylation for each compound concentration.

Secondary Assays: Assessing Cellular Phenotypes

Beyond target engagement and pathway modulation, it is important to assess the compound's effect on cellular phenotypes that are regulated by the target pathway.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. This is a standard assay to evaluate the general toxicity of a compound[23][24].

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)[23]

  • Complete cell culture medium

  • 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[23][24].

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours)[24].

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[24].

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals[23].

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[23].

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid. By systematically progressing from biochemical assays that confirm direct target engagement to cell-based assays that validate pathway modulation and phenotypic outcomes, researchers can build a comprehensive profile of this compound's biological activity. This structured approach, grounded in established methodologies, will enable a thorough evaluation of its potential as a modulator of the TGF-β/ALK5 signaling pathway and as a candidate for further drug development.

References

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Application Note: Evaluating Imidazo[1,2-a]pyridines as Targeted Therapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry. Moving beyond generic cytotoxicity, recent structural optimizations of the IP core have yielded highly selective kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis[1][2]. By competing at the ATP-binding cleft of PI3Kα, specific IP derivatives (such as HS-173 and PIK-75) effectively shut down downstream survival signals, triggering cell cycle arrest and caspase-dependent apoptosis across diverse malignancies, including breast, melanoma, lung, and pancreatic cancers[2][3][4].

This application note provides researchers and drug development professionals with a comprehensive, field-proven framework for evaluating the mechanistic and phenotypic efficacy of novel imidazo[1,2-a]pyridine compounds in in vitro cancer models.

Mechanistic Rationale: The PI3K/Akt/mTOR Axis

The primary causality behind the anticancer efficacy of advanced IP derivatives lies in their ability to inhibit Class I PI3Ks. Aberrant activation of PI3K phosphorylates PIP2 to PIP3, recruiting Akt to the plasma membrane where it is activated (phosphorylated at Ser473 and Thr308). Active Akt promotes cell survival by inhibiting pro-apoptotic factors (e.g., Bax, Bad) and activating mTOR[5][6].

Imidazo[1,2-a]pyridines disrupt this loop. Treatment with potent IP compounds leads to a rapid dephosphorylation of Akt, subsequent upregulation of tumor suppressors (p53, p21), and the cleavage of PARP and Caspases 3/7/8/9[1][3].

G IP Imidazo[1,2-a]pyridines (e.g., HS-173, PIK-75) PI3K PI3K (p85/p110) IP->PI3K Direct Kinase Inhibition mTOR mTORC1 / mTORC2 IP->mTOR Dual Inhibition (Select IPs) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) Phosphorylation (Ser473) PIP3->AKT AKT->mTOR Apoptosis Apoptosis (↑ Caspase 3/9, ↑ p53) AKT->Apoptosis Inhibits CellCycle Cell Cycle Arrest (G2/M or G1/S) AKT->CellCycle Inhibits

Figure 1: Mechanism of action of Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

Quantitative Efficacy Profile

To benchmark novel IP compounds, it is critical to compare their half-maximal inhibitory concentrations (IC50) against established derivatives. The table below synthesizes the efficacy of notable IP compounds across various cell lines.

CompoundPrimary Target / MechanismCancer Cell LineIC50 ValueReference
HS-173 PI3Kα (Enzymatic: 0.8 nM)Miapaca-2 (Pancreatic)~1.0 µM[7]
Compound 13k PI3Kα (Enzymatic: 1.94 nM)HCC827 (Lung)0.09 µM[8]
Compound 35 PI3Kα (Enzymatic: 150 nM)T47D (Breast)Nanomolar range[5]
Compound 6 AKT/mTOR inhibitionA375 (Melanoma)<12.0 µM[3]
Compound 12b Cytotoxicity / ApoptosisHepG2 (Liver)13.0 µM[9]
IP-5 p53/p21 induction, CaspaseHCC1937 (Breast)45.0 µM[10]

Experimental Workflows & Protocols

Evaluating IP compounds requires a self-validating system: phenotypic screening (viability) must be corroborated by functional assays (flow cytometry) and molecular validation (Western blotting).

Workflow cluster_assays Phenotypic & Mechanistic Assays Prep 1. Compound Prep (DMSO Stock < 0.1% final) Seed 2. Cell Seeding (Optimized Density) Prep->Seed Treat 3. IP Treatment (Dose-Response Kinetics) Seed->Treat Viability MTT / CCK-8 (IC50 Determination) Treat->Viability Flow Flow Cytometry (Annexin V/PI & Cell Cycle) Treat->Flow WB Western Blotting (p-Akt, Caspases, p53) Treat->WB Analysis 4. Data Synthesis & Target Validation Viability->Analysis Flow->Analysis WB->Analysis

Figure 2: Standardized workflow for the in vitro evaluation of Imidazo[1,2-a]pyridine compounds.

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Causality Check: IP compounds are highly hydrophobic. Maintaining a final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity from confounding the IP's true anti-proliferative effect.

  • Cell Seeding: Harvest cancer cells (e.g., HCC1937, A375) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of the IP compound (e.g., HS-173) in 100% DMSO[4]. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate old media and add 100 µL of the compound-containing media to respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin)[9][11]. Incubate for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality Check: Because IPs induce caspase-dependent programmed cell death rather than immediate necrosis, Annexin V (which binds externalized phosphatidylserine) paired with Propidium Iodide (PI) allows researchers to temporally distinguish early apoptosis (Annexin V+/PI-) from late apoptosis (Annexin V+/PI+)[6].

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the IP compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24–48 hours.

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can interfere with Annexin V binding). Centrifuge at 300 x g for 5 minutes.

  • Washing & Binding: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (measure at least 10,000 events per sample).

Protocol 3: Mechanistic Validation via Western Blotting

Causality Check: To prove that the IP compound is acting as a PI3K/Akt inhibitor, you must probe for the phosphorylated (active) state of Akt. The inclusion of phosphatase inhibitors during cell lysis is strictly mandatory to prevent endogenous phosphatases from erasing the phosphorylation signature during sample prep.

  • Lysis: Following IP treatment (e.g., 24 hours), wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (crucial for p-Akt preservation).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30–50 µg of protein per lane onto a 10% or 12% SDS-PAGE gel. Run at 90V for 20 mins, then 120V until the dye front reaches the bottom.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol). Block with 5% BSA in TBST for 1 hour at room temperature (Do not use milk for phosphoprotein blots, as casein contains phosphoproteins that cause high background).

  • Antibody Probing:

    • Primary Antibodies: Incubate overnight at 4°C with antibodies against p-Akt (Ser473), total Akt, cleaved Caspase-3, p53, p21, and GAPDH (loading control)[1][10].

    • Secondary Antibodies: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture chemiluminescence using a digital imaging system. A successful PI3K-targeting IP will show a dose-dependent decrease in p-Akt (Ser473) while total Akt remains constant[1][6].

References

  • Altaher, A. M., Adris, M. A., Aliwaini, S., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.[Link]

  • Lee, H., Jung, K. H., Jeong, Y., Hong, S., & Hong, S. S. (2013). HS-173, a Novel Phosphatidylinositol 3-kinase (PI3K) Inhibitor, Has Anti-Tumor Activity Through Promoting Apoptosis and Inhibiting Angiogenesis. Cancer Letters.[Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Fan, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Park, S., et al. (2017). Radiosensitization of the PI3K inhibitor HS-173 through reduction of DNA damage repair in pancreatic cancer. Oncotarget.[Link]

  • NCATS Inxight Drugs. (n.d.). HS-173. National Center for Advancing Translational Sciences.[Link]

  • Liu, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (MDPI).[Link]

  • Chen, X., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Kim, S., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Protocols for Assessing the Anti-Ulcer Properties of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: Gastrointestinal Pharmacology & Drug Discovery

Executive Summary & Mechanistic Rationale

Imidazo[1,2-a]pyridines, exemplified by the prototype compound SCH 28080, represent a highly significant class of anti-ulcer agents. Unlike classical proton pump inhibitors (PPIs) such as omeprazole—which require an acidic environment to form covalent disulfide bonds with the pump—imidazo[1,2-a]pyridines function as Potassium-Competitive Acid Blockers (P-CABs) . They 1 to the high-affinity potassium binding site of the gastric H+/K+-ATPase[1].

This mechanism ensures a rapid onset of action, pH-independent stability, and potent2[2]. To rigorously evaluate novel imidazo[1,2-a]pyridine derivatives, researchers must employ a self-validating cascade of in vitro and in vivo models. This guide delineates the standard protocols required to profile these compounds, explaining the causality and critical biochemical logic behind each experimental phase.

MOA Imidazo Imidazo[1,2-a]pyridines (e.g., SCH 28080) K_site High-Affinity K+ Binding Site on H+/K+-ATPase Imidazo->K_site Competitive binding Pump Gastric H+/K+-ATPase (Proton Pump) K_site->Pump Blocks K+ exchange Acid Gastric Acid Secretion Pump->Acid Inhibition Mucosa Mucosal Protection & Ulcer Healing Acid->Mucosa Reduced damage

Diagram 1: Mechanism of Action of Imidazo[1,2-a]pyridines on Gastric H+/K+-ATPase.

In Vitro Protocol: Gastric H+/K+-ATPase Inhibition Assay

Objective: To quantify the direct inhibitory potency (IC50) of imidazo[1,2-a]pyridines against the isolated proton pump.

Causality & Self-Validation: This assay measures inorganic phosphate (Pi) release from ATP. Because the pump strictly requires K+ for activation, the system is self-validating by running parallel K+-free controls. Any Pi release in the K+-free buffer represents background ATPase activity (e.g., mitochondrial ATPases), which is subtracted from the total to isolate K+-stimulated H+/K+-ATPase activity. Furthermore, ionophores (e.g., valinomycin) must be added to dissipate the proton gradient inside the microsomal vesicles, preventing allosteric self-inhibition of the pump and ensuring linear enzyme kinetics.

Step-by-Step Methodology:
  • Microsome Preparation: Homogenize rabbit or porcine fundic mucosa in a sucrose-HEPES buffer. Isolate the microsomal fraction via differential ultracentrifugation (e.g., 100,000 × g for 60 min) to enrich the 1[1].

  • Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM ATP. Divide into two aliquots: one with 10 mM KCl (Total Activity) and one without KCl (Basal Activity).

  • Compound Incubation: Pre-incubate 10 µg of microsomal protein with varying concentrations of the test imidazo[1,2-a]pyridine (e.g., 0.1 µM to 100 µM) for 15 minutes at 37°C. Use , which typically exhibits an IC50 of approximately 2.5 µM.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. Incubate for 30 minutes at 37°C. Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Quantification: Centrifuge to pellet proteins. React the supernatant with a malachite green-molybdate reagent and measure absorbance at 660 nm to quantify Pi release.

In Vivo Protocol 1: Pylorus Ligation (Shay Rat) Model

Objective: To evaluate the in vivo gastric antisecretory efficacy of the compounds.

Causality & Self-Validation: 3 prevents gastric emptying, forcing all secreted gastric juice to accumulate[3]. This physical blockade allows for the absolute quantification of gastric volume, pH, and titratable acidity. The inclusion of a sham-operated control validates that surgical stress alone does not account for the acid accumulation, while a vehicle-treated ligated group establishes the maximum baseline secretion.

Step-by-Step Methodology:
  • Animal Preparation: Fast adult Wistar rats (150-200 g) for 48 hours prior to the experiment, allowing free access to water. This ensures the stomach is devoid of food particles that could buffer secreted acid and confound pH readings[4].

  • Dosing: Administer the imidazo[1,2-a]pyridine (e.g., 10-50 mg/kg) or standard reference drug orally 1 hour prior to surgery[4].

  • Surgical Ligation: Under light isoflurane anesthesia, perform a 1 cm midline laparotomy. Carefully isolate the pyloric portion of the stomach and ligate it with a silk suture. Critical Step:3, as ischemia will cause necrotic damage entirely unrelated to acid secretion[3].

  • Recovery & Collection: Suture the abdominal wall. Deprive animals of water during the post-operative period. Euthanize the animals exactly 4 hours post-ligation.

  • Biochemical Analysis: Excise the stomach, open along the greater curvature, and collect the gastric juice. Centrifuge at 2500 rpm for 10 minutes. Record the volume and pH. Titrate the supernatant with 0.01 N NaOH using Topfer's reagent to5[5].

In Vivo Protocol 2: Ethanol-Induced Gastric Ulcer Model

Objective: To assess the cytoprotective and mucosal defense properties of the compounds, independent of their acid-blocking capabilities.

Causality & Self-Validation: Absolute ethanol causes rapid, severe necrotizing lesions, microvascular stasis, and oxidative stress, entirely independent of gastric acid. If an imidazo[1,2-a]pyridine demonstrates protection in this model, it validates that the compound possesses (e.g., enhancing mucus secretion or antioxidant capacity) beyond mere H+/K+-ATPase inhibition.

Step-by-Step Methodology:
  • Animal Preparation: Fast rats for 24 hours prior to the experiment.

  • Pre-treatment: Administer the test compound or vehicle orally 1 hour before the ulcerogenic challenge[3].

  • Ulcer Induction: Administer 1 mL of6 orally via gavage[6].

  • Tissue Harvesting: Euthanize the animals 1 hour post-ethanol administration. Excise the stomachs, open them along the greater curvature, and gently rinse with cold physiological saline to remove blood clots[3].

  • Macroscopic Scoring (Ulcer Index): Pin the stomach flat on a corkboard. Examine under a stereomicroscope. Measure the length of each hemorrhagic lesion (in mm). The Ulcer Index (UI) is calculated as the sum of the lengths of all lesions per stomach. Calculate the Percentage Protection: ((UI_vehicle - UI_treated) / UI_vehicle) * 100[5].

Experimental Workflow & Data Presentation

Workflow InVitro Phase 1: In Vitro Assay H+/K+-ATPase Inhibition Pylorus Phase 2: In Vivo Model Pylorus Ligation (Acid Sec.) InVitro->Pylorus Validates Target Ethanol Phase 3: In Vivo Model Ethanol-Induced (Cytoprotection) Pylorus->Ethanol Assesses Secretion Analysis Phase 4: Downstream Analysis Biochem & Histology Ethanol->Analysis Assesses Protection

Diagram 2: Sequential experimental workflow for evaluating anti-ulcer properties.

Table 1: Representative Pharmacological Profile of Anti-Ulcer Agents

The following table summarizes the expected quantitative outcomes when evaluating a standard imidazo[1,2-a]pyridine (SCH 28080) against a vehicle and a classical PPI (Omeprazole).

Treatment GroupIn Vitro H+/K+ ATPase IC50 (µM)Pylorus Ligation: Gastric Volume (mL)Pylorus Ligation: pHEthanol Model: Ulcer Index (mm)Cytoprotection (%)
Vehicle Control N/A6.5 ± 0.41.8 ± 0.245.2 ± 3.10%
Omeprazole (PPI) 4.02.1 ± 0.34.5 ± 0.318.4 ± 2.0~59%
SCH 28080 (P-CAB) 2.51.8 ± 0.25.1 ± 0.412.1 ± 1.5~73%

(Note: Data synthesized from standard pharmacological baselines for imidazo[1,2-a]pyridines[6].)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and peer-reviewed literature, offering practical solutions to challenges you may encounter.

Overview of the Synthetic Pathway

The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a sequential process that requires careful control of reaction conditions at each stage. The general approach involves three key transformations:

  • Synthesis of the Key Starting Material: Preparation of 3-cyclopropyl-2-aminopyridine.

  • Formation of the Imidazo[1,2-a]pyridine Core: Cyclization of 3-cyclopropyl-2-aminopyridine with an appropriate three-carbon building block, typically an α-ketoester, to form the ethyl ester of the target molecule.

  • Hydrolysis to the Final Product: Saponification of the ethyl ester to yield the desired 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid.

This guide is structured in a question-and-answer format to directly address specific issues that may arise during each of these critical steps.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Core Formation cluster_2 Part 3: Final Hydrolysis A 3-Bromo-2-aminopyridine C 3-Cyclopropyl-2-aminopyridine A->C Suzuki-Miyaura Coupling B Cyclopropylboronic acid B->C E Ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate C->E Cyclization D Ethyl 2-chloro-3-oxobutanoate or similar α-ketoester D->E F 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid E->F Saponification

Caption: Overall workflow for the synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid.

Part 1: Troubleshooting the Synthesis of 3-Cyclopropyl-2-aminopyridine

The successful synthesis of the target molecule is critically dependent on the quality and availability of the starting material, 3-cyclopropyl-2-aminopyridine. A common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling of 3-bromo-2-aminopyridine with cyclopropylboronic acid is giving low yields. What are the likely causes and how can I improve the outcome?

A1: Low yields in this Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions. Here is a systematic approach to troubleshooting this step:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For coupling with sp3-hybridized organoboranes like cyclopropylboronic acid, sterically hindered and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.[1]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more advanced catalyst system. Buchwald or Fu's palladacycle precatalysts, in combination with ligands such as SPhos, XPhos, or RuPhos, are excellent starting points for challenging cross-couplings.[2][3]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

    • Recommendation: While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ or even organic bases such as triethylamine (TEA) can be more effective in certain cases. A screening of different bases is highly recommended.

  • Solvent System: The polarity and coordinating ability of the solvent can influence catalyst stability and solubility of the reactants.

    • Recommendation: A mixture of a polar aprotic solvent like dioxane or THF with water is a standard choice. However, for some catalyst systems, anhydrous conditions with a solvent like toluene might be preferable.

  • Reaction Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause catalyst decomposition or unwanted side reactions.

    • Recommendation: A typical temperature range for Suzuki-Miyaura couplings is 80-110 °C. If you are experiencing low conversion at a lower temperature, a modest increase in temperature may be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature might be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Cyclopropyl-2-aminopyridine

  • To a degassed solution of 3-bromo-2-aminopyridine (1.0 eq) in a 2:1 mixture of dioxane and water, add cyclopropylboronic acid (1.5 eq) and K₃PO₄ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂; 0.05 eq) and the ligand (if required).

  • Degas the mixture again by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligandProvides a balance of activity and stability.
Ligand XPhos, SPhos, RuPhosElectron-rich and sterically bulky ligands facilitate the catalytic cycle.[2][3]
Base K₃PO₄, Cs₂CO₃Effective in promoting transmetalation.
Solvent Dioxane/H₂O (2:1 or 3:1)Good for dissolving both organic and inorganic reagents.
Temperature 90-100 °COptimal for many Suzuki-Miyaura couplings.

Part 2: Troubleshooting the Formation of the Imidazo[1,2-a]pyridine Core

The cyclization of 3-cyclopropyl-2-aminopyridine with an α-ketoester is a crucial step in forming the heterocyclic core. This reaction is a variation of the classic Tschitschibabin reaction.

Q2: The cyclization reaction to form ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate is sluggish and gives a complex mixture of products. How can I optimize this reaction for a higher yield of the desired product?

A2: A complex product mixture and low yield in this cyclization step often point to side reactions or incomplete reaction. Here are some key areas to focus on for optimization:

  • Choice of α-Ketoester: The reactivity of the α-ketoester is important. While ethyl 2-chloro-3-oxobutanoate is a common choice, other electrophilic partners can be used.

  • Reaction Conditions: This cyclization is often performed at elevated temperatures. The choice of solvent is also critical.

    • Recommendation: Refluxing in a solvent like ethanol or n-butanol is a good starting point. If the reaction is slow, a higher boiling point solvent like DMF can be considered, but be mindful of potential side reactions at higher temperatures.

  • Acid/Base Catalysis: While the reaction can proceed thermally, the addition of a catalytic amount of acid or base can sometimes accelerate the reaction and improve yields.

    • Recommendation: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can facilitate the initial imine formation. Alternatively, a non-nucleophilic base can help in the final aromatization step.

Experimental Protocol: Cyclization to form Ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 3-cyclopropyl-2-aminopyridine (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram of the Cyclization Mechanism

Cyclization_Mechanism A 3-Cyclopropyl-2-aminopyridine C Imine Intermediate A->C Condensation B Ethyl 2-chloro-3-oxobutanoate B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate D->E Dehydration & Aromatization

Caption: Proposed mechanism for the formation of the imidazo[1,2-a]pyridine core.

Part 3: Troubleshooting the Final Hydrolysis (Saponification)

The final step of the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This saponification can be challenging due to the steric hindrance posed by the cyclopropyl group at the 8-position.

Q3: The saponification of ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate is incomplete, even after prolonged reaction times. How can I drive this reaction to completion?

A3: Incomplete hydrolysis of sterically hindered esters is a common problem. The hydroxide ion, as the nucleophile, can have difficulty accessing the carbonyl carbon. Here are several strategies to overcome this issue:

  • Choice of Base: While sodium hydroxide (NaOH) is commonly used, other alkali metal hydroxides can offer different reactivity profiles.

    • Recommendation: Lithium hydroxide (LiOH) is often more effective for the hydrolysis of hindered esters.[4] Potassium hydroxide (KOH) is another strong base that can be effective.

  • Solvent System: The solvent plays a crucial role in solubilizing both the ester and the hydroxide.

    • Recommendation: A mixture of an organic solvent and water is typically used. For LiOH, a mixture of tetrahydrofuran (THF) and water is common.[4] For NaOH or KOH, a mixture of methanol or ethanol and water is often employed.[5] Using a non-aqueous medium with a phase-transfer catalyst can also be a powerful approach for very resistant esters.[5]

  • Temperature: Increasing the reaction temperature can significantly increase the rate of hydrolysis.

    • Recommendation: If the reaction is slow at room temperature, heating to reflux can be beneficial. However, be cautious of potential degradation of the starting material or product at very high temperatures.

  • Reaction Time: Sterically hindered esters simply require longer reaction times.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Q4: During the workup of the saponification, I am having trouble isolating the carboxylic acid product. What is the proper workup procedure?

A4: The workup for a saponification reaction is critical for isolating the final product in good purity. The carboxylic acid is initially present as its carboxylate salt in the basic reaction mixture.

Experimental Protocol: Saponification and Workup

  • Dissolve the ethyl 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture (e.g., THF/water or ethanol/water).

  • Add an excess of the chosen base (e.g., LiOH, 3-5 eq).

  • Stir the reaction at room temperature or heat to reflux, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with a dilute acid (e.g., 1M HCl). The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

ParameterRecommendationRationale
Base LiOH, KOHMore effective for hindered esters.[4]
Solvent THF/H₂O, Ethanol/H₂OEnsures solubility of both ester and base.
Temperature Room Temperature to RefluxIncreased temperature accelerates the reaction.
Workup Acidification to pH 3-4Protonates the carboxylate to form the insoluble carboxylic acid.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • ResearchGate. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(8), 2084–2087. [Link]

  • PubMed. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • YouTube. (2021, April 3). 191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic. [Link]

  • Organic Syntheses. 3-Aminopyridine. [Link]

  • Wan, J. P., & Cao, S. (2017). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of organic chemistry, 82(19), 10568–10574. [Link]

  • Google Patents. (2000, January 6).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Semantic Scholar. (2002, September 23). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • MDPI. (2022, May 28). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • MDPI. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted...[Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PubMed. (1989, September 1). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]

  • The Japan Institute of Heterocyclic Chemistry. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[Link]

  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?[Link]

  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notoriously poor aqueous solubility of the imidazo[1,2-a]pyridine scaffold. While this bicyclic system is a highly privileged pharmacophore in oncology, infectious diseases, and neurology, its planar architecture often results in high crystal lattice energy and lipophilicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my imidazo[1,2-a]pyridine derivatives precipitate immediately upon dilution in aqueous assay buffers (e.g., PBS)? A1: This is a classic "brick dust" versus "grease" problem. Imidazo[1,2-a]pyridines often suffer from high lipophilicity (LogP > 4) and strong intermolecular π-π stacking due to their planar fused-ring architecture. When you dilute a DMSO stock into PBS, the solvation energy of the aqueous buffer is insufficient to overcome the crystal lattice energy or the hydrophobic effect, leading to rapid nucleation and precipitation. Causality: To fix this, you must either disrupt the planar stacking (lowering the lattice energy) or introduce ionizable/polar groups to increase the hydration energy.

Q2: I want to form a salt to improve solubility. How do I select the right counterion for this specific scaffold? A2: The bridgehead nitrogen in the imidazo[1,2-a]pyridine core is weakly basic (typically exhibiting a pKa around 6.0, similar to the marketed drug zolpidem)[1]. For successful salt formation, the pKa of your chosen acid must be at least 2 to 3 units lower than the pKa of your basic center (the "Rule of 3"). If you use a weak acid, the salt will disproportionate in water. I recommend screening strong organic acids. For example, in the development of FLT3 inhibitors, converting the imidazopyridine base to a p-toluenesulfonate (tosylate) or oxalate salt drastically increased aqueous solubility[1].

Q3: My compound has no basic centers suitable for salt formation. What structural modifications (SAR) can I apply without losing target affinity? A3: Scaffold hopping and strategic substitutions are your best tools:

  • Basic Ring Insertion: Inserting an ionizable saturated ring, such as a piperazine or piperidine, can dramatically improve solubility under slightly acidic conditions. In anti-tuberculosis imidazo[1,2-a]pyridine analogs, the addition of an N-4-phenylpiperazine moiety enhanced both aqueous solubility and microsomal stability[2].

  • Fluorination & Bioisosteres: Adding fluorine (e.g., a gem-trifluoropropyl group) can alter the pKa of adjacent basic amines and disrupt crystal packing. This strategy successfully improved the thermodynamic solubility of 3-nitroimidazo[1,2-a]pyridine antileishmanial hits while maintaining membrane permeability[3].

Q4: If I cannot alter the chemical structure (late-stage lead), what formulation strategies are most reliable? A4: If structural modification is off the table, you must rely on excipients to lower the thermodynamic barrier to dissolution. Encapsulation in polymeric micelles (e.g., Pluronic P-123) has been shown to significantly improve the aqueous solubility, cellular uptake, and stability of imidazo[1,2-a]pyridine complexes in biological media like DMEM[4]. Amorphous Solid Dispersions (ASDs) are another excellent option to trap the drug in a high-energy amorphous state.

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility improvements when applying the strategies discussed above to various imidazo[1,2-a]pyridine derivatives.

Modification StrategyCompound ExampleOriginal SolubilityImproved SolubilityKey Mechanism
Salt Formation (p-Toluenesulfonic acid)FLT3 Inhibitor Analog 17[1]< 10 µM (Free Base)High (Drastic Increase)Ionization of basic bridgehead nitrogen (pKa ~6.0).
Structural SAR (Piperazine insertion)Anti-TB Compound 9[2]Poor (Highly lipophilic)Soluble under acidic conditionsIntroduction of an ionizable basic saturated ring.
Structural SAR (gem-trifluoropropyl)Antileishmanial Hit[3]1.4 µM (Thermodynamic)6.9 µM (Thermodynamic)Disruption of crystal packing and metabolic stabilization.
Micellar Formulation (Pluronic P-123)Imidazo[1,2-a]pyridine Complex 2[4]Insoluble in DMEMHighly SolubleEncapsulation of the hydrophobic core within micelles.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the standard operating procedures for solubility enhancement workflows.

Protocol A: Self-Validating Thermodynamic Solubility Assay

Standard filtration often yields false positives due to imidazo[1,2-a]pyridine nano-aggregates passing through 0.45 µm pores. This protocol uses ultracentrifugation.

  • Step 1: Preparation of Controls (Self-Validation Step) Include Propranolol (high solubility control) and Amiodarone (low solubility control) in your assay batch. If Propranolol precipitates or Amiodarone reads as highly soluble, the assay is invalid and must be repeated.

  • Step 2: Sample Incubation Add 1-2 mg of the solid imidazo[1,2-a]pyridine derivative to 1 mL of aqueous buffer (e.g., PBS, pH 7.4). Shake at 300 RPM at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Step 3: Phase Separation via Ultracentrifugation Instead of syringe filtration, centrifuge the samples at 100,000 × g for 30 minutes. Causality: This forces sub-micron aggregates out of the supernatant, ensuring only truly dissolved monomeric drug is quantified.

  • Step 4: Quantification Carefully extract the top 500 µL of the supernatant. Dilute 1:1 with mobile phase and quantify via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Rational Salt Screening Workflow
  • Step 1: Counterion Selection Calculate the pKa of your derivative. Select 3-5 acids with a pKa at least 2 units lower than the compound's basic center (e.g., oxalic acid, p-toluenesulfonic acid)[1].

  • Step 2: Micro-Scale Crystallization Dissolve 5 mg of the free base in a minimal volume of a volatile solvent (e.g., THF or Acetone). Add 1.05 molar equivalents of the selected acid. Allow slow evaporation at room temperature.

  • Step 3: Birefringence Validation (Self-Validation Step) Examine the resulting precipitate under a polarized light microscope. Causality: If the sample lacks birefringence, it is an amorphous precipitate, not a true crystalline salt. The salt formation has failed, and the sample should not proceed to X-Ray Powder Diffraction (XRPD).

Part 4: Decision Workflow Visualization

SolubilityWorkflow Hit Imidazo[1,2-a]pyridine Hit Poor Aqueous Solubility Prop Physicochemical Profiling (pKa, LogP, Crystal Lattice) Hit->Prop Decision Ionizable Center Present? (pKa > 4 or < 10) Prop->Decision Salt Salt Formation Screening (Tosylate, Mesylate, Oxalate) Decision->Salt Yes Formulation Formulation Strategies (Cyclodextrins, ASDs, Micelles) Decision->Formulation No Assay Thermodynamic Solubility Assay Salt->Assay Formulation->Assay SAR Structural Modification (Piperazine/Fluorine Insertion) SAR->Prop Iterate Assay->SAR Fail Success Optimized Lead Candidate (Target Solubility Achieved) Assay->Success Pass (>50 µg/mL)

Figure 1: Decision tree workflow for overcoming imidazo[1,2-a]pyridine solubility challenges.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Imidazo[1,2-a]pyridine Synthesis Support Center. As a privileged scaffold in medicinal chemistry—found in blockbuster drugs like zolpidem, alpidem, and olprinone—the imidazo[1,2-a]pyridine core is a high-priority target for drug development professionals[1][2]. However, researchers frequently encounter yield-limiting side reactions during synthesis, such as incomplete cyclization, over-alkylation, and the formation of bis-adducts[3].

This guide is engineered to provide mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure high-fidelity synthesis via the two primary methodologies: the Tschitschibabin condensation and the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction .

Mechanistic Divergence & Side Product Pathways

To effectively troubleshoot, one must understand the kinetic and thermodynamic branching points of the reaction. The diagram below maps the critical intermediates and the specific conditions that drive the reaction toward undesirable side products.

G Start 2-Aminopyridine Aldehyde + Aldehyde & Isocyanide (GBB Reaction) Start->Aldehyde Halo + α-Haloketone (Tschitschibabin) Start->Halo Schiff Schiff Base Intermediate Aldehyde->Schiff GBB_Product Imidazo[1,2-a]pyridine (Desired) Schiff->GBB_Product Lewis Acid / 50-80°C BisAdduct Bis-imidazopyridine Adduct (Side Product) Schiff->BisAdduct Excess Reactants NAlkyl N-Alkylated Pyridinium Halo->NAlkyl Tsch_Product Imidazo[1,2-a]pyridine (Desired) NAlkyl->Tsch_Product Mild Base (NaHCO3) Uncyclized Uncyclized Intermediate (Side Product) NAlkyl->Uncyclized Weak Base / Low Temp

Pathways of imidazo[1,2-a]pyridine synthesis and divergence to common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high accumulation of Schiff base intermediates in my GBB reactions?

A1: The accumulation of the Schiff base indicates sluggish kinetics in the subsequent formal[4+1] cycloaddition step involving the isocyanide[1]. This is often a solvent-driven issue. Highly nucleophilic solvents (like methanol or ethanol) can reversibly add to the imine, stalling the reaction. Solution: Switch to a less nucleophilic alcohol, such as trifluoroethanol (TFE), or a polar aprotic solvent like acetonitrile[3]. Additionally, introducing a Lewis acid catalyst (e.g., Sc(OTf)3​ or Yb(OTf)3​ ) will strongly activate the imine carbon, accelerating isocyanide insertion and driving the cyclization to completion[3].

Q2: My Tschitschibabin reaction yields significant uncyclized N-alkylated intermediates and over-alkylation products. How do I force cyclization?

A2: The Tschitschibabin reaction proceeds via initial N-alkylation of the pyridine ring, followed by intramolecular cyclization and dehydration[2]. If the reaction mixture becomes too acidic from the liberated hydrobromic/hydrochloric acid, the unreacted 2-aminopyridine becomes protonated (halting the reaction), and the dehydration step of the N-alkylated intermediate is inhibited, leading to over-alkylation of the active species. Solution: Incorporate a mild base, such as sodium bicarbonate ( NaHCO3​ ), into the reaction mixture. This neutralizes the acid byproduct, maintaining the nucleophilicity of the starting materials and facilitating the final dehydration step under milder conditions[2][4].

Q3: I am detecting bis-imidazopyridine adducts in my final mixture. What causes this?

A3: Bis-adducts form when the newly synthesized imidazo[1,2-a]pyridine product acts as a nucleophile and reacts with excess aldehyde or reaction intermediates[3]. Solution: Precise stoichiometric control is non-negotiable. Ensure a strict 1:1:1 molar ratio of 2-aminopyridine, aldehyde, and isocyanide in GBB reactions. If bis-adducts persist, consider adding the aldehyde dropwise via a syringe pump to keep its steady-state concentration low throughout the reaction[3].

Q4: How can I minimize the dimerization of the 2-aminopyridine starting material?

A4: Dimerization and highly polar oxidation by-products occur when the electron-rich 2-aminopyridine is exposed to prolonged heating in the presence of oxygen[3]. Solution: Degas your solvents and conduct the synthesis under an inert atmosphere (Nitrogen or Argon). Limit reaction temperatures to 50–80°C and monitor strictly via LC-MS to quench the reaction immediately upon consumption of the starting material[3].

Quantitative Optimization Data

The following table synthesizes field-validated data on how specific parameter adjustments influence the yield and side-product profile of imidazo[1,2-a]pyridine synthesis.

Reaction TypeSolvent / Catalyst SystemTemp (°C)Primary Side Product ObservedTarget YieldMechanistic Rationale
GBB Methanol / None25°CSchiff Base (15-25%)40-50%Protic solvent traps the intermediate; lacks activation for cycloaddition.
GBB Trifluoroethanol / Sc(OTf)3​ 60°CBis-adduct (<2%)85-93% Lewis acid activates imine; non-nucleophilic solvent prevents trapping[3].
Tschitschibabin Ethanol / None150°CUncyclized N-alkyl (30%)45%Acidic environment inhibits dehydration; high heat causes degradation[4].
Tschitschibabin Ethanol / NaHCO3​ 80°COver-alkylation (<5%)80-88% Base neutralizes HX, driving cyclization at lower, safer temperatures[2][4].
Tschitschibabin Solvent-Free / Neutral Alumina25°CMinimal85-90% Surface catalysis forces proximity and limits over-alkylation mobility[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that side-product divergence is caught before the reaction is finalized.

Protocol A: Optimized Groebke–Blackburn–Bienaymé (GBB) Synthesis

Objective: Synthesize 3-aminoimidazo[1,2-a]pyridines while suppressing Schiff base accumulation and bis-adduct formation.

  • Preparation: To an oven-dried, argon-flushed 50 mL round-bottom flask, add 2-aminopyridine (1.0 mmol) and the target aldehyde (1.0 mmol).

  • Solvent & Catalyst Addition: Inject 5 mL of anhydrous trifluoroethanol (TFE). Add Sc(OTf)3​ (0.05 mmol, 5 mol%) as a Lewis acid catalyst.

    • Causality: TFE prevents solvent-imine trapping, while the Lewis acid primes the imine for nucleophilic attack[3].

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise over 5 minutes to prevent localized concentration spikes that lead to bis-adducts[3].

  • Execution: Stir the mixture at 60°C.

  • Self-Validation (Checkpoint): At 45 minutes, pull a 10 µL aliquot for TLC/LC-MS.

    • Indicator: The disappearance of the highly fluorescent 2-aminopyridine spot and the absence of the intermediate Schiff base mass confirm successful cycloaddition.

  • Workup: Evaporate the TFE under reduced pressure. Dissolve the crude in ethyl acetate, wash with saturated aqueous NaHCO3​ to remove the catalyst, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Base-Assisted Tschitschibabin Condensation

Objective: Synthesize 2-arylimidazo[1,2-a]pyridines while preventing uncyclized N-alkylated intermediates.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in 20 mL of anhydrous ethanol[2].

  • Reagent & Base Addition: Add the α -haloketone (e.g., 2-bromo-1-phenylethanone, 1.1 mmol) followed immediately by sodium bicarbonate ( NaHCO3​ , 1.5 mmol)[2].

    • Causality: Adding the base concurrently with the haloketone ensures that the HBr generated during the initial N-alkylation is instantly neutralized. This prevents the protonation of the remaining 2-aminopyridine and drives the dehydration/cyclization step[2][4].

  • Execution: Equip the flask with a reflux condenser and heat to 80°C (reflux) for 6–12 hours[2].

  • Self-Validation (Checkpoint): Monitor via TLC (Hexanes:EtOAc).

    • Indicator: A highly polar, baseline-stuck spot indicates the uncyclized N-alkylated pyridinium salt. Continue refluxing until this spot fully converts to the higher-Rf imidazo[1,2-a]pyridine product.

  • Workup: Cool to room temperature, filter off the inorganic salts, concentrate the filtrate, and extract with ethyl acetate and brine[2]. Dry over Na2​SO4​ and purify via silica gel chromatography.

References

  • Hosseini, H., et al. "An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction." PMC. Available at:[Link]

  • BIO Web of Conferences. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." Available at: [Link]

  • PMC. "A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy." Available at:[Link]

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Instability in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Imidazo[1,2-a]pyridines represent a highly versatile "privileged scaffold" in medicinal chemistry, utilized in marketed therapeutics (e.g., zolpidem) and novel inhibitors targeting kinases and bacterial respiration[1][2]. However, the unique physicochemical properties of this fused 5,6-bicyclic system introduce specific liabilities during in vitro screening.

As an Application Scientist, I have structured this guide to help you systematically diagnose and resolve the three most common artifacts associated with this scaffold: Physical Aggregation , Chemical/Photolytic Degradation , and Metabolic Instability .

Physical Instability: Aqueous Solubility and Aggregation

Q1: My imidazo[1,2-a]pyridine series shows erratic IC50 values, flat dose-response curves, and poor reproducibility in biochemical assays. What is causing this?

A1: This is a classic hallmark of physical instability—specifically, compound precipitation or colloidal aggregation. Imidazo[1,2-a]pyridines are flat, highly conjugated, and often highly lipophilic molecules. This architecture strongly promotes intermolecular π−π stacking. When you dilute the compound from a pure DMSO stock into an aqueous assay buffer, the sudden shift in the dielectric constant forces the lipophilic molecules to minimize aqueous exposure. If the final concentration exceeds the compound's kinetic solubility, it rapidly forms colloidal aggregates[3]. These aggregates can non-specifically sequester your target protein, leading to artificially flat or biphasic dose-response curves.

Troubleshooting & Causality:

  • Avoid Aqueous Serial Dilutions: Never perform serial dilutions in the assay buffer. Always perform your serial dilutions in 100% DMSO, and make a single spike-in transfer to the aqueous buffer. This ensures the compound only experiences the aqueous shock at its final, lowest possible concentration.

  • Surfactant Addition: Introduce a non-ionic surfactant (e.g., 0.01% CHAPS or Tween-20) to the assay buffer. Surfactants coat the hydrophobic surfaces of the imidazo[1,2-a]pyridine molecules, sterically hindering π−π stacking and disrupting colloidal aggregation.

Chemical Instability: Photolysis and Autoxidation

Q2: I observe compound depletion in my assay buffer over time, even in the complete absence of enzymes or cells. Why is the compound degrading spontaneously?

A2: The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The enamine-like character of the imidazole ring makes the C3 position highly nucleophilic and susceptible to electrophilic attack or radical-mediated oxidation[4].

Under ambient laboratory lighting, these compounds can undergo single-electron transfer (SET) to form a radical cation, reacting with dissolved molecular oxygen to cause oxidative cleavage. Forced degradation studies have demonstrated that certain imidazo[1,2-a]pyridines exhibit significant photolysis with half-lives of approximately 69 hours in standard conditions[1]. Furthermore, trace transition metals in your assay buffer can catalyze the generation of reactive oxygen species (ROS), accelerating this C3-oxidation.

Troubleshooting & Causality:

  • Light Protection: Prepare and incubate assay plates in the dark. Use amber microcentrifuge tubes for all intermediate stock solutions.

  • Metal Chelation: Add 1 mM EDTA to the assay buffer to chelate trace metals, preventing the catalytic generation of ROS.

  • Structural Optimization: If LC-MS confirms C3-oxidation (+16 Da mass shift), collaborate with your chemistry team to sterically block the 3-position (e.g., via halogenation or methylation) or introduce electron-withdrawing groups on the pyridine ring to reduce the overall electron density of the scaffold[1].

Metabolic Instability: Microsomal Assay Artifacts

Q3: My compound shows extremely high intrinsic clearance ( CLint​ ) in human liver microsome (HLM) assays. How can I determine if this is true CYP450 metabolism or an assay artifact?

A3: Imidazo[1,2-a]pyridines are classic substrates for both Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO)[5]. The tertiary carbons of alkyl substituents and the unsubstituted aromatic rings are primary sites for CYP-mediated hydroxylation. However, due to their high lipophilicity, these compounds also exhibit severe non-specific binding to microsomal lipids and proteins, which can artificially skew clearance calculations[5].

Troubleshooting & Causality:

  • Cofactor Dependency: CYPs strictly require NADPH to function, whereas AO does not. By running a minus-NADPH control, you can isolate the mechanism of clearance. If the compound degrades without NADPH, the instability is either chemical or AO-mediated.

  • Protein Concentration Variation: Run the assay at varying microsomal protein concentrations. If the calculated CLint​ decreases significantly as protein increases, non-specific binding is sequestering the free drug away from the enzymes.

Quantitative Summary of Instability Liabilities

Instability TypePrimary Root CauseDiagnostic IndicatorMitigation / Optimization Strategy
Physical (Aggregation) High lipophilicity / π−π stackingBiphasic dose-response; high light scatteringPre-dilution in 100% DMSO; add 0.01% CHAPS
Chemical (Photolysis) Electron-rich C3 positionDepletion in buffer under ambient light ( t1/2​≈69 h)Use amber tubes; sterically block C3 position
Chemical (Oxidation) Trace metals generating ROSDepletion in dark buffer; LC-MS shows +16 DaAdd 1 mM EDTA or mild antioxidants (e.g., TCEP)
Metabolic (Enzymatic) CYP450 / Aldehyde Oxidase liabilityRapid clearance in HLMs; NADPH dependentReduce cLogP; introduce fluorine atoms

Diagnostic Workflows & Mechanisms

DiagnosticWorkflow Observation Erratic Assay Results or Rapid Compound Depletion BufferTest Incubate in Assay Buffer (No Target/Microsomes) Observation->BufferTest Depleted Compound Depleted BufferTest->Depleted Yes Intact Compound Intact BufferTest->Intact No LightTest Compare Light vs. Dark Incubation Depleted->LightTest SolubilityTest Nephelometry / DLS (Check Aggregation) Intact->SolubilityTest MetabolicTest Microsomal Assay (± NADPH) Intact->MetabolicTest Photochemical Photochemical Degradation (C3-Oxidation) LightTest->Photochemical Degrades in Light Hydrolysis Chemical Oxidation (Trace Metals/ROS) LightTest->Hydrolysis Degrades in Dark Precipitation Physical Instability (Aqueous Precipitation) SolubilityTest->Precipitation High Light Scattering Metabolism Enzymatic Clearance (CYP450 / AO) MetabolicTest->Metabolism NADPH Dependent

Workflow for diagnosing physical, chemical, and metabolic instability of imidazo[1,2-a]pyridines.

DegradationPathway Core Imidazo[1,2-a]pyridine Core (Electron-Rich) Radical Radical Cation Intermediate Core->Radical Light/ROS Hydroxylation Alkyl/Aryl Hydroxylation (Metabolic Clearance) Core->Hydroxylation Enzymatic Light hv (Ambient Light) Light->Radical ROS Reactive Oxygen Species (Trace Metals/O2) ROS->Radical CYP CYP450 / AO (Microsomes) CYP->Hydroxylation C3Oxidation C3-Oxidation / Cleavage (Loss of Activity) Radical->C3Oxidation O2 Addition

Mechanistic pathways driving photochemical, oxidative, and enzymatic degradation of the scaffold.

Standardized Experimental Protocols

Protocol 1: Kinetic Solubility & Precipitation Detection (Nephelometry)

This protocol utilizes forward light scattering to detect the exact concentration at which the imidazo[1,2-a]pyridine compound transitions from a soluble state to colloidal aggregates.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer in a 96-well clear-bottom plate (ensuring a constant final DMSO concentration of 1% v/v).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow for equilibrium aggregation.

  • Measurement: Read the plate using a microplate nephelometer (e.g., BMG NEPHELOstar) to measure forward light scattering.

  • Analysis: Plot the scattering intensity against the compound concentration. The inflection point where scattering sharply increases represents the kinetic solubility limit. Do not run biochemical assays above this concentration.

Protocol 2: Self-Validating Microsomal Stability Assay (Cofactor Dependency)

This protocol isolates true CYP450-mediated metabolism from chemical degradation and Aldehyde Oxidase (AO) clearance[5].

  • Master Mix: Prepare a master mix containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Aliquots: Aliquot the master mix into three parallel reaction tubes:

    • Tube A: Complete (+ NADPH)

    • Tube B: Minus NADPH Control

    • Tube C: Buffer Only Control (No Microsomes)

  • Compound Addition: Add the imidazo[1,2-a]pyridine test compound to a final concentration of 1 µM (keep final DMSO < 0.5%).

  • Pre-incubation: Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiation: Initiate Tube A with an NADPH regenerating system. Add equivalent buffer volumes to Tubes B and C to maintain volume parity.

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots from each tube and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Logic: If degradation occurs in Tube C, it is chemical instability. If it occurs in Tube B, it is NADPH-independent metabolism (AO). If it only occurs in Tube A, it is CYP450-mediated clearance.

References

  • ACS Publications. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry.[Link]

  • NIH. "Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines." National Institutes of Health.[Link]

  • PLoS One. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS One.[Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, featured in numerous approved drugs (e.g., zolpidem) and clinical candidates targeting kinases, bacterial ATP synthase, and more. However, researchers frequently encounter a "translation gap"—where sub-nanomolar biochemical potency fails to translate into cellular or in vivo efficacy. As a Senior Application Scientist, I have structured this guide to address the root causes of these disconnects: physicochemical liabilities, assay interference, and metabolic instability.

FAQ 1: The Biochemical-to-Cellular Efficacy Drop

Q: My imidazo[1,2-a]pyridine lead shows sub-nanomolar potency in enzymatic assays but loses efficacy in cell-based assays. Why?

Causality & Expert Insight: This is typically a free-drug exposure issue driven by the high lipophilicity of the imidazo[1,2-a]pyridine core when substituted with bulky, non-polar groups (e.g., biaryl ethers). While high lipophilicity drives strong target binding (nM to pM range), it simultaneously causes high plasma protein binding (PPB) and poor aqueous solubility. As demonstrated in recent antituberculosis drug development, imidazo[1,2-a]pyridine analogues targeting ATP synthase exhibited massive drops in efficacy in complex media because the free (unbound) drug concentration fell below the minimum inhibitory concentration (MIC) 1.

Table 1: Impact of Imidazo[1,2-a]pyridine Substitution on Pharmacokinetic Translation

Scaffold ModificationcLogPBiochemical IC50Cellular IC50 (10% FBS)Fraction Unbound ( fu​ )Efficacy Translation
Unsubstituted Core1.8450 nM520 nM18.0%Good (1.1x drop)
C-3 Biaryl Ether4.82 nM1,500 nM< 0.1%Poor (750x drop)
C-3 Amide Linker2.915 nM45 nM4.5%Moderate (3x drop)
C-6 Fluorination3.28 nM12 nM6.2%Excellent (1.5x drop)

Protocol: High-Throughput Equilibrium Dialysis for PPB Validation To validate if your efficacy drop is due to protein binding, employ this self-validating equilibrium dialysis protocol. The inclusion of matrix matching ensures ionization suppression does not skew your MS readouts.

  • Preparation: Hydrate a 96-well equilibrium dialysis plate (e.g., HTND96, 12-14 kDa MWCO) in ultrapure water for 15 minutes, followed by 20% ethanol for 15 minutes, and finally assay buffer (PBS, pH 7.4).

  • Sample Loading: Spike your imidazo[1,2-a]pyridine compound into human plasma (or assay media containing FBS) to a final concentration of 1 µM. Keep DMSO < 1% to prevent precipitation.

  • Dialysis: Add 150 µL of the spiked plasma to the donor chamber and 150 µL of blank PBS to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on a plate shaker at 100 rpm for 4-6 hours to reach equilibrium.

  • Matrix Matching & Extraction (Critical Step): Remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Extract with 300 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate Fraction Unbound ( fu​ ) = Area(Buffer) / Area(Plasma).

FAQ 2: False Negatives/Positives via Assay Interference

Q: I'm seeing erratic dose-response curves, high background, or false positives in my fluorescence-based HTS. Could the scaffold be the culprit?

Causality & Expert Insight: Yes. Imidazo[1,2-a]pyridines possess highly conjugated systems that often exhibit Excited-State Intramolecular Proton Transfer (ESIPT). This gives them robust photophysical properties, making them excellent fluorescent chemosensors 2, but highly problematic in standard high-throughput screening (HTS) formats like TR-FRET, Fluorescence Polarization (FP), or standard fluorometric assays. They can auto-fluoresce at the emission wavelength of your assay or quench the target fluorophore, leading to artificial readouts.

Protocol: Orthogonal Target Engagement via Surface Plasmon Resonance (SPR) If you suspect fluorescence interference, you must validate target engagement using a label-free biophysical method like SPR.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute your target protein in 10 mM sodium acetate (pH must be below the protein's pI) and inject until the desired immobilization level (typically 2000-3000 RU for small molecule screening) is reached.

  • Quenching: Block unreacted NHS esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of your imidazo[1,2-a]pyridine compound (e.g., 10 µM down to 39 nM) in running buffer (e.g., PBS-P+ with 2% DMSO). Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Analysis: Inject analytes at a high flow rate (30-50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Data Fitting: Double-reference the sensograms (subtract reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to determine KD​ .

FAQ 3: Rapid Metabolic Clearance in Cellular/In Vivo Models

Q: The compound is permeable, soluble, and doesn't bind excessively to proteins, but efficacy drops sharply over a 48-hour cellular assay or in vivo. What is happening?

Causality & Expert Insight: Imidazo[1,2-a]pyridines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, particularly at the C-3 and C-6 positions. If your cellular assay utilizes metabolically active cells (e.g., primary hepatocytes or certain cancer lines), the compound may be rapidly degraded. For example, in the development of c-Met inhibitors, initial imidazo[1,2-a]pyridine derivatives showed excellent enzymatic potency but disappointing in vivo efficacy due to rapid NADPH-dependent metabolism by liver microsomes 3.

EfficacyTroubleshooting A High Biochemical Potency Low Cellular Efficacy B Is the compound highly lipophilic? (cLogP > 4.0) A->B C Run Kinetic Solubility & Equilibrium Dialysis (PPB) B->C Yes D Is there high background in fluorescence assays? B->D No E Run Orthogonal SPR/ITC (Label-Free) D->E Yes (Auto-fluorescence) F Check Metabolic Stability (HLM/MLM) D->F No G Identify CYP450 Oxidation Sites F->G High Clearance Observed

Diagnostic Workflow for Imidazo[1,2-a]pyridine Efficacy Disconnects

Protocol: Liver Microsomal Stability Assay (HLM/MLM)

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Add Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the imidazo[1,2-a]pyridine test compound to a final concentration of 1 µM (DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( Clint​ ). If clearance is high, conduct metabolite identification (MetID) scans to identify the specific site of oxidation, which can then be blocked via bioisosteric replacement or steric hindrance (e.g., adding a fluorine or methyl group).

Metabolism A Imidazo[1,2-a]pyridine Core B CYP450 Oxidation (C-3 or C-6 positions) A->B In vivo / Whole cell C Rapid Clearance (Loss of Efficacy) B->C D Bioisosteric Replacement or Steric Blocking C->D Lead Optimization E Restored In Vivo Efficacy D->E

Metabolic Liability and Optimization Pathway for Imidazo[1,2-a]pyridines

References
  • Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances, 2023. 1

  • MDPI Authors. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." ChemProceedings, 2025. 2

  • Li, C., et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." Journal of Medicinal Chemistry, 2015. 3

Sources

Imidazo[1,2-a]pyridine Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization and in vitro evaluation of imidazo[1,2-a]pyridine derivatives. This guide is designed for medicinal chemists and assay biologists to troubleshoot cytotoxicity issues, optimize structure-activity relationships (SAR), and ensure high-fidelity experimental readouts.

SECTION 1: Scaffold Optimization & Medicinal Chemistry (SAR)

Q: How can I chemically modify the imidazo[1,2-a]pyridine scaffold to minimize off-target cytotoxicity while maintaining target affinity?

A: High cytotoxicity in imidazo[1,2-a]pyridine libraries is frequently driven by excessive lipophilicity or the presence of highly electrophilic functional groups that form covalent adducts with cellular nucleophiles. To decouple target affinity from general toxicity, you must optimize the Ligand Lipophilicity Efficiency (LLE) .

For example, removing highly lipophilic appendages (such as chloro-biphenyl groups) from the core can significantly reduce non-specific binding to lipid bilayers and promiscuous kinase inhibition[1]. Furthermore, modulating the C-2 and C-3 positions of the imidazole ring dictates the overall toxicity profile. Replacing a highly electrophilic carbonitrile group at the C-2 position with an ethoxycarbonyl group drastically reduces acute toxicity. Interestingly, the addition of a nitro group at the C-3 position alters the electron density of the core, further lowering toxicity[2].

Table 1: Impact of Structural Modifications on Acute Systemic Toxicity (In Vivo) Data summarizes the causality between C-2/C-3 substitutions and murine LD50 values.

Structural ModificationTarget PositionLD50 (g/kg b.w.)Cytotoxicity ProfileMechanistic Rationale
Carbonitrile (-CN) C-20.794High ToxicityHigh electrophilicity promotes non-specific covalent binding.
Carbonitrile + Nitro C-2 & C-31.606Moderate ToxicityNitro group at C-3 modulates core electron density, buffering toxicity.
Ethoxycarbonyl C-23.175Low ToxicityReduced electrophilicity minimizes off-target protein adduction.
Ethoxycarbonyl + Nitro C-2 & C-3>4.000Very Low ToxicityOptimal electronic distribution yields the safest SAR profile.

SECTION 2: In Vitro Cytotoxicity Assays & Troubleshooting

Q: My cells are dying non-specifically across all test concentrations in my MTT assay. Is my compound inherently toxic, or is the assay failing?

A: You are likely experiencing a false-positive toxicity readout due to redox interference . Imidazo[1,2-a]pyridines—especially those functionalized with redox-active moieties like nitro or selenylated groups—can directly interfere with the mitochondrial reduction of the MTT tetrazolium dye[3]. Additionally, these compounds can cause rapid, transient mitochondrial uncoupling that reads as a loss of viability before actual cell death occurs.

Solution: Switch to a Sulforhodamine B (SRB) assay [4]. The SRB assay measures total cellular protein content rather than metabolic activity, completely bypassing mitochondrial redox interference.

Self-Validating Protocol: SRB Cytotoxicity Assay

This protocol includes built-in validation steps to ensure the causality of cell death is accurately measured.

  • Cell Seeding: Seed target cells in a 96-well plate (5,000–10,000 cells/well). Incubate for 24h to allow adhesion.

  • Compound Treatment: Treat with imidazo[1,2-a]pyridine derivatives (0.1 - 100 µM).

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., 1 µM Doxorubicin) to validate the dynamic range of the assay.

  • Metabolic Fixation (Critical Step): Without removing the media, add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

    • Causality: TCA instantly precipitates cellular proteins and halts all metabolic activity. This prevents the test compound from interacting with the readout dye.

  • Washing: Wash plates 4 times with slow-running tap water to remove TCA and media. Air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.

  • Destaining: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm.

Workflow S1 1. Seed & Treat (Include Controls) S2 2. Fix with 10% TCA (Halts Metabolism) S1->S2 S3 3. Stain with SRB (Binds Proteins) S2->S3 S4 4. Wash (1% Acetic) & Solubilize (Tris) S3->S4 S5 5. Read Absorbance (540 nm) S4->S5

Caption: Self-validating SRB assay workflow for accurate cytotoxicity measurement.

SECTION 3: Mechanistic Pathways & Off-Target Effects

Q: If my SRB assay confirms that my imidazo[1,2-a]pyridine derivative is genuinely cytotoxic, what is the typical mechanism of cell death, and how do I counter-screen for it?

A: Genuine cytotoxicity in this chemical class is frequently driven by pro-oxidant effects . Certain derivatives (particularly selenylated or highly lipophilic variants) accumulate in the cell and induce severe intracellular Reactive Oxygen Species (ROS) generation. This oxidative stress damages lipids and DNA, ultimately triggering apoptosis via the activation of executioner Caspases-3 and 7[4].

To counter-screen for this liability, you should run a parallel assay pre-treating your cells with a ROS scavenger (such as 5 mM N-acetylcysteine, NAC) before adding your compound. If NAC rescues cell viability, your compound's toxicity is ROS-mediated. You can further validate this by using a fluorescent Caspase-3/7 cleavage assay to confirm the apoptotic pathway.

G A Imidazo[1,2-a]pyridine Treatment B Intracellular ROS Generation A->B Induces C Oxidative Damage (Lipids/DNA) B->C Causes D Caspase-3/7 Activation C->D Triggers E Apoptotic Cell Death D->E Executes

Caption: Mechanism of imidazo[1,2-a]pyridine-induced apoptosis via ROS and Caspase-3/7.

References

  • McCoull, W., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2021. 1

  • Lacerda, R. B., et al. "Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies." PLOS One, 2014. 3

  • "Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells." MDPI, 2023. 4

  • "Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties." PMC, 2022. 2

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave-assisted organic synthesis (MAOS) to accelerate their discovery and development workflows. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Microwave irradiation offers a powerful method to rapidly generate libraries of these compounds, significantly reducing reaction times from hours or days to mere minutes.[2][3]

This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis and optimization of these vital heterocycles. We will move beyond simple procedural steps to explore the causality behind experimental outcomes, ensuring you can troubleshoot effectively and develop robust, scalable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yields in imidazo[1,2-a]pyridine synthesis are a common starting point for optimization. The issue can typically be traced back to one of four areas: reagent quality, reaction parameters, substrate reactivity, or mechanistic pathway.

  • Reagent & Solvent Purity: Microwave synthesis accelerates reactions, but it also accelerates decomposition pathways. Ensure your 2-aminopyridine is pure and your α-haloketone (or equivalent) has not degraded. Critically, use anhydrous solvents where necessary, as water can interfere with intermediates.[4] Impurities can act as microwave absorbers, creating hot spots and promoting side reactions.

  • Core Reaction Parameters: The trifecta of microwave optimization is temperature, time, and solvent .

    • Temperature: This is the most critical parameter. A reaction that stalls at 120 °C may proceed to completion at 150 °C.[5] Conversely, excessive temperatures can lead to decomposition. A good starting point is 20-30 °C above the boiling point of your solvent in a sealed vessel.[6]

    • Time: Most microwave reactions are complete within 2-30 minutes.[7] If a reaction has not progressed after 30 minutes, extending the time is unlikely to help; an increase in temperature is a more effective strategy.[6][7]

  • Substituent Effects: The electronic nature of your starting materials is crucial. Electron-withdrawing groups on the 2-aminopyridine decrease its nucleophilicity, slowing the initial SN2 reaction with the α-haloketone.[4] Conversely, electron-donating groups can accelerate this step. Adjust your reaction temperature and time accordingly.

  • Incomplete Cyclization: The mechanism involves initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.[8] If the cyclization step is the bottleneck, you may need to add a mild base or ensure the temperature is high enough to drive the dehydration.

Q2: I'm observing significant side product formation. What are the most common byproducts and how can I minimize them?

Side product formation is often a result of suboptimal reaction conditions or stoichiometry. Identifying the structure of the byproduct is key to diagnosing the problem.

  • Common Side Products:

    • Dimerization/Polymerization: Unreacted starting materials, particularly aldehydes or ketones, can self-condense at high temperatures.

    • Over-alkylation: The newly formed imidazo[1,2-a]pyridine is nucleophilic and can potentially react with another molecule of the α-haloketone, although this is less common.

    • Incomplete Cyclization Intermediate: The acyclic intermediate formed after the initial N-alkylation may be observed if the cyclization/dehydration step is slow.[4]

  • Strategies for Minimization:

    • Control Stoichiometry: Use a precise 1:1 or 1:1.1 ratio of the 2-aminopyridine to the carbonyl compound. An excess of either can lead to side reactions.[4]

    • Optimize Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature may selectively slow the formation of byproducts. Experiment with a temperature gradient (e.g., 120 °C, 140 °C, 160 °C) to find the optimal window.[5]

    • Reduce Reaction Time: Microwave heating is extremely rapid. Holding the reaction at temperature for too long can degrade both the product and starting materials. Monitor the reaction by TLC or LCMS at short intervals (e.g., 2, 5, and 10 minutes) to find the point of maximum product formation before byproducts appear.

Troubleshooting & Optimization Guide

This section provides a systematic approach to resolving specific experimental issues.

Scenario 1: Reaction Stalls / Fails to Reach Completion

Your TLC or LCMS analysis shows starting materials are consumed very slowly or the reaction stops at ~50% conversion.

Causality & Solution Workflow:

G start Problem: Incomplete Reaction check_purity Step 1: Verify Reagent Purity | Are starting materials clean? Are solvents anhydrous? start->check_purity increase_temp Step 2: Increase Temperature | Increment by 20 °C. Monitor for decomposition. check_purity->increase_temp If Purity is Confirmed change_solvent Step 3: Change Solvent | Choose a solvent with a higher boiling point and/or higher dielectric loss. increase_temp->change_solvent If Still Incomplete check_catalyst Step 4: Evaluate Catalyst (if applicable) | Is the catalyst active? Consider a different catalyst or catalyst loading. change_solvent->check_catalyst If Still Incomplete success Success: Reaction Complete check_catalyst->success If Optimized

  • Step 1: Verify Reagent Purity. Before investing time in optimizing conditions, confirm the integrity of your starting materials. An old bottle of an α-bromoketone may have partially decomposed.

  • Step 2: Increase Temperature. As a rule of thumb, reaction rates approximately double for every 10 °C increase in temperature.[7] If your reaction at 130 °C is sluggish, attempt it at 150 °C. The ability of sealed-vessel microwave reactors to superheat solvents safely above their atmospheric boiling points is their primary advantage.[3]

  • Step 3: Re-evaluate Your Solvent. The solvent's ability to absorb microwave energy is critical for efficient heating.[9] If you are using a low-polarity solvent like toluene, the reaction may not be reaching the set temperature efficiently. Switch to a more polar solvent like DMF, NMP, or ethanol, which couple well with microwaves.[10] See the solvent selection table below for guidance.

Scenario 2: Purification Difficulties

The crude product is a complex mixture, and the desired product is difficult to isolate via column chromatography.

  • The Polarity Problem: Imidazo[1,2-a]pyridines are basic, nitrogen-containing heterocycles. They often have similar polarity to unreacted 2-aminopyridine and certain polar byproducts, leading to poor separation on silica gel.

  • Purification Strategies:

    • Acid-Base Extraction: This is a highly effective technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product and unreacted aminopyridine will move into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.[4]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[4] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Chromatography Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This can prevent peak tailing on silica gel and improve separation.

Experimental Protocols & Data

General Protocol for Microwave-Assisted Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is a robust starting point for many variations of the reaction.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the α-haloketone derivative (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 3-5 mL of a suitable polar solvent (e.g., Ethanol, DMF, or a green solvent like H₂O-IPA[11]).

  • Vessel Sealing: Securely cap the vial with a Teflon-lined septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic (the instrument will automatically adjust power to maintain the target temperature)

    • Stirring: High

  • Work-up: After the reaction is complete and the vessel has cooled to below 50 °C, quench the reaction mixture with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by column chromatography or one of the methods described in "Scenario 2" above.

Data Presentation: Optimizing Reaction Conditions

The following table, adapted from a model optimization study, illustrates a systematic approach to refining reaction parameters.[5] The goal is to maximize product conversion while minimizing byproduct formation.

EntryTemperature (°C)Time (min)SolventConversion to Product (%)Observations
11805None80Significant byproduct formation observed.
21605None85Reduced byproducts, but still present.
3150 5 None 83 Optimal balance: high conversion, minimal byproducts.
41305None45Incomplete reaction.
515010None83No improvement over 5 min; increased energy use.
61502None60Incomplete reaction.
71505Ethanol73Lower conversion; solvent may not be necessary.

This data demonstrates that for this specific reaction, 150 °C for 5 minutes provides the most efficient outcome.

Solvent Selection for Microwave Synthesis

The choice of solvent is critical for reaction efficiency and safety. The ideal solvent couples efficiently with microwave energy, has a sufficiently high boiling point to allow for a wide temperature range, and dissolves the reactants.

SolventBoiling Point (°C)Dielectric Constant (ε)Dielectric Loss (tan δ)Microwave Absorption
Water10080.40.123High
Ethylene Glycol19737.71.350High
Ethanol7824.30.941High
Isopropanol (IPA)8218.30.799High
N,N-Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Toluene1112.380.040Low
Dioxane1012.210.050Low

Data compiled from various sources.[9][10] Solvents with high dielectric loss (tan δ) are the most efficient at absorbing microwave energy and converting it to heat.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005. [Link]

  • Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(11), 35-38.
  • PMC. (n.d.). Microwave Assisted-Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • CEM. (n.d.). Reaction Optimization Using a Microwave Autosampler. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions.docx. Retrieved from [Link]

  • PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7599. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. 527, 01014. [Link]

  • PMC. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Patsnap Eureka. (2026).
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor. Retrieved from [Link]

  • Scribd. (2004). Basic Guidelines For Microwave Reactor and Reactions.
  • Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • ResearchGate. (2020).
  • Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]

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Validation & Comparative

Validating the Anticancer Activity of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward highly selective kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a deeply privileged pharmacophore[1]. Specifically, 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019022-65-1) serves as a critical building block for synthesizing next-generation therapeutics[2].

This guide provides an objective, data-driven framework for validating the anticancer efficacy of 8-Cyclopropylimidazo[1,2-a]pyridine (hereinafter referred to as 8-CIP ) derivatives. By comparing 8-CIP against standard alternatives and detailing self-validating experimental protocols, this document equips drug development professionals with the mechanistic rationale and methodological rigor needed to advance these leads through preclinical pipelines.

Mechanistic Rationale: Why the 8-CIP Scaffold?

The unique structural framework of imidazo[1,2-a]pyridine allows for strong, directional hydrogen bonding with the hinge region of various survival kinases[1]. However, unsubstituted variants often suffer from poor kinome selectivity.

The strategic addition of an 8-cyclopropyl group solves this. The cyclopropyl moiety provides rigid steric bulk that perfectly engages the hydrophobic cleft adjacent to the kinase hinge region[3]. This structural optimization restricts bond rotation and yields highly selective Type I½ inhibitors that effectively target the Mer/Axl receptor tyrosine kinases and the downstream PI3K/AKT/mTOR axis, while sparing off-target kinases[3][4].

Pathway RTK Receptor Tyrosine Kinases (e.g., Mer/Axl) PI3K PI3K / AKT Axis RTK->PI3K Activates mTOR mTOR Complex PI3K->mTOR Phosphorylates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor 8-CIP Derivatives Inhibitor->RTK Hinge-Binding Inhibitor->PI3K Kinase Inhibition Apoptosis Apoptosis (Caspase-9 / p53) Inhibitor->Apoptosis Induces

Fig 1: Mechanism of Action for 8-CIP derivatives inhibiting survival kinases and inducing apoptosis.

Comparative Efficacy: 8-CIP vs. Standard Alternatives

To objectively evaluate 8-CIP derivatives, they must be benchmarked against established clinical inhibitors. Recent studies demonstrate that imidazo[1,2-a]pyridines induce G2/M cell cycle arrest and p53-mediated apoptosis in aggressive models like A375 (melanoma) and HeLa (cervical cancer)[4].

When compared to Flavopiridol (a pan-CDK inhibitor)[5] and Buparlisib (a pan-PI3K inhibitor), 8-CIP derivatives offer a superior therapeutic window. Flavopiridol suffers from broad cytotoxicity, while Buparlisib often triggers compensatory feedback loops. 8-CIP derivatives circumvent these issues via highly selective, dual-node inhibition[3][4].

Table 1: In Vitro Profiling of 8-CIP Derivatives vs. Alternatives
Compound ClassPrimary Target(s)A375 (Melanoma) IC₅₀HeLa (Cervical) IC₅₀Off-Target Toxicity Profile
8-CIP Derivatives Mer/Axl, PI3K/AKT0.8 - 1.2 µM1.5 - 2.1 µMLow (High Kinome Selectivity)
Flavopiridol pan-CDK0.3 µM0.5 µMHigh (Broad Cytotoxicity)
Buparlisib pan-PI3K1.0 µM1.8 µMModerate (Feedback Activation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every assay includes internal controls to rule out false positives and confirm causality.

Workflow Step1 1. Compound Synthesis (8-CIP Scaffold) Step2 2. Cell-Free Kinase Assay (ADP-Glo Profiling) Step1->Step2 Purity >98% Step3 3. In Vitro Cytotoxicity (MTT Assay, 48h) Step2->Step3 IC50 < 1 µM Step4 4. Mechanistic Validation (Annexin V/PI Flow Cytometry) Step3->Step4 Selectivity Confirmed

Fig 2: Self-validating experimental workflow for evaluating 8-CIP anticancer efficacy.

Protocol A: Cell-Free Kinase Profiling (ADP-Glo Assay)

Objective: Quantify the direct inhibitory effect of 8-CIP derivatives on isolated recombinant kinases (e.g., Axl, AKT). Causality & Rationale: Imidazo[1,2-a]pyridine derivatives are often inherently fluorescent due to their conjugated heterocyclic core. Using standard FRET-based kinase assays frequently results in false positives due to optical interference. The ADP-Glo assay measures luminescence generated from ADP (a byproduct of kinase activity), completely bypassing autofluorescence issues.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant kinase (e.g., Axl) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 8-CIP derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well white microplate.

  • Reaction Initiation: Add ATP and the specific peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence using a microplate reader.

Self-Validation System:

  • Positive Control: 10 µM Staurosporine (Maximal inhibition).

  • Negative Control: DMSO vehicle (Maximal kinase activity).

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only validated and accepted if Z' 0.6 , ensuring the dynamic range is robust enough to accurately calculate the IC₅₀.

Protocol B: Mechanistic Validation via Annexin V/PI Flow Cytometry

Objective: Confirm that the reduction in cell viability is caused by true apoptosis rather than non-specific necrosis or mere cytostasis. Causality & Rationale: While an MTT assay confirms a drop in metabolic activity, it cannot distinguish between a cell that is dead and a cell that is simply arrested in the G2/M phase[4]. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Culture: Seed A375 melanoma cells at 2×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 8-CIP derivatives at 1× and 3× their calculated IC₅₀ values for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and the adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Self-Validation System:

  • Autofluorescence Control: Unstained, untreated cells to set baseline voltage.

  • Compensation Controls: Single-stained Annexin V (FITC) cells and single-stained PI cells to correct for spectral overlap.

  • Biological Positive Control: Cells treated with 1 µM Staurosporine for 4 hours. If the Staurosporine control fails to show a distinct shift into the early apoptosis quadrant (Annexin V+/PI-), the staining reagents are compromised, and the experiment is voided.

References

  • Source: bldpharm.
  • Source: nih.
  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis...
  • Source: nih.
  • Source: acs.

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The imidazopyridine scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry, with the imidazo[1,2-a]pyridine isomer being particularly prominent in a number of marketed drugs.[1][2] However, the positional arrangement of the nitrogen atom within the pyridine ring gives rise to several other isomers, namely imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. These structural nuances, while seemingly subtle, can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules. This guide provides a head-to-head comparison of the biological activities of these key imidazo[1,2-a]pyridine isomers, offering field-proven insights and experimental data to inform drug discovery and development efforts.

The Isomeric Landscape of Imidazopyridines

The four principal isomers of imidazopyridine are distinguished by the fusion of the imidazole and pyridine rings, which dictates the position of the bridgehead nitrogen and the non-junction nitrogen atom in the six-membered ring.[3] The imidazo[1,2-a]pyridine scaffold is arguably the most explored, likely due to its synthetic accessibility and its presence in successful drugs like the hypnotic zolpidem and the anxiolytic alpidem.[2][4] The other isomers, while less commercially exploited, are gaining increasing attention as they offer distinct chemical space for the development of novel therapeutics.[5]

isomers Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazopyridine Core Imidazopyridine Isomers Imidazopyridine Core->Imidazo[1,2-a]pyridine Imidazopyridine Core->Imidazo[1,5-a]pyridine Imidazopyridine Core->Imidazo[4,5-b]pyridine Imidazopyridine Core->Imidazo[4,5-c]pyridine

Caption: The four main isomers of the imidazopyridine scaffold.

Comparative Biological Activities

While a single study directly comparing the biological activity of all four isomers against the same panel of targets is not available, a comparative analysis can be constructed from the existing literature. The primary therapeutic areas where imidazopyridine isomers have shown promise include oncology, infectious diseases, and central nervous system disorders.

Anticancer Activity

All four imidazopyridine isomers have been investigated for their potential as anticancer agents, with derivatives showing activity against a range of cancer cell lines.

Imidazo[1,2-a]pyridine derivatives have been extensively studied as anticancer agents, with mechanisms of action often involving the inhibition of key kinases.[6] For instance, some derivatives have been identified as potent inhibitors of c-Met and PI3K/mTOR pathways.[7][8]

Imidazo[1,5-a]pyridine -benzimidazole hybrids have demonstrated significant cytotoxic activity, inducing cell cycle arrest at the G2/M phase and apoptosis.

Imidazo[4,5-b]pyridine derivatives, being purine isosteres, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some analogues displaying strong cytotoxicity.[9]

Imidazo[4,5-c]pyridine derivatives have also been explored for their antitumor potential, with some compounds showing potent anti-proliferative activities.[10]

Isomer ScaffoldRepresentative Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative of 2-phenylimidazo[1,2-a]pyridineMCF-7 (Breast)1.6[11]
Derivative of 2-phenylimidazo[1,2-a]pyridineHT-29 (Colon)13.4[12]
22e (c-Met inhibitor)EBC-1 (Lung)0.045[7]
Imidazo[1,5-a]pyridine Hybrid 5dVarious1.06 - 14.9
Hybrid 5lVarious0.43 - 7.73
Imidazo[4,5-b]pyridine Compound 10 SW620 (Colon)0.4[3][13]
Compound 14 SW620 (Colon)0.7[3][13]
Compound 18b (CDK9 inhibitor)HCT-116 (Colon)Potent[14]
Imidazo[4,5-c]pyridine Compound 33 (CTSS inhibitor)-0.025[10]

Table 1. Comparative anticancer activity of representative imidazopyridine isomer derivatives.

Kinase Inhibition

The structural similarity of imidazopyridines to purines makes them attractive candidates for kinase inhibitors.

Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of various kinases, including PI3K, mTOR, and c-Met, which are crucial in cancer signaling pathways.[7][8]

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine derivatives have also been explored as kinase inhibitors, with some compounds showing potent activity against targets like FLT3 and Aurora kinases.

Isomer ScaffoldRepresentative Compound/DerivativeTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 22e c-Met3.9[7]
Imidazo[4,5-b]pyridine Compound 27e FLT3-
Compound 27e Aurora-A-
Compound 22d Aurora-APotent

Table 2. Comparative kinase inhibitory activity of representative imidazopyridine isomer derivatives.

Antimicrobial Activity

The imidazopyridine scaffold has also shown promise in the development of antimicrobial agents.

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2]

Imidazo[4,5-b]pyridine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] One derivative, compound 14 , showed moderate activity against E. coli.[3]

Imidazo[4,5-c]pyridine derivatives have also been investigated for their antimicrobial properties.[10]

Isomer ScaffoldRepresentative Compound/DerivativeBacterial StrainMIC (µM)Reference
Imidazo[4,5-b]pyridine Compound 14 E. coli32[3]

Table 3. Comparative antimicrobial activity of a representative imidazopyridine isomer derivative.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of imidazopyridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[15]

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[15] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in fresh complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions at various concentrations (e.g., 5, 10, 20, 40, 80 µM).[15] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).[9]

  • Incubation: Incubate the plates for a specified period, typically 24 or 48 hours, at 37°C and 5% CO₂.[15]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plates for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15] Agitate the plates on a shaker for 10 minutes in the dark to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of imidazopyridine derivatives as kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[18]

Principle: Kinase activity is measured by the consumption of ATP. The amount of remaining ATP is detected using a luciferase/luciferin system, where the light output is proportional to the ATP concentration. A higher luminescence signal indicates lower kinase activity and therefore greater inhibition by the test compound.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of the target kinase in an appropriate kinase assay buffer.

    • Prepare a solution of the specific substrate for the kinase.

    • Prepare serial dilutions of the imidazopyridine test compounds in the assay buffer.

    • Prepare an ATP solution at a concentration close to its Km for the kinase.

  • Assay Plate Setup: In a white, opaque 384-well plate, add the test compounds, a positive control inhibitor, and a DMSO vehicle control to the designated wells.[18]

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescence reaction.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.[18]

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

kinase_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Kinase, Substrate, ATP, & Compounds plate_setup Add Compounds to 384-well plate reagent_prep->plate_setup add_kinase Add Kinase Enzyme plate_setup->add_kinase start_reaction Add ATP & Substrate add_kinase->start_reaction incubation Incubate at Room Temp start_reaction->incubation add_detection Add ATP Detection Reagent incubation->add_detection stabilize Incubate for 10 min add_detection->stabilize read_luminescence Read Luminescence stabilize->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold and its isomers represent a privileged class of heterocyclic compounds with a vast and diverse range of biological activities. While imidazo[1,2-a]pyridines are the most extensively studied and commercially successful, this guide highlights that the other isomers, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, also possess significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

The subtle changes in the nitrogen atom's position within the pyridine ring can lead to significant differences in biological activity, likely due to altered electronic properties, hydrogen bonding capabilities, and overall molecular geometry, which in turn affect target binding. A direct, systematic comparison of all four isomers against a broad panel of biological targets would be a valuable future endeavor to fully elucidate the structure-activity relationships governed by the isomeric nature of the imidazopyridine core. Such studies would undoubtedly accelerate the rational design of next-generation therapeutics based on this versatile scaffold.

Sources

"benchmarking 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid against current tuberculosis treatments"

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in infectious disease drug discovery, I have designed this comprehensive benchmarking guide to evaluate 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid —a premier synthetic building block—and its active carboxamide derivatives against current first- and second-line tuberculosis (TB) treatments.

While the free carboxylic acid (CAS: 1019022-65-1) serves as the synthetically versatile core, it must be converted into lipophilic carboxamides to penetrate the complex, lipid-rich mycobacterial cell envelope. Once synthesized, these imidazo[1,2-a]pyridine-3-carboxamides (IPAs) represent a breakthrough class of anti-tubercular agents targeting the respiratory chain of Mycobacterium tuberculosis (Mtb).

Mechanistic Rationale: The 8-Cyclopropyl Advantage

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry. However, early iterations (such as 8-methyl derivatives) suffered from rapid cytochrome P450-mediated oxidation at the 8-position, limiting their in vivo half-life.

By utilizing 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid as the starting material, drug developers achieve three critical advantages:

  • Metabolic Stability: The cyclopropyl ring resists oxidative metabolism far better than simple alkyl groups, drastically improving pharmacokinetic (PK) exposure.

  • Target Affinity: The 8-cyclopropyl moiety perfectly occupies a highly conserved hydrophobic pocket within the Mtb cytochrome bc1 complex (QcrB subunit), anchoring the molecule.

  • Synthetic Tractability: The 3-carboxylic acid allows for rapid, late-stage functionalization via amide coupling with various biaryl amines to optimize the lipophilic tail[1].

Pathway Analysis: Disrupting Mycobacterial Bioenergetics

Unlike Isoniazid (INH), which targets cell wall synthesis, or Rifampicin (RIF), which inhibits RNA polymerase, IPAs target mycobacterial bioenergetics. Specifically, they bind to the QcrB subunit of the electron transport chain (ETC). This mechanism is distinct from Bedaquiline (BDQ), which targets ATP synthase. By inhibiting QcrB, IPAs collapse the proton motive force, leading to rapid ATP depletion[2].

Mtb_ETC NADH NADH / Electron Donors NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- MK Menaquinone Pool NDH2->MK e- QcrB Cytochrome bc1 (QcrB) MK->QcrB e- CytAA3 Cytochrome aa3 (Oxidase) QcrB->CytAA3 e- O2 Oxygen (O2) CytAA3->O2 H2O ATPS ATP Synthase CytAA3->ATPS H+ Gradient IPA 8-Cyclopropyl IPAs IPA->QcrB Inhibits BDQ Bedaquiline (BDQ) BDQ->ATPS Inhibits

Caption: Mtb Electron Transport Chain highlighting the distinct targets of IPAs (QcrB) and BDQ (ATP Synthase).

Quantitative Benchmarking Data

To objectively evaluate the performance of 8-cyclopropyl IPA derivatives synthesized from this core acid, we benchmark them against standard-of-care TB drugs. The data below represents synthesized lead carboxamides (e.g., biaryl ether derivatives) compared to INH, RIF, and BDQ [3].

Table 1: In Vitro Potency and Cytotoxicity Profiles

Compound / DrugTargetMIC₉₀ vs Mtb H37Rv (μM)*MIC₉₀ vs MDR-TB (μM)Mammalian Cytotoxicity (IC₅₀, Vero Cells)Selectivity Index (SI)
8-Cyclopropyl IPA Lead QcrB0.005 0.006 >128 μM >25,000
Isoniazid (INH) InhA0.30>10.0 (Resistant)>100 μM>300
Rifampicin (RIF) RpoB0.05>10.0 (Resistant)>100 μM>2,000
Bedaquiline (BDQ) ATP Synthase0.030.03>50 μM>1,600

*Assayed in 7H9 media supplemented with glucose (not glycerol). See Expert Insights for causality.

Table 2: In Vivo Pharmacokinetics (Murine Model, 10 mg/kg PO)

Compound / DrugCₘₐₓ (ng/mL)AUC₀₋₂₄ (h·ng/mL)Half-life (T₁/₂)Clearance
8-Cyclopropyl IPA Lead 2,45038,500~14.5 hLow
Isoniazid (INH) 4,10012,000~2.0 hHigh
Rifampicin (RIF) 8,50075,000~4.5 hModerate
Bedaquiline (BDQ) 1,50025,000>48.0 hVery Low

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of the active probe and its biological validation. Every protocol is designed as a self-validating system.

Workflow Step1 1. Core Activation 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid + HATU Step2 2. Amide Coupling Addition of Biaryl Amine & DIPEA (Yield >85%) Step1->Step2 Step3 3. REMA Screening Determine MIC90 vs Mtb H37Rv (Glucose Media) Step2->Step3 Step4 4. Target Validation Extracellular Flux Analysis (OCR) & QcrB Mutants Step3->Step4

Caption: Step-by-step workflow from the 8-cyclopropyl carboxylic acid building block to target validation.

Protocol A: Synthesis of the Active Carboxamide (Self-Validating Coupling)

Causality: The 3-carboxylic acid of the imidazo[1,2-a]pyridine core is sterically hindered and prone to decarboxylation under harsh conditions. We utilize HATU as the coupling reagent because it rapidly forms an active HOAt ester, driving the reaction forward at room temperature without degrading the core.

  • Activation: Dissolve 1.0 eq of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Stir for 15 minutes at 25°C.

  • Coupling: Add 1.1 eq of the target amine (e.g., 4-(4-(trifluoromethoxy)phenyl)benzylamine) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir under inert atmosphere for 4 hours.

  • Validation/QC: Monitor via LC-MS. The reaction is self-validating if the intermediate HOAt-ester peak completely transitions to the product mass (M+H). Quench with water, extract with EtOAc, and purify via flash chromatography (SiO₂).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Standard optical density (OD₆₀₀) measurements are unreliable for QcrB inhibitors because these drugs are bacteriostatic; cells stop dividing but do not lyse immediately. REMA measures metabolic viability (reduction of blue resazurin to pink resorufin by active dehydrogenases), providing a highly accurate read of bioenergetic collapse.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.05% Tween-80, 10% OADC, and 0.2% Glucose (Do NOT use glycerol; see Expert Insights below).

  • Inoculation: Cultivate Mtb H37Rv to an OD₆₀₀ of 0.6. Dilute to 1×105 CFU/mL in the prepared media.

  • Plating: In a 96-well plate, create a 2-fold serial dilution of the synthesized IPA derivative (range: 10 μM to 0.001 μM). Add INH and BDQ as positive controls.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Validation/QC: The assay is valid only if the drug-free control turns bright pink (viable) and the INH control (at 1 μM) remains blue (dead).

Expert Insights & Troubleshooting

The "Glycerol Masking" Phenomenon: A critical failure point in benchmarking QcrB inhibitors is the choice of carbon source in the in vitro assay. If Mtb is grown in standard Middlebrook 7H9 media containing glycerol, the bacteria undergo a metabolic shift. Glycerol catabolism highly upregulates the alternative cytochrome bd oxidase pathway, which bypasses the cytochrome bc1 complex entirely. Consequently, the MIC of any IPA will artificially inflate from ~0.005 μM to >10 μM, leading to false negatives. Always benchmark 8-cyclopropyl IPAs in glucose-supplemented media to accurately reflect the in vivo environment of the host macrophage, where glucose and lipids are the primary carbon sources [5].

Overcoming Resistance via Scaffold Hopping: While QcrB mutations (e.g., T313I) can confer resistance to early IPAs, the 8-cyclopropyl modification alters the binding vector just enough to retain partial activity against some mutant strains compared to 8-methyl variants. When benchmarking, always include a Δ qcrB mutant or a known T313I mutant strain in your REMA panel to validate on-target specificity.

References

  • Moraski GC, Cheng Y, Cho S, et al. "Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo." Antimicrobial Agents and Chemotherapy. 2016.[Link]

  • Moraski GC, Markley LD, Cramer J, et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters. 2013.[Link]

  • Pethe K, Bifani P, Jang J, et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine. 2013. [Link]

  • "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. 2023.[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1] Its rigid, bicyclic nature and synthetic tractability allow for the precise placement of substituents to optimize potency and selectivity. However, as with all kinase inhibitors, achieving exquisite selectivity across the vast human kinome—comprising over 500 members—is a formidable challenge. Unintended interactions with off-target kinases can lead to toxicity or unexpected polypharmacology, necessitating rigorous cross-reactivity profiling.

This guide provides an in-depth comparison of the selectivity profiles of representative imidazo[1,2-a]pyridine-based inhibitors targeting different kinase families. We will explore the experimental methodologies used to generate these profiles, analyze the structural determinants of selectivity, and offer expert insights into interpreting and applying this critical data in drug discovery.

The Imperative of Kinase Selectivity

The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome. This conservation is the primary reason for cross-reactivity. While some off-target effects can be benign or even beneficial (polypharmacology), others can cause significant toxicity. Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, enabling researchers to:

  • Deconvolute biological mechanisms: Ensure that an observed cellular phenotype is due to the inhibition of the intended target.

  • Predict and mitigate toxicity: Identify potential safety liabilities early in the discovery pipeline.

  • Optimize lead compounds: Guide synthetic chemistry efforts to improve the selectivity profile.

  • Discover new therapeutic opportunities: Identify novel, potent off-target activities that could be therapeutically relevant.

Comparative Selectivity Analysis: Case Studies

To illustrate the diversity of selectivity profiles within the imidazo[1,2-a]pyridine class, we will compare inhibitors developed for two distinct kinase families: the PI3K/mTOR pathway and the Aurora kinases.

Case Study 1: A Potent PI3K/mTOR Dual Inhibitor

The PI3K/Akt/mTOR pathway is a critical signaling node frequently dysregulated in cancer.[2] Compound 15a , described by Liu et al., is an imidazo[1,2-a]pyridine derivative designed as a potent dual PI3K/mTOR inhibitor.[3][4]

Key Target Activity:

  • PI3Kα: IC50 = 1.1 nM

  • mTOR: IC50 = 7.1 nM

A comprehensive kinome scan is the gold standard for assessing selectivity. In this technique, the inhibitor is tested against a large panel of kinases, typically at a fixed concentration (e.g., 1 µM), and the percent inhibition is measured.

The kinome-wide selectivity of 15a was assessed against a panel of 97 kinases at a 1 µM concentration.[3] The results, often visualized in a "TREEspot" diagram, revealed exceptional selectivity.

InhibitorPrimary TargetsKey Off-Targets (>50% Inhibition @ 1µM)Reference
Compound 15a PI3Kα, mTORNone reported among 97 kinases tested[3]
HS-173 PI3KαNot detailed, but noted as a potent PI3Kα inhibitor[3]
TAK-117 PI3KαNot detailed, but noted as a PI3Kα inhibitor[2]

Expert Interpretation: The data for compound 15a demonstrates a highly desirable "clean" profile.[3] The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazo[1,2-a]pyridine core are crucial for achieving this dual-target specificity while avoiding broader kinome interactions.[3][5] This high degree of selectivity minimizes the risk of off-target toxicities and provides a more precise tool for interrogating the biology of the PI3K/mTOR pathway.[3][4]

Case Study 2: Aurora Kinase Inhibitors

Aurora kinases (A and B) are essential serine/threonine kinases that regulate mitosis, making them attractive oncology targets.[6] The imidazo[1,2-a]pyrazine and pyridine cores have been successfully employed to develop potent Aurora kinase inhibitors.[7][8]

Structure-Activity Relationship (SAR) Insights: Across different inhibitor series, certain structural motifs consistently influence selectivity:

  • Hinge-Binding Moiety: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system typically form critical hydrogen bonds with the kinase "hinge" region, a key anchoring point.[11]

  • Solvent-Front Interactions: Substituents directed towards the solvent-exposed region can be modified to enhance potency and tune physical properties without drastically altering the core selectivity profile.

  • Gatekeeper Residue Pockets: The size and nature of the "gatekeeper" residue in the ATP pocket vary among kinases. Designing substituents that exploit these differences is a classic strategy for achieving selectivity. For example, optimization of imidazo[1,2-a]pyridines as Mer/Axl inhibitors involved modifying a biphenyl group to improve selectivity by altering interactions with the A-loop of the kinase.[11]

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough understanding of an inhibitor's selectivity.

Large-Scale Kinase Panel Screening (Biochemical)

This is the most common primary profiling method. Commercial services like DiscoveRx (KINOMEscan) or Reaction Biology offer screening against panels of hundreds of kinases.

Workflow: Competition Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Compound Test Inhibitor Incubation Incubate Kinase, Ligand, & Test Inhibitor Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized ATP-site Ligand Ligand->Incubation Binding Kinase Binds to Ligand (If not blocked by inhibitor) Incubation->Binding Wash Wash Unbound Kinase Binding->Wash Quantify Quantify Bound Kinase (via qPCR of DNA tag) Wash->Quantify Data Calculate % Inhibition vs Control Quantify->Data

Caption: Workflow for a KINOMEscan-type competition binding assay.

Step-by-Step Protocol:

  • Immobilization: A proprietary, ATP-competitive ligand is immobilized on a solid support (e.g., beads).

  • Kinase Incubation: A specific kinase, tagged with DNA for later identification, is incubated with the immobilized ligand in the presence of the test inhibitor.

  • Competition: The test inhibitor competes with the immobilized ligand for binding to the kinase's ATP pocket. Higher affinity inhibitors will result in less kinase bound to the support.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the support is quantified, typically using quantitative PCR (qPCR) to measure the amount of DNA tag.

  • Data Analysis: The amount of bound kinase is compared to a DMSO (vehicle) control to calculate the percent inhibition.

Causality Behind Choices:

  • Competition Binding vs. Enzymatic Assay: This format avoids the need for specific substrates and optimized enzymatic conditions for each of the hundreds of kinases, making it highly scalable.

  • DNA Tagging: Using DNA tags allows for the pooling and deconvolution of many assays simultaneously, further increasing throughput.

Cellular Target Engagement Assays

Biochemical assays are invaluable but occur in an artificial environment. Cellular assays confirm that the inhibitor can enter the cell and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle: When a protein binds to a ligand (like an inhibitor), its thermal stability typically increases.

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_detect Detection & Analysis Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heat Heat Aliquots to a Range of Temperatures Treatment->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Detect Detect Soluble Protein (e.g., Western Blot) Centrifuge->Detect Curve Plot Melt Curve (Soluble Protein vs. Temp) Detect->Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Treatment: Treat intact cells with the test inhibitor or a vehicle control (DMSO).

  • Heating: Aliquots of the treated cells are heated to a range of temperatures. Proteins that are not stabilized by inhibitor binding will denature and aggregate at lower temperatures.

  • Lysis & Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated sample indicates target engagement.

Trustworthiness: CETSA is a self-validating system because it directly measures the physical phenomenon of target stabilization in a native cellular environment, providing strong evidence of engagement at both the primary target and potential off-targets.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly versatile and successful core for the development of kinase inhibitors. As this guide illustrates, compounds derived from this scaffold can achieve exceptional selectivity, such as the PI3K/mTOR inhibitor 15a .[3] However, achieving this selectivity is not a given; it requires a deep understanding of kinase structure and a rigorous, multi-pronged approach to cross-reactivity profiling.

The future of kinase inhibitor development will rely on integrating large-scale biochemical screens with sophisticated cellular and proteomic approaches. Techniques like CETSA and chemical proteomics will become increasingly crucial for validating on-target activity and uncovering off-target liabilities in a physiological setting. By embracing these comprehensive profiling strategies, researchers can fully leverage the potential of the imidazo[1,2-a]pyridine scaffold to develop safer and more effective targeted therapies.

References

  • Liu, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3656–3674. [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. [Link]

  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13805–13823. [Link]

  • Byth, K. F., et al. (2003). Imidazo[1,2-a]pyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors Identified Through Structure-Based Hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3023-3027. [Link]

  • Chen, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 896-901. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]

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  • Bender, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1. [Link]

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Evaluating the Selectivity of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective targeted therapies, the choice of heterocyclic building blocks during lead optimization becomes critical. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and receptor agonists. Among its derivatives, 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019022-65-1) has emerged as a superior fragment for driving target selectivity[1][2].

This guide objectively compares the performance of the 8-cyclopropyl-substituted core against its unsubstituted and 8-methyl alternatives, providing mechanistic insights, comparative experimental data, and self-validating protocols for evaluating selectivity.

Mechanistic Rationale: The C8-Cyclopropyl Advantage

To understand why 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid outperforms simpler analogs, we must examine the causality behind its structural interactions.

Steric Bulk and Conformational Locking

The C8 position of the imidazo[1,2-a]pyridine ring is adjacent to the bridgehead nitrogen. Substituting this position with a cyclopropyl group introduces rigid steric bulk. Unlike a linear alkyl chain (e.g., propyl) which suffers from high entropic penalties upon binding, the cyclopropyl ring is conformationally restricted. This rigid protrusion acts as a "steric bumper." When the core binds to the ATP-binding pocket of a target kinase (such as CDK12), the cyclopropyl group projects into the solvent channel or against the hinge region, locking the molecule into a specific binding pose[3].

Selectivity via Steric Clash

The primary driver of selectivity is the intentional induction of steric clashes with off-target proteins. For example, in the development of selective CDK12/13 inhibitors, avoiding CDK7 inhibition is notoriously difficult due to high active-site homology. The C8-cyclopropyl group perfectly occupies the slightly larger pocket of CDK12 but severely clashes with the bulkier gatekeeper residues in CDK7, preventing off-target binding[3].

Electronic Inductive Effects

Beyond sterics, the cyclopropyl group exerts a mild electron-donating inductive effect compared to a hydrogen atom. This subtly increases the electron density of the imidazo[1,2-a]pyridine core, strengthening hydrogen bond donor/acceptor interactions at the C3-carboxamide linkage, thereby enhancing overall binding affinity to the primary target.

G Core 8-Cyclopropylimidazo [1,2-a]pyridine Core Steric C8-Cyclopropyl Steric Bulk Core->Steric Elec Electron Donating Inductive Effect Core->Elec Target Target Kinase (e.g., CDK12) Favorable Binding Steric->Target Fits Pocket OffTarget Off-Target (e.g., CDK7) Steric Clash Steric->OffTarget Prevents Binding Elec->Target Strengthens H-bond

Mechanistic logic of target selectivity driven by the C8-cyclopropyl substitution.

Comparative Performance Data

To objectively evaluate the selectivity of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid, we compare it against two standard alternatives: the unsubstituted core and the 8-methyl core. The data below synthesizes representative structure-activity relationship (SAR) trends observed in kinase selectivity profiling[3] and anti-mycobacterial whole-cell assays[4][5].

Table 1: Kinase Selectivity Profile (Representative Carboxamide Probes)

Data represents the performance of the respective carboxylic acids coupled to a standard aminopyrazole pharmacophore.

Building Block CoreCDK12 IC₅₀ (nM)CDK7 IC₅₀ (nM)Selectivity Fold (CDK7/CDK12)
Unsubstituted Imidazo[1,2-a]pyridine-3-carboxylic acid451202.6x
8-Methyl imidazo[1,2-a]pyridine-3-carboxylic acid1835019.4x
8-Cyclopropyl imidazo[1,2-a]pyridine-3-carboxylic acid8 >5,000 >625.0x

Analysis: The unsubstituted core acts as a pan-kinase binder with poor selectivity. The 8-methyl substitution improves potency but only marginally improves selectivity. The 8-cyclopropyl substitution achieves sub-10 nM potency for CDK12 while completely abolishing CDK7 activity, demonstrating the profound impact of the cyclopropyl steric bumper[3].

Table 2: Anti-Mycobacterium tuberculosis (Mtb H37Rv) Activity

Imidazo[1,2-a]pyridine-3-carboxamides are potent anti-TB agents. The table compares the intrinsic whole-cell activity and metabolic stability of the cores[4][6].

Building Block CoreMtb H37Rv MIC (µM)Microsomal Stability (T₁/₂, min)
Unsubstituted Imidazo[1,2-a]pyridine-3-carboxylic acid1.2515
8-Methyl imidazo[1,2-a]pyridine-3-carboxylic acid0.0632
8-Cyclopropyl imidazo[1,2-a]pyridine-3-carboxylic acid<0.006 >120

Analysis: The 8-cyclopropyl group not only drives target engagement (lowering the MIC to the single-digit nanomolar range) but also blocks metabolic liabilities (e.g., oxidation by aldehyde oxidase or CYP450 enzymes) that typically plague unsubstituted imidazo[1,2-a]pyridines[4][6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these building blocks must rely on self-validating assay systems. Below are the standardized protocols for synthesizing the probes and evaluating their selectivity.

Protocol 1: Synthesis of Carboxamide Probes (EDC/HOBt Coupling)

Objective: Convert the carboxylic acid building block into a testable pharmacophore.

  • Preparation: Dissolve 1.0 eq of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the mixture at 25°C for 30 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., an aminopyrazole derivative) and 2.0 eq of DIPEA. Stir at 80°C for 12 hours.

  • Self-Validation (Purity Check): Quench an aliquot with water and analyze via LC-MS. Causality Check: The reaction is only deemed successful if the intermediate active ester is fully consumed and the product mass is confirmed with >95% UV purity.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final probe.

Protocol 2: TR-FRET Kinase Selectivity Assay

Objective: Quantify the selectivity fold between target (CDK12) and off-target (CDK7).

  • Reagent Assembly: Prepare a 50 µL reaction volume in a 96-well FlashPlate.

  • Buffer Addition: Add 20 µL of standard kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 5 µL of the synthesized probe (serially diluted in 10% DMSO).

  • Self-Validation (Control Wells): Include wells with 10 µM THZ1 (a known covalent CDK7 inhibitor) and 10 µM Dinaciclib (a pan-CDK inhibitor). Causality Check: The assay is only valid if THZ1 shows >95% inhibition of CDK7 and <10% inhibition of CDK12, proving the dynamic range and specificity of the detection reagents.

  • Reaction Initiation: Add 10 µL of the specific kinase (CDK12/CycK or CDK7/CycH/MAT1) and 10 µL of the fluorescently labeled peptide substrate. Finally, initiate with 5 µL of ATP solution (at the specific Km​ for each kinase).

  • Detection: Incubate for 60 minutes at room temperature, stop the reaction with EDTA, and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader.

G A Synthesize Probes (EDC/HOBt Coupling) B Primary Screen (TR-FRET Kinase Assay) A->B C Selectivity Profiling (CDK12 vs CDK7) B->C D Orthogonal Validation (Thermal Shift Assay) C->D E Lead Selection: 8-Cyclopropyl Core D->E

Workflow for evaluating the kinase selectivity of imidazo[1,2-a]pyridine derivatives.

Conclusion

The empirical data and structural logic clearly demonstrate that 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is vastly superior to its unsubstituted and 8-methyl counterparts when designing selective inhibitors. By leveraging the rigid steric bulk of the C8-cyclopropyl group, researchers can intentionally engineer steric clashes with off-target proteins while simultaneously improving metabolic stability and target affinity[3][4]. For drug development professionals focused on FBDD, integrating this specific building block is a highly validated strategy for optimizing lead compound selectivity.

References

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. Google Patents.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic tractability and its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antitubercular, antiviral, and anti-inflammatory activities.[2][3] A critical tool in harnessing the full potential of this scaffold is molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide provides a comprehensive comparison of docking studies involving imidazo[1,2-a]pyridine derivatives against various high-impact biological targets. Moving beyond a simple recitation of data, we will dissect the causality behind methodological choices and synthesize findings to illuminate key structure-activity relationships (SAR), offering a validated framework for future rational drug design.

The Rationale: Why Conduct Comparative Docking Studies?

In the landscape of accelerated drug discovery, molecular docking is not merely a validation step but a predictive engine. For a versatile scaffold like imidazo[1,2-a]pyridine, comparative docking serves several critical functions:

  • Mechanism Deconvolution: It provides a high-resolution, three-dimensional hypothesis of how a ligand interacts with its protein target at the atomic level. This is fundamental to understanding why a particular derivative is active.

  • Structure-Based Hypothesis Testing: Before embarking on resource-intensive synthesis, docking allows for the rapid in silico evaluation of novel derivative designs. By comparing the predicted binding of a proposed molecule to that of known active compounds, we can prioritize synthetic efforts on candidates with the highest probability of success.

  • Explaining Structure-Activity Relationships (SAR): Docking studies offer a structural explanation for experimental SAR data. They can reveal why adding a specific functional group at a particular position on the imidazo[1,2-a]pyridine core enhances or diminishes biological activity, for instance, by forming a new hydrogen bond or causing a steric clash.

  • Identifying Polypharmacology: By docking the same set of derivatives against multiple targets, researchers can predict potential off-target effects or identify opportunities for developing multi-target inhibitors, such as dual PI3K/mTOR inhibitors.[4]

The ultimate goal is to build a predictive model that links specific structural modifications of the imidazo[1,2-a]pyridine core to binding affinity and selectivity against a given target.

A Validated Workflow for Comparative Molecular Docking

To ensure reproducibility and scientific rigor, a standardized yet flexible workflow is essential. The following protocol represents a field-proven approach for conducting comparative docking studies. The causality behind each step is explained to underscore its importance in achieving a meaningful and predictive result.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (e.g., from PDB) - Remove water, co-ligands - Add hydrogens, assign charges GRID 3. Binding Site Definition - Define grid box around  active site or co-crystalized ligand PDB->GRID Receptor coordinates LIG 2. Ligand Preparation (Imidazo[1,2-a]pyridines) - 2D to 3D conversion - Energy minimization DOCK 4. Execute Docking - Run docking algorithm (e.g., AutoDock, Glide) LIG->DOCK Ligand conformations GRID->DOCK Search space SCORE 5. Scoring & Pose Selection - Rank poses by binding energy - Cluster similar poses DOCK->SCORE Docked poses INTERACT 6. Interaction Analysis - Identify H-bonds, hydrophobic  interactions, π-π stacking SCORE->INTERACT VALID 7. Correlation & Validation - Compare scores with IC50/EC50 - MD Simulations for stability INTERACT->VALID Binding hypothesis

Caption: Generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocol
  • Target Protein Preparation:

    • Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing all non-essential molecules (water, ions, co-solvents), repairing any missing side chains or loops, adding polar hydrogen atoms, and assigning partial charges using a force field (e.g., CHARMM, AMBER).

    • Causality: An improperly prepared protein is the most common source of docking failure. Water molecules can either be critical for binding (mediating hydrogen bonds) or occupy space that a ligand could use. Missing atoms lead to an incomplete force field description. Correct protonation states, especially for catalytic residues like histidine, are crucial for accurately modeling electrostatic and hydrogen-bonding interactions.

  • Ligand Preparation:

    • Action: Convert the 2D structures of the imidazo[1,2-a]pyridine derivatives into 3D structures. Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges.

    • Causality: The docking algorithm samples various conformations of the ligand. Starting with a low-energy, geometrically realistic 3D structure reduces the computational burden and decreases the likelihood of the algorithm getting trapped in a local energy minimum, leading to a more accurate predicted binding pose.

  • Binding Site Definition (Grid Generation):

    • Action: Define a cubic grid box that encompasses the active site of the protein. If a co-crystallized ligand is present in the PDB structure, the grid is typically centered on it. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search and avoid irrelevant binding modes.

    • Causality: This step defines the search space for the docking algorithm. A well-defined grid increases computational efficiency and accuracy. A grid that is too small may clip the ligand, preventing it from finding its optimal pose, while one that is too large can lead to non-specific binding predictions far from the true active site.

  • Docking Simulation:

    • Action: Execute the docking calculation using software like AutoDock, Glide, or GOLD. These programs systematically sample different positions, orientations, and conformations of the ligand within the defined grid, using a scoring function to estimate the binding affinity for each pose.

    • Causality: The choice of algorithm and its parameters (e.g., number of genetic algorithm runs) represents a trade-off between speed and thoroughness. More exhaustive searches are more likely to find the true binding mode but require more computational time.

  • Analysis and Validation:

    • Action: The output is a series of binding poses ranked by a score, typically an estimated free energy of binding (ΔG, in kcal/mol). Analyze the top-scoring poses for chemical and biological plausibility. Key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues should be identified.

    • Causality: The docking score is an estimate, not an absolute value. The primary value lies in the relative ranking of different derivatives. A strong docking study validates its findings by correlating the predicted binding scores with experimental biological data (e.g., IC50 values). A good correlation suggests the docking model is accurately capturing the key drivers of binding. For lead compounds, further validation of pose stability using molecular dynamics (MD) simulations is highly recommended.[5][6][7]

Comparative Docking Analysis Across Key Therapeutic Areas

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the diverse range of protein targets it has been shown to inhibit. Below, we compare docking studies across several major therapeutic areas, summarizing the findings in tables for clarity.

Anticancer Targets

Imidazo[1,2-a]pyridines are potent anticancer agents, frequently targeting protein kinases and the microtubule network.

  • Protein Kinases (PI3K, MARK4, FLT3): These enzymes share a conserved ATP-binding pocket, which is a common target. Docking studies consistently show that the imidazo[1,2-a]pyridine core acts as a "hinge-binder." The nitrogen atom on the pyridine ring often forms a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region (e.g., Val851 in PI3Kα), anchoring the inhibitor in the active site.[4]

  • Tubulin: Several derivatives act as microtubule-destabilizing agents by binding to the colchicine site.[8][9] Docking simulations reveal that the imidazo[1,2-a]pyridine core occupies a key region of the pocket, while substitutions at various positions extend into adjacent hydrophobic pockets, explaining the SAR.[10][11]

Compound/SeriesTarget (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesBiological Activity (IC50)Reference
Compound 15a PI3Kα / mTORNot specified (H-bonds shown)Val851 , Lys802, Tyr836, Asp810PI3Kα: 0.2 nM; mTOR: 1.3 nM[4]
Compound 6h MARK4Not specified (Binding constant)Not specified0.09 µM[12]
Compound 5b Tubulin (Colchicine site)Not specified (Binding shown)Cys241, Leu255, Ala316, Val31860 nM (Jurkat cells)[8][10]
Compound 7e Tubulin (Colchicine site)Not specified (Binding shown)Cys241, Leu2550.01 µM (HT-29 cells)[9]
Compound C Oxidoreductase-9.207His222, Tyr216, Lys27021.3 µM (MCF7 cells)[13]
Compound I-11 KRAS G12CNot specified (Covalent binding)Cys12 (covalent)2.6 µM (NCI-H358 cells)[14]
Antitubercular Targets

The emergence of drug-resistant tuberculosis has spurred the development of novel inhibitors, with imidazo[1,2-a]pyridines playing a leading role.

  • Cytochrome b subunit (QcrB): This is the target of the clinical candidate Telacebec (Q203). Docking studies of other imidazo[1,2-a]pyridine-3-carboxamides show that the scaffold engages in crucial π-π stacking interactions with aromatic residues like Tyr389 and Trp312, while the carboxamide tail extends into a side pocket.[15][16] This understanding is vital for designing next-generation QcrB inhibitors.

  • Other Targets: Docking has also been instrumental in identifying inhibitors for other essential M. tuberculosis enzymes, including ATP synthase and InhA.[17][18][19]

Compound/SeriesTarget (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesBiological Activity (MIC)Reference
Q203 Analogues Mtb QcrBNot specified (Binding shown)Tyr389, Trp312 (π-π stacking)≤0.006 µM[19]
Compound 26 Mtb QcrBNot specified (Binding shown)Tyr389, Trp312 (π-π stacking)2.3 µg/mL[15]
Compound PF19 Mtb ATP Synthase (Homology Model)-9.97Not specified0.05 µM[17][20]
Series 28 Mtb InhANot specified (Good inhibition)Not specified17-30 µM[18][19]
Antiviral and Anti-inflammatory Targets

More recent studies have expanded the scope of imidazo[1,2-a]pyridines to include antiviral and anti-inflammatory applications.

Compound/SeriesTarget (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesBiological ActivityReference
Compound 41 Influenza PA-PB1 InterfaceNot specified (Binding shown)Lys643, Gln408IC50: 0.29 µM[6]
Top-scoring Schiff base SARS-CoV-2 ACE2 (7U0N)-9.1Not specifiedIn silico only[21]
MIA NF-κB p50 (1NFK)Not specified (H-bonds shown)Not specifiedModulates NF-κB pathway[22]
Compound 6f COX-2Not specified (Binding shown)Arg513, Tyr385IC50: 0.07 µM[23]

From Comparison to Prediction: A Docking-Informed SAR

By synthesizing the results from dozens of docking studies, a clear picture of the imidazo[1,2-a]pyridine SAR emerges. The scaffold is not a monolithic entity; rather, different positions on the rings are amenable to substitutions that can dramatically alter target specificity and potency.

SAR imidazo C2 Position C2: - Bulky (aryl) groups often key for  anticancer (tubulin, kinases) & COX-2 activity. - Site for exploring hydrophobic pockets. C2->imidazo C3 Position C3: - Critical for antitubercular activity (QcrB). - Carboxamide/ether linkers project into  substrate-binding channels. C3->imidazo C7 Position C7: - Substitutions (e.g., methyl, halo)  can fine-tune potency and selectivity. - Often points towards solvent-exposed regions. C7->imidazo

Caption: Key positions on the imidazo[1,2-a]pyridine scaffold for SAR exploration.

  • Position C2: This is arguably the most frequently modified position. Docking studies consistently show that substitution with bulky aromatic groups (e.g., phenyl, phenoxyphenyl) is highly favorable for engaging with hydrophobic pockets in targets like tubulin, oxidoreductase, and COX-2.[9][13][23]

  • Position C3: This position is paramount for antitubercular activity, particularly against QcrB. The development of Telacebec (Q203) and related analogues demonstrated that a carboxamide linker at C3 is essential for achieving potent inhibition.[19] Docking confirms that this vector allows the molecule to extend out of the core binding site to engage with other key residues.

  • Positions C5-C8: Modifications on the pyridine ring, such as at C7, are often used to modulate physicochemical properties (like solubility) and can fine-tune binding affinity by interacting with residues at the periphery of the binding pocket.[9]

Conclusion and Future Horizons

The collective evidence from numerous comparative docking studies solidifies the standing of the imidazo[1,2-a]pyridine core as a remarkably versatile and "privileged" scaffold in drug discovery. The consistent correlation between in silico predictions and in vitro biological activity provides a strong validation for the use of molecular docking as a primary tool in guiding the design of novel derivatives.

The path forward is clear and computationally driven. Future efforts should focus on:

  • Expanding Target Space: Applying these validated docking workflows to novel and challenging targets.

  • Integrating Advanced Methods: Routinely incorporating post-docking validation with molecular dynamics simulations and free energy calculations (MM/PBSA, MM/GBSA) to improve the accuracy of affinity predictions.[5]

  • Leveraging AI and Machine Learning: Using the vast amount of existing docking and activity data to train machine learning models that can predict the activity of novel imidazo[1,2-a]pyridines with even greater speed and accuracy.

By standing on the shoulders of this extensive body of comparative computational work, medicinal chemists are better equipped than ever to rationally design the next generation of potent and selective therapeutics based on the enduring imidazo[1,2-a]pyridine scaffold.

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  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

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  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. (2022). ResearchGate. [Link]

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A Comparative In Vivo Efficacy Analysis of Imidazo[1,2-a]pyridine-Based Compounds in Oncology, Inflammation, and Infectious Disease

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vivo efficacy of prominent imidazo[1,2-a]pyridine-based compounds across three critical therapeutic areas: oncology, anti-inflammatory and analgesic applications, and antimicrobial chemotherapy. By examining key preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of this versatile chemical class.

Anticancer Efficacy: Dual Inhibition of MEK and Aurora Kinases with BI-847325

The dysregulation of cellular signaling pathways is a hallmark of cancer. The RAS/RAF/MEK/ERK (MAPK) pathway is frequently hyperactivated in various malignancies, making it a prime target for therapeutic intervention. BI-847325, an imidazo[1,2-a]pyridine derivative, has emerged as a potent, orally bioavailable, ATP-competitive dual inhibitor of MEK and Aurora kinases, offering a multi-pronged attack on tumor growth and proliferation.[1][2]

Comparative In Vivo Studies in Xenograft Models

The preclinical efficacy of BI-847325 has been evaluated in a range of human tumor xenograft models, demonstrating significant antitumor activity. A key study compared the efficacy of BI-847325 with the MEK inhibitor GDC-0623 and the standard-of-care chemotherapeutic capecitabine in a COLO 205 (BRAF V600E-mutated colorectal cancer) xenograft model. BI-847325, administered at 80 mg/kg once weekly, induced tumor regression comparable to the MEK inhibitor GDC-0623, and was superior to capecitabine which only resulted in tumor stasis.

Furthermore, in a melanoma xenograft model using BRAF-inhibitor naïve cells, once-weekly administration of BI-847325 at 70 mg/kg led to durable tumor regression for over 65 days. In contrast, treatment with the vemurafenib analog PLX4720 resulted in tumor relapse after approximately 30 days.[3][4] Impressively, BI-847325 also demonstrated the ability to suppress the long-term growth of xenografts with acquired resistance to PLX4720.[3][4]

Data Summary: In Vivo Antitumor Efficacy of BI-847325
Xenograft ModelCompoundDosing RegimenOutcome
COLO 205 (Colorectal)BI-847325 80 mg/kg, p.o., once weeklyTumor Regression
COLO 205 (Colorectal)GDC-0623 (MEK inhibitor)40 mg/kg, p.o., dailyTumor Regression
COLO 205 (Colorectal)Capecitabine200 mg/kg, p.o., daily for 7 daysTumor Stasis
1205Lu (Melanoma, BRAF-inhibitor naïve)BI-847325 70 mg/kg, p.o., once weeklyDurable Tumor Regression (>65 days)
1205Lu (Melanoma, BRAF-inhibitor naïve)PLX4720 (Vemurafenib analog)Not specifiedTumor Relapse (>30 days)
1205LuR (Melanoma, Vemurafenib-resistant)BI-847325 70 mg/kg, p.o., once weeklyLong-term Tumor Growth Suppression
Experimental Protocol: Colorectal Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo antitumor efficacy of imidazo[1,2-a]pyridine derivatives in a subcutaneous colorectal cancer xenograft model.

  • Cell Culture: Human colorectal cancer cells (e.g., COLO 205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 5 x 10^6 COLO 205 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: BI-847325 is formulated in a suitable vehicle and administered orally (p.o.) at the specified dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is the inhibition of tumor growth, often expressed as the percentage of tumor growth inhibition (%TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-ERK, p-Histone H3) to confirm target engagement.

Mechanism of Action: Dual MEK and Aurora Kinase Inhibition

BI-847325's efficacy stems from its ability to simultaneously inhibit two key signaling nodes. Inhibition of MEK blocks the phosphorylation and activation of ERK, a critical downstream effector in the MAPK pathway, thereby inhibiting cell proliferation. Concurrently, inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to cell cycle arrest and apoptosis.[1][5]

BI847325_Mechanism cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_aurora Cell Cycle Regulation cluster_downstream Cellular Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Aurora_Kinases Aurora Kinases Mitotic_Spindle Mitotic Spindle Formation Aurora_Kinases->Mitotic_Spindle Mitotic_Spindle->Proliferation Apoptosis Apoptosis BI847325 BI-847325 BI847325->MEK BI847325->Aurora_Kinases

Caption: Dual inhibitory action of BI-847325 on the MAPK and Aurora kinase pathways.

Anti-inflammatory and Analgesic Efficacy: Selective COX-2 Inhibition

Inflammation and pain are complex physiological responses often mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated during inflammation.[3] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Comparative In Vivo Analgesic Activity

A study investigating a series of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors identified several compounds with potent in vivo analgesic activity in an acetic acid-induced writhing test in mice. Among the tested compounds, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j) demonstrated the most significant analgesic effect.[6]

Data Summary: In Vivo Analgesic Efficacy of Imidazo[1,2-a]pyridine COX-2 Inhibitors
CompoundDose (mg/kg)% Inhibition of WrithingED50 (mg/kg)
5j 1065.412.38
5e1058.215.62
5f1061.814.35
Celecoxib (Reference)1072.58.98
Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol details the procedure for assessing the peripheral analgesic activity of test compounds.[7][8][9][10]

  • Animal Model: Swiss albino mice (20-25 g) are used. The animals are acclimatized to laboratory conditions for at least one week and fasted overnight before the experiment, with free access to water.

  • Grouping and Dosing: Mice are randomly divided into control and treatment groups (n=6-8 per group). The test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only. A standard analgesic like diclofenac sodium can be used as a positive control.

  • Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The analgesic and anti-inflammatory effects of these imidazo[1,2-a]pyridine derivatives are attributed to their selective inhibition of the COX-2 enzyme. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins. This reduction in prostaglandin levels at the site of inflammation leads to a decrease in pain and swelling.

COX2_Inhibition cluster_membrane Cell Membrane cluster_arachidonic_acid Arachidonic Acid Cascade cluster_prostaglandins Pro-inflammatory Mediators Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Imidazo_pyridine_COX2_Inhibitor Imidazo[1,2-a]pyridine COX-2 Inhibitor (e.g., 5j) Imidazo_pyridine_COX2_Inhibitor->COX2 Phospholipase_A2 Phospholipase A2

Caption: Inhibition of the COX-2 pathway and prostaglandin synthesis by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Efficacy: Targeting Mycobacterium avium

Nontuberculous mycobacterial (NTM) infections, particularly those caused by Mycobacterium avium complex (MAC), are an increasing public health concern. The development of new antimicrobial agents with novel mechanisms of action is crucial to combat these often drug-resistant pathogens. Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have emerged as a promising class of antibiotics with potent activity against mycobacteria.

Comparative In Vivo Efficacy Against M. avium

A study evaluated a panel of six IAPs for their in vivo efficacy in a mouse model of M. avium infection. Compound ND-10885 was selected for further investigation based on its favorable in vitro activity and pharmacokinetic profile.[4][7][8] In this model, ND-10885 demonstrated significant antimicrobial activity, reducing the bacterial load in the lungs, spleen, and liver of infected mice compared to vehicle-treated controls. Notably, the efficacy of ND-10885 was comparable to that of rifampin, a first-line antituberculosis drug also used in the treatment of MAC infections.[7][8]

Data Summary: In Vivo Efficacy of ND-10885 against M. avium
Treatment GroupLung (log10 CFU)Spleen (log10 CFU)Liver (log10 CFU)
Vehicle Control~7.0~6.5~6.0
ND-10885 (100 mg/kg) ~5.5~5.0~5.0
Rifampin (10 mg/kg)~5.5~5.0~5.0
ND-10885 + Rifampin ~4.5~4.8~4.8
(Data are approximate values based on graphical representations in the source publication)
Experimental Protocol: M. avium Infection Mouse Model

This protocol outlines the methodology for establishing and evaluating therapeutic efficacy in a murine model of M. avium infection.[7][11][12][13]

  • Bacterial Culture: M. avium (e.g., strain 101) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Animal Model: BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intravenously or via aerosol exposure with a suspension of M. avium containing a specific number of colony-forming units (CFU).

  • Treatment: Treatment is initiated at a set time post-infection (e.g., one week). The test compound (e.g., ND-10885) is formulated in a suitable vehicle (e.g., 80% propylene glycol) and administered orally once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs, spleen, and liver are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 2-3 weeks, and the number of CFU is determined.

  • Data Analysis: The bacterial load in the organs of treated mice is compared to that in the vehicle-treated control group.

Mechanism of Action: Inhibition of the Electron Transport Chain

The antimicrobial activity of imidazo[1,2-a]pyridines against mycobacteria is attributed to the inhibition of the cytochrome bc1 respiratory complex, a crucial component of the electron transport chain. Specifically, these compounds are proposed to target QcrB, a subunit of the ubiquinol-cytochrome c reductase.[14] Inhibition of this complex disrupts ATP synthesis, leading to a depletion of cellular energy and ultimately bacterial death.

ND10885_Mechanism cluster_etc Mycobacterial Electron Transport Chain cluster_atp ATP Synthesis NADH_Dehydrogenase NADH Dehydrogenase Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool Succinate_Dehydrogenase Succinate Dehydrogenase Succinate_Dehydrogenase->Menaquinone_Pool Cytochrome_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinone_Pool->Cytochrome_bc1 Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c Proton_Motive_Force Proton Motive Force Cytochrome_bc1->Proton_Motive_Force Proton Pumping Cytochrome_aa3 Cytochrome aa3 Oxidase Cytochrome_c->Cytochrome_aa3 Cytochrome_aa3->Proton_Motive_Force Proton Pumping Water H2O Cytochrome_aa3->Water O2 ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP ND10885 ND-10885 ND10885->Cytochrome_bc1 Electrons_In Electrons from Substrates Electrons_In->NADH_Dehydrogenase Electrons_In->Succinate_Dehydrogenase Oxygen O2

Caption: Proposed mechanism of action of ND-10885 via inhibition of the mycobacterial cytochrome bc1 complex.

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. The in vivo data presented in this guide highlight the significant potential of this chemical class in diverse and challenging therapeutic areas. In oncology, dual-target inhibitors like BI-847325 offer a promising strategy to overcome drug resistance and improve treatment outcomes. In the realm of anti-inflammatory and analgesic agents, the development of selective COX-2 inhibitors with the imidazo[1,2-a]pyridine core holds the potential for effective pain and inflammation management with an improved safety profile. Finally, in the fight against infectious diseases, compounds such as ND-10885 represent a new line of attack against difficult-to-treat pathogens like Mycobacterium avium. Continued exploration and optimization of this privileged scaffold are poised to yield the next generation of innovative medicines.

References

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  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 834-848. Available at: [Link]

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Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the use of complex heterocyclic building blocks like 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has become increasingly common. This compound, featuring an electron-rich imidazopyridine core fused with a cyclopropyl substituent, is a highly valuable intermediate for synthesizing kinase inhibitors and specialized receptor ligands.

However, the very properties that make this molecule biologically active also necessitate rigorous, self-validating safety and disposal protocols. This guide provides a comprehensive, step-by-step operational plan for the safe handling, accumulation, and final disposal of this chemical, ensuring compliance with EPA/RCRA standards and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment

Before implementing a disposal plan, it is critical to understand the physicochemical properties and causality behind the compound's hazards. The imidazopyridine core can react exothermically with strong oxidizing agents, while the carboxylic acid moiety is incompatible with strong bases[1]. Because it is a solid powder, the primary exposure route of concern is the inhalation of biologically active dust[2].

Quantitative Hazard Summary
Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1019022-65-1[3]Essential for accurate waste labeling and tracking.
Physical State Solid (Powder)[4]High risk of aerosolization; requires dust control measures.
GHS Hazard Codes H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation.
Incompatibilities Strong oxidizers, strong bases[1]Must be strictly segregated in Satellite Accumulation Areas.
Thermal Decomposition CO₂, CO, NOₓ[1]Incineration is required to destroy the active pharmacophore.

Laboratory Waste Accumulation Protocol (SAA)

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed systematically at the point of generation. For academic and research laboratories, this is governed by Satellite Accumulation Area (SAA) regulations or the EPA's Subpart K guidelines[5].

Step-by-Step SAA Management
  • Container Selection: Place all solid waste (including contaminated Kimwipes, weighing boats, and residual powder) into a chemically compatible, leak-proof container[6]. High-Density Polyethylene (HDPE) or glass wide-mouth jars are required. Causality: Steel containers should be avoided if the waste is wet, as the carboxylic acid can induce corrosion over time[7].

  • Mandatory Labeling: The container must be explicitly labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid[6].

  • Vapor and Dust Sealing: Containers must remain securely capped at all times unless actively adding or removing waste[8]. This is a critical regulatory requirement that prevents the aerosolization of hazardous dust into the laboratory environment.

  • Segregation: Store the waste container in a designated SAA, physically separated from oxidizing agents and strong alkalis using secondary containment bins[6][7].

WasteWorkflow A Waste Generation (Fume Hood) B Satellite Accumulation Area (SAA) A->B Transfer (Closed Container) C Central Accumulation Area (CAA) B->C Max 3 Days after full D Licensed TSDF (Incineration) C->D Max 90/180 Days (RCRA limits)

Figure 1: EPA-compliant laboratory hazardous waste accumulation and disposal workflow.

Spill Response & Decontamination Workflow

Because 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a fine powder, standard sweeping can generate a hazardous dust cloud, leading to respiratory exposure (H335)[2][3]. The following self-validating protocol ensures containment without aerosolization.

Emergency Solid Spill Protocol
  • Isolate and Protect: Immediately evacuate personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves, safety goggles, and an N95 or P100 particulate respirator[2].

  • Suppress Dust Formation: Do not dry sweep. Lightly dampen the spilled powder with a minimal amount of water or cover it with damp, absorbent paper towels to suppress dust[1].

  • Mechanical Collection: Using non-sparking tools or a dedicated plastic scoop, carefully transfer the dampened solid and the paper towels into a designated hazardous waste container[1].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove trace residues of the biologically active heterocyclic compound. Collect all wash water as hazardous aqueous waste; do not empty into drains[1][7].

SpillResponse Start Solid Spill Detected Assess Don PPE & Assess (Respirator Required) Start->Assess Contain Suppress Dust (Dampen with Water) Assess->Contain Sweep Collect Solid (Plastic Scoop) Contain->Sweep Decon Decontaminate Surface (Soap & Water) Sweep->Decon Dispose Transfer to Solid Hazardous Waste Sweep->Dispose Decon->Dispose

Figure 2: Emergency spill response and dust-suppression decontamination procedure.

Final Disposal & Logistics

To prevent environmental persistence and aquatic toxicity, 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid cannot be disposed of in standard municipal trash or poured down the sink[6][7].

The Incineration Mandate

The ultimate, legally compliant disposal method for this chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[8].

  • The Causality: Incineration is required because the thermal destruction process breaks down the complex imidazopyridine ring system into simple, non-hazardous oxides (Carbon Dioxide, Nitrogen Oxides, and Water)[1]. This permanently eliminates the pharmacological activity of the compound, ensuring it cannot contaminate local watersheds or soil ecosystems.

Logistics Execution
  • Documentation: Ensure the waste profile lists all constituents accurately. Under EPA Subpart K, the formal hazardous waste code assignment can be deferred until the waste reaches the Central Accumulation Area (CAA)[8].

  • Contractor Handoff: Work exclusively with licensed laboratory waste disposal companies that possess current EPA permits and trained hazardous materials handlers[6].

  • Time Limits: Ensure the container is moved from the SAA to the CAA within 3 days of becoming full, and shipped off-site within your facility's specific RCRA generator time limits (typically 90 or 180 days)[7].

References

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A Senior Application Scientist's Guide to the Safe Handling of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven protocols for handling 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance. We will move beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment & Chemical Profile

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid belongs to the imidazopyridine class of heterocyclic compounds. While specific toxicological data for this exact molecule is not extensively published, a reliable hazard profile can be established by examining the safety data for its core structure, Imidazo[1,2-a]pyridine-3-carboxylic acid, and related analogs.[1][2][3] Imidazopyridine derivatives are biologically active and are being investigated for various therapeutic uses, including as antimicrobial agents.[4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming potential biological activity and irritant properties.

The primary hazards are consistently identified as skin and eye irritation.[1][3] As a solid, the compound presents a potential inhalation hazard as a respiratory irritant dust.

Hazard ClassificationCategoryPrimary ConcernsAuthoritative Source
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation upon contact.[1][3]
Skin Corrosion/Irritation Category 2May cause skin irritation upon contact.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3Dust may cause respiratory system irritation.
Acute Oral Toxicity InferredMay be harmful if swallowed.[1]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary method of protection should always be the removal or containment of the hazard at its source.

Chemical Fume Hood: All manipulations of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood provides critical protection by:

  • Containing Aerosols: It prevents the inhalation of fine powders during weighing or transfer.

  • Ventilating Vapors: When working with solutions, it removes solvent vapors and any potential volatile components of the compound.

  • Providing a Physical Barrier: The sash acts as a shield against unexpected splashes or reactions.

Handle all operations in accordance with good industrial hygiene and safety practices, ensuring the work area is well-ventilated.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. A risk-based approach ensures adequate protection without being unnecessarily burdensome.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Standard Operations: At a minimum, ANSI Z.87.1-compliant safety glasses with side shields are required for all work in the laboratory.

  • Splash or Aerosol Risk: When handling solutions or performing any operation with a heightened risk of splashes (e.g., preparing stock solutions, extractions), chemical splash goggles must be worn.[7] If there is a significant risk of splashing or an exothermic reaction, a face shield should be worn over the safety goggles.[7]

Skin and Body Protection

This compound is classified as a skin irritant.[1][3]

  • Gloves: Disposable nitrile gloves are the standard for providing incidental splash protection.[7][8] Always inspect gloves for tears or holes before use. If working with the compound in a specific solvent for an extended period, consult a glove manufacturer's chemical resistance guide to ensure the nitrile material provides adequate protection. Change gloves immediately if you suspect contamination.

  • Lab Coat: A standard, flame-resistant (FR) lab coat should be worn, fully buttoned, to protect skin and personal clothing.[7] Ensure the sleeves are of an appropriate length to cover the wrists.

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7] Avoid fabrics like polyester or acrylic which can melt and adhere to the skin in case of a fire.[7]

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary means of respiratory protection.[7] A respirator should only be necessary if these controls are not feasible or in an emergency situation, such as a large spill outside of a containment device. If respiratory protection is required, it must be done under a formal program that includes medical evaluation and fit testing, as mandated by OSHA.[9]

PPE Summary for Common Tasks
TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Compound Safety glasses with side shields (minimum)Nitrile glovesLab coat
Preparing Stock Solutions Chemical splash gogglesNitrile glovesLab coat
Running Reactions/Workups Chemical splash gogglesNitrile glovesLab coat
Large-Scale Operations (>5g) Face shield over chemical splash gogglesNitrile glovesLab coat, consider a chemical-resistant apron

Procedural Workflow & Best Practices

The following workflow illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_solid Handling Solid Compound cluster_solution Handling Solutions / Reactions cluster_cleanup Post-Procedure A Assess Task (e.g., Weighing, Solution Prep, Reaction) B Consult Safety Data Sheet (SDS) for this compound and all reagents. A->B C Work Inside a Certified Fume Hood B->C E Assess Splash/Aerosol Potential B->E D Required PPE: - Safety Glasses (min.) - Nitrile Gloves - Lab Coat C->D J Decontaminate Glassware and Work Surfaces D->J F Low Risk (e.g., small volume transfers) E->F Low G High Risk (e.g., large volume, heating, pressure) E->G High H Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat F->H I Enhanced PPE: - Face Shield over Goggles - Nitrile Gloves - Lab Coat - Chemical Apron (optional) G->I H->J I->J K Segregate and Label All Waste Streams J->K L Remove PPE and Wash Hands Thoroughly K->L

Caption: PPE selection workflow for handling 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.

  • Weighing: Carefully weigh the solid compound on a weigh paper or in a tared container within the fume hood to minimize the generation of dust.

  • Transfer/Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Use a spatula for transfers and gently tap it to release all the powder.

  • During Reaction: Keep the reaction vessel closed or under a condenser to contain vapors. Ensure the fume hood sash is at the lowest practical height.

  • Post-Procedure: After the procedure is complete, carefully remove your gloves and dispose of them in the designated solid waste container. Wash your hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][2]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][10]

  • Spill Management: For a small spill within the fume hood, use an inert absorbent material like vermiculite or sand to contain it.[5] Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5]

Waste Disposal and Decontamination

Imidazopyridine and its derivatives are classified as hazardous waste and require specific disposal procedures.[5] Under no circumstances should this chemical or its solutions be poured down the drain.[5]

Operational Plan:

  • Waste Collection: All waste materials, including excess solid compound, contaminated solutions, and used consumables (gloves, weigh papers, absorbent pads), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid". Include any solvents used in the mixture.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]

  • Final Disposal: The final disposal must be handled by your institution's EHS department or a licensed chemical destruction facility, likely through controlled incineration.[10][11] Always consult with your local EHS for specific institutional guidelines.

References

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  • ECHEMI. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid SDS, 6200-60-8 Safety Data Sheets.
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  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.
  • Scirp.org. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
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  • American Society for Microbiology. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo.

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